Prednienic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKJPJYRCPANCC-XLXYOEISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191356 | |
| Record name | Prednienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37927-29-0 | |
| Record name | Δ1-Cortienic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednienic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednienic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNIENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prednienic acid chemical structure and properties
An In-depth Technical Guide to Prednienic Acid: Structure, Properties, and Biological Significance
Introduction
Prednienic acid, formally known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a steroid derivative structurally related to the potent synthetic glucocorticoid, prednisolone.[1][2] It is primarily recognized and utilized within the pharmaceutical industry as a key impurity and metabolite of prednisolone.[3][4] As regulatory standards for drug purity become increasingly stringent, understanding the profile of such related substances is paramount for drug development professionals. This guide provides a comprehensive technical overview of Prednienic acid, detailing its chemical structure, physicochemical properties, and its relationship to the well-established mechanism of action of glucocorticoids. For researchers and quality control scientists, this document serves as a foundational resource for analytical method development and impurity characterization.
Chemical Structure and Nomenclature
The defining structural feature of Prednienic acid, when compared to its parent compound prednisolone, is the substitution of the C-17 dihydroxyacetone side chain with a carboxylic acid group. This single modification fundamentally alters the molecule's chemical properties and biological activity. The core steroid nucleus, featuring double bonds at the C1 and C4 positions (Δ¹,⁴-diene) and a hydroxyl group at C11, remains intact.
-
IUPAC Name: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid[2]
-
CAS Number: 37927-29-0[5]
-
Synonyms: Δ¹-Cortienic Acid, Prednisolone Impurity B, Prednisolone 17-β Hydroxyacid[1][3][5]
-
Molecular Formula: C₂₀H₂₆O₅[5]
-
SMILES: C[C@@]1([C@@]2(O)C(O)=O)([H])([H])([H])C1[1]
Physicochemical Properties
Prednienic acid is typically supplied as a solid powder for use as an analytical reference standard.[1] While extensive experimental data on its physicochemical properties are not widely published, its structural characteristics provide insight. The presence of the carboxylic acid and two hydroxyl groups suggests a molecule with moderate polarity.
| Property | Value | Source(s) |
| Molecular Weight | 346.42 g/mol | [3][5] |
| Molecular Formula | C₂₀H₂₆O₅ | [5] |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | [2] |
| CAS Number | 37927-29-0 | [2][3] |
| Appearance | Typically an off-white solid | [6] |
Biological Activity and Mechanism of Action
The biological activity of corticosteroids like prednisolone is mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[7][8]
The Glucocorticoid Receptor (GR) Signaling Pathway
The canonical GR signaling pathway is a multi-step process that ultimately modulates the expression of target genes.[7][9]
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex. The binding of a glucocorticoid agonist, such as prednisolone, to the ligand-binding domain (LBD) of the GR induces a conformational change.[9]
-
Nuclear Translocation: This change causes the dissociation of chaperone proteins and exposes a nuclear localization sequence, facilitating the translocation of the ligand-receptor complex into the nucleus.[9]
-
Gene Regulation: Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This binding can either enhance (transactivation) or suppress (transrepression) gene transcription. The anti-inflammatory effects of glucocorticoids are largely attributed to the repression of pro-inflammatory genes (e.g., cytokines, chemokines) and the activation of anti-inflammatory genes.[10][11]
Inferred Activity of Prednienic Acid
While direct pharmacological studies on Prednienic acid are limited, its structure provides critical insight into its likely biological activity. The C-17 and C-21 hydroxyl groups of parent glucocorticoids are crucial for potent GR binding and subsequent anti-inflammatory activity. The replacement of this side chain with a C-17 carboxylic acid represents a significant structural departure.
Research into steroidal "antedrugs"—compounds designed to be active locally but rapidly metabolized to inactive forms systemically—has shown that the hydrolysis of ester-containing side chains to a free carboxylic acid metabolite leads to a dramatic reduction in binding affinity for the glucocorticoid receptor.[12] This principle strongly suggests that Prednienic acid is an inactive metabolite of prednisolone. Its formation represents a metabolic deactivation pathway, rendering it incapable of eliciting the significant anti-inflammatory or immunosuppressive effects characteristic of its parent drug. This profile is ideal for an impurity, as its presence in small quantities is unlikely to contribute to the therapeutic effect or toxicity profile of the active pharmaceutical ingredient.
Application in Pharmaceutical Analysis
The primary and critical application of Prednienic acid is as a certified reference material for analytical testing in the pharmaceutical industry.[1] It is used to:
-
Identify and Quantify Impurities: In the quality control of prednisolone drug substances and products, Prednienic acid serves as a standard to confirm the identity and measure the level of this specific impurity.
-
Method Validation: It is essential for validating the specificity, accuracy, and precision of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to assess the purity of prednisolone.[1]
-
Stability Studies: Prednienic acid can be monitored during stability testing of prednisolone formulations to understand degradation pathways.
Example Experimental Protocol: HPLC Analysis
The following is a representative HPLC protocol for the separation of Prednisolone from Prednienic acid, based on common methods for corticosteroid analysis.[13]
Objective: To resolve and quantify Prednienic acid in a Prednisolone drug substance sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[13]
-
Analytical column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm particle size, or equivalent.[13]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure Water
-
Formic Acid or Phosphoric Acid (for pH adjustment)
-
Prednisolone Reference Standard
-
Prednienic Acid Reference Standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 20% B
-
18-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm[13]
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Accurately weigh and dissolve Prednisolone and Prednienic acid reference standards in a suitable diluent (e.g., 50:50 Methanol:Water) to prepare stock solutions of known concentrations (e.g., 0.5 mg/mL). Prepare working standards by appropriate dilution.
-
Sample Preparation: Accurately weigh and dissolve the Prednisolone drug substance sample in the same diluent to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject a mixed standard solution containing both Prednisolone and Prednienic acid. Verify that the resolution between the two peaks is greater than 2.0, and check the tailing factor and theoretical plates for the Prednisolone peak to ensure the system is performing adequately.
-
Analysis: Inject the standard and sample solutions in sequence.
-
Data Interpretation: Due to its higher polarity, Prednienic acid is expected to elute earlier than Prednisolone. The amount of Prednienic acid in the sample is calculated by comparing its peak area to that of the Prednienic acid reference standard.
Conclusion
Prednienic acid is a structurally defined carboxylic acid derivative of prednisolone. While it lacks the significant biological activity of its parent compound, it holds a critical role in the pharmaceutical sciences as a well-characterized impurity. Its primary function as an analytical reference standard is indispensable for ensuring the quality, purity, and safety of prednisolone-containing medicines. A thorough understanding of its chemical nature and its relationship to the active drug's mechanism of action allows researchers and drug development professionals to implement robust control strategies and ensure compliance with global regulatory standards.
References
-
Frontiers. (n.d.). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology. [Link]
-
Bury, N. R., & Sturm, A. (2007). Evolution of the corticosteroid receptor signalling pathway in fish. Journal of Molecular Endocrinology, 38(1-2), 113-124. [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 132(5), 1033-1044. [Link]
-
Görög, S., & Szepesi, G. (1972). Analysis of steroids. Part XXII. A specific method for the determination of 21-halo corticosteroid derivatives and related compounds. The Analyst, 97(1156), 519-524. [Link]
-
Chrousos, G. P., & Charmandari, E. (2023). Glucocorticoid Signaling Pathway: From Bench to Bedside. International Journal of Molecular Sciences, 24(13), 11071. [Link]
-
Groeneweg, F. L., Karst, H., de Kloet, E. R., & Joëls, M. (2012). Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects. Cellular and Molecular Neurobiology, 32(5), 817-828. [Link]
-
SynZeal. (n.d.). Prednienic Acid. Retrieved from [Link]
-
Hodgens, A., & Sharman, T. (2023). Prednisone. In StatPearls. StatPearls Publishing. [Link]
-
el-Yazbi, F. A., Korany, M. A., Abdel-Razak, O., & Elsayed, M. A. (1986). Derivative Spectrophotometric Determination of Some Corticosteroids in Combinations With Other Drugs. Journal of the Association of Official Analytical Chemists, 69(4), 614-618. [Link]
-
SynThink Research Chemicals. (n.d.). Prednienic Acid. Retrieved from [Link]
-
ASEAN. (n.d.). IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. Retrieved from [Link]
-
Liu, Y., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 162. [Link]
-
Appleby, J. I., Gibson, G., Norymberski, J. K., & Stubbs, R. D. (1955). Indirect analysis of corticosteroids. 1. The determination of 17-hydroxycorticosteroids. Biochemical Journal, 60(3), 453-460. [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisolone 21-hemisuccinate. PubChem Compound Database. [Link]
-
Rascón, B., et al. (2021). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Journal of Steroid Biochemistry and Molecular Biology, 212, 105934. [Link]
-
Pharmaffiliates. (n.d.). Prednienic Acid. Retrieved from [Link]
-
mzCloud. (n.d.). Prednisolone 21 hemisuccinate. Retrieved from [Link]
-
Study.com. (n.d.). Prednisone: Mechanism of Action, Function & Side Effects. Retrieved from [Link]
-
Allmpus. (n.d.). prednisolone 21-hemisuccinate sodium salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem Compound Database. [Link]
-
Hien, T. T., et al. (2014). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Vietnam Journal of Chemistry, 52(4), 435-439. [Link]
-
Druzgala, P., & Bodor, N. (1990). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Journal of Steroid Biochemistry and Molecular Biology, 35(3-4), 355-360. [Link]
-
Baniahmad, A. A., et al. (2024). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Investigational New Drugs. [Link]
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. Prednienic Acid | CAS 37927-29-0 | LGC Standards [lgcstandards.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 5. scbt.com [scbt.com]
- 6. allmpus.com [allmpus.com]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticosteroid Receptors in the Brain: Transcriptional Mechanisms for Specificity and Context-Dependent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 10. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biological activity of new bioactive steroids deriving from biotransformation of cortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asean.org [asean.org]
Prednienic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Prednienic Acid
Introduction: Unveiling Prednienic Acid
Prednienic acid, chemically known as (11β,17α)-11,17-Dihydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid, is a critical molecule in the landscape of pharmaceutical analysis and steroid chemistry.[1][2] It is primarily recognized as a significant impurity and potential metabolite of Prednisolone, a widely used synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[3][4] The presence and quantity of impurities like Prednienic acid in an active pharmaceutical ingredient (API) such as Prednisolone are strictly regulated, as they can impact the drug's safety and efficacy.
This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis and characterization of Prednienic acid. As direct synthesis routes are not extensively published, we will explore its logical formation from its parent compound, Prednisolone. The core focus will be on the robust analytical methodologies required to identify, quantify, and fully characterize this compound, ensuring the integrity of pharmaceutical preparations.
Part 1: The Chemical Synthesis Pathway
The genesis of Prednienic acid is most logically understood as a direct oxidative transformation of the C-17 side chain of Prednisolone. In the parent drug, the side chain is a dihydroxyacetone moiety. The formation of Prednienic acid involves the oxidation of the C-21 primary alcohol and subsequent cleavage of the C-20, C-21 bond, resulting in a carboxylic acid at the C-17 position. This transformation can occur during the manufacturing process of Prednisolone or as a degradation pathway.
Proposed Reaction Mechanism: Oxidation of Prednisolone
The conversion of Prednisolone to Prednienic acid represents an oxidative cleavage reaction. While various strong oxidizing agents could achieve this in a laboratory setting, a plausible pathway involves a multi-step oxidation. A mild oxidation could first convert the C-21 primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. A subsequent step, potentially under different conditions, would lead to the cleavage of the side chain to yield the final C-17 carboxylic acid structure. A related synthesis described for steroidal antedrugs involves the oxidation of the prednisolone side chain to form methyl esters, which proceeds through similar intermediates.[5]
Caption: Proposed two-step oxidative pathway from Prednisolone to Prednienic Acid.
Starting Materials & Reagents
-
Starting Material: Prednisolone
-
Oxidizing Agents: A range of oxidizing agents can be employed for such transformations. The choice depends on the desired selectivity and reaction conditions. Examples include Sodium periodate (NaIO₄), Potassium permanganate (KMnO₄), or multi-step processes involving milder oxidants.
-
Solvents: The reaction is typically carried out in a suitable organic solvent system that can dissolve the steroid, such as a mixture of tetrahydrofuran (THF) and water, or acetone.
-
Acid/Base: For pH control and workup procedures, mineral acids (e.g., HCl) and bases (e.g., NaHCO₃) are required.
Part 2: A Framework for Characterization
A multi-faceted analytical approach is essential for the unambiguous identification and structural confirmation of Prednienic acid. This involves a combination of chromatographic separation and spectroscopic analysis, where each technique provides complementary information.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Prednienic Acid | CAS 37927-29-0 | LGC Standards [lgcstandards.com]
- 3. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 4. Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Prednienic Acid
Foreword: The study of steroid metabolites is a critical facet of drug development, offering insights into pharmacokinetics, safety profiles, and the potential for designing novel therapeutic agents with improved properties. Prednienic acid, a primary metabolite of the widely used corticosteroid prednisolone, represents a key area of investigation. This guide provides a comprehensive technical overview of the methodologies and scientific rationale required to characterize the biological activity of Prednienic acid, moving from foundational principles of glucocorticoid action to specific, validated experimental protocols.
Introduction: Situating Prednienic Acid in the Glucocorticoid Landscape
Prednienic acid, chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is recognized primarily as a metabolite of prednisolone and an impurity in certain pharmaceutical preparations.[1][2][3] Prednisolone itself is the active metabolite of prednisone, a synthetic glucocorticoid that is a cornerstone of anti-inflammatory and immunosuppressive therapy for a wide range of conditions.[4][5][6]
The therapeutic efficacy of glucocorticoids like prednisolone is intrinsically linked to their chemical structure, particularly the C17 and C21 side chain. The conversion of prednisolone's 21-hydroxy group to a carboxylic acid to form Prednienic acid represents a significant structural modification. This guide will explore the biological consequences of this change, focusing on the hypothesis that Prednienic acid exhibits attenuated or negligible glucocorticoid activity, potentially functioning as an inactive metabolite intended for excretion. This aligns with the pharmacological concept of an "antedrug" — a compound designed to be active locally but rapidly metabolized to an inactive form in systemic circulation to minimize adverse effects.[7]
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Key Role |
| Prednienic Acid | 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid | 37927-29-0 | C20H26O5 | 346.42 | Metabolite/Impurity of Prednisolone[1] |
| Prednisolone | 11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione | 50-24-8 | C21H28O5 | 360.4 | Active Glucocorticoid |
| Prednisone | 17α,21-Dihydroxypregna-1,4-diene-3,11,20-trione | 53-03-2 | C21H26O5 | 358.4 | Prodrug of Prednisolone[8][9] |
The Canonical Glucocorticoid Receptor Signaling Pathway
To understand the activity of Prednienic acid, one must first grasp the mechanism of its parent compound. Glucocorticoids exert their effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR).[10] In its unbound state, the GR is part of a multiprotein complex. Ligand binding induces a conformational change, causing the dissociation of heat shock proteins and translocation of the activated GR-ligand complex into the nucleus.[10]
Once in the nucleus, the complex acts as a transcription factor, influencing gene expression in two main ways:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the expression of anti-inflammatory proteins like annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing the expression of cytokines, chemokines, and adhesion molecules.[11][12]
A key anti-inflammatory action is the inhibition of phospholipase A2, which blocks the release of arachidonic acid from cell membranes, thereby halting the production of inflammatory mediators like prostaglandins and leukotrienes.[8][13]
Experimental Characterization of Prednienic Acid's Biological Activity
The central question is whether the structural change from a hydroxymethyl ketone (in prednisolone) to a carboxylic acid (in Prednienic acid) ablates biological activity. A structured experimental approach is required to test this hypothesis.
Glucocorticoid Receptor (GR) Binding Affinity Assay
Causality: The initial and most critical step in GR signaling is ligand binding. A compound that cannot effectively bind to the GR is unlikely to elicit a significant glucocorticoid response. Therefore, quantifying the binding affinity of Prednienic acid relative to prednisolone is a foundational experiment. A competitive binding assay is the standard method.[14][15]
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cytosol:
-
Homogenize rat liver tissue (or a relevant cell line like HeLa or A549) in a cold buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6) containing protease inhibitors.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet cellular debris and organelles.
-
The resulting supernatant is the cytosolic fraction containing the GR. Determine the total protein concentration using a Bradford or BCA assay.
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, add a constant concentration of a radiolabeled glucocorticoid, typically [³H]-dexamethasone (e.g., 5 nM), which serves as the tracer.
-
Add increasing concentrations of the unlabeled competitor: either prednisolone (positive control) or Prednienic acid (test compound), typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
Include a "total binding" tube (tracer only) and a "non-specific binding" tube (tracer + a high concentration, e.g., 1000-fold excess, of unlabeled dexamethasone).
-
Add a fixed amount of cytosol (e.g., 200 µg of protein) to each tube.
-
Incubate the reactions for 18-24 hours at 4°C to reach equilibrium.
-
-
Separation and Quantification:
-
Separate bound from free radioligand by adding a dextran-coated charcoal suspension and incubating for 10 minutes at 4°C. The charcoal binds the free [³H]-dexamethasone.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the bound radioligand-receptor complex) to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: (Total binding cpm) - (Non-specific binding cpm).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated as: (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.
-
Expected Outcome: It is hypothesized that Prednienic acid will have a significantly higher IC₅₀ and thus a much lower RBA compared to prednisolone, indicating poor binding to the Glucocorticoid Receptor.
In Vitro Functional Assay: Inhibition of Nitric Oxide Production
Causality: Beyond receptor binding, a compound's functional effect on inflammatory pathways must be assessed. Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO), a key pro-inflammatory mediator. Glucocorticoids inhibit this process. This assay provides a robust measure of a compound's functional anti-inflammatory potency.[16]
Protocol: Lipopolysaccharide (LPS)-Induced NO Inhibition in RAW 264.7 Murine Macrophages
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Prednienic acid and prednisolone (positive control) in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Inflammatory Stimulation:
-
Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.
-
Incubate the plate for a further 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Nitrite (NO₂⁻), a stable breakdown product of NO, is measured in the culture supernatant as an indicator of NO production.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample.
-
Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
-
Plot the % inhibition against the log concentration of the compound to calculate the IC₅₀ value.
-
Expected Outcome: Prednienic acid is expected to show a much higher IC₅₀ value for NO inhibition compared to prednisolone, reflecting significantly weaker functional anti-inflammatory activity.
In Vivo Model of Acute Inflammation
Causality: While in vitro assays are crucial for mechanistic insights, in vivo models are essential to understand a compound's activity within a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME).[17][18] The carrageenan-induced paw edema model is a classic, well-validated method for evaluating the efficacy of acute anti-inflammatory agents.[19]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Prednisolone, 10 mg/kg, oral gavage).
-
Group 3-5: Test Groups (Prednienic acid at various doses, e.g., 10, 30, 100 mg/kg, oral gavage).
-
-
Administer the respective treatments one hour before inducing inflammation.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Volume:
-
Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
-
Data Analysis:
-
Calculate the paw edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at the time of peak inflammation (usually 3-4 hours):
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Expected Outcome: The groups treated with Prednienic acid are expected to show little to no significant inhibition of paw edema compared to the vehicle control, whereas the prednisolone group should demonstrate potent anti-inflammatory effects.
Summary and Future Directions
The available evidence and biochemical principles strongly suggest that Prednienic acid is a metabolite of prednisolone with significantly attenuated or abolished glucocorticoid activity. Its primary role is likely that of a clearance metabolite. For drug development professionals, its importance lies in its use as a certified reference standard for quality control, ensuring the purity of prednisolone-based drug products.[1]
Future research should focus on a full pharmacological characterization to definitively confirm its lack of activity and to investigate any potential for off-target effects or alternative biological roles. Comprehensive metabolic profiling studies in different species could further elucidate its formation and excretion pathways, providing a complete picture of prednisolone's fate in the body.[20][21]
References
-
SynZeal. (n.d.). Prednienic Acid | 37927-29-0. SynZeal. Retrieved from [Link]
-
Patel, P., & Patel, M. (2025). Prednisone. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Carnevale, V., et al. (n.d.). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Retrieved from [Link]
-
Ponec, M., Kempenaar, J. A., van der Meulen-van Harskamp, G. A., & Bachra, B. N. (1981). Glucocorticoids: binding affinity and lipophilicity. Journal of Investigative Dermatology, 76(4), 211–214. Retrieved from [Link]
-
BidRx. (2023). Prednisone vs. Prednisolone: What's the Difference. BidRx. Retrieved from [Link]
-
Gaver, R. C., & Charkowski, D. M. (1977). Acidic metabolite of prednisolone. Experientia, 33(2), 253–254. Retrieved from [Link]
-
American College of Rheumatology. (n.d.). Prednisone. American College of Rheumatology. Retrieved from [Link]
-
Funder, J. W., & Mercer, J. (1979). Differential binding in vitro to glucocorticoid receptors of deflazacort and prednisolone. Journal of Steroid Biochemistry, 11(1, Part C), 899-901. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 37927-29-0 | Product Name : Prednienic Acid. Pharmaffiliates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem. Retrieved from [Link]
-
Drugs.com. (2024). Prednisone vs Prednisolone - What's the difference?. Drugs.com. Retrieved from [Link]
-
Study.com. (n.d.). Prednisone | Mechanism of Action, Function & Side Effects. Study.com. Retrieved from [Link]
-
Cain, D. W., & Cidlowski, J. A. (2017). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and Cellular Endocrinology, 455, 109-117. Retrieved from [Link]
-
Wikipedia. (n.d.). Glucocorticoid receptor. Wikipedia. Retrieved from [Link]
-
Atta, U. R. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 10(7), 19-33. Retrieved from [Link]
-
Healthline. (2018). Prednisone vs. Prednisolone: What You Need to Know. Healthline. Retrieved from [Link]
-
Addison, R. S., Maguire, D. J., & Pascoe, G. A. (1993). Pathway and kinetics of prednisolone metabolism in the human placenta. Journal of Steroid Biochemistry and Molecular Biology, 44(3), 315-321. Retrieved from [Link]
-
SingleCare. (2025). Prednisolone vs. prednisone: Differences, similarities, and which is better. SingleCare. Retrieved from [Link]
-
Greaves, M. W., & McDonald-Gibson, W. (1978). The effect of systemic prednisolone on arachidonic acid, and prostaglandin E2 and F2 alpha levels in human cutaneous inflammation. British Journal of Clinical Pharmacology, 5(4), 347–351. Retrieved from [Link]
-
Gámez-Beltrán, M. J., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. Retrieved from [Link]
-
Chem Help ASAP. (2023). in vivo preclinical studies for drug discovery. YouTube. Retrieved from [Link]
-
Lee, H. J., & Soliman, M. R. (1982). Synthesis of a new anti-inflammatory steroidal acid ester: methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate. Journal of Pharmaceutical Sciences, 71(5), 534-537. Retrieved from [Link]
-
Out, C., et al. (2014). Prednisolone increases enterohepatic cycling of bile acids by induction of Asbt and promotes reverse cholesterol transport. Journal of Hepatology, 61(2), 373-379. Retrieved from [Link]
-
Hata, J., et al. (2007). Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters. Biological and Pharmaceutical Bulletin, 30(11), 2060-2064. Retrieved from [Link]
-
Heiman, A. S., & Lee, H. J. (1981). Antiinflammatory activity of two novel derivatives of prednisolone. Research Communications in Chemical Pathology and Pharmacology, 33(2), 349-359. Retrieved from [Link]
-
Sharma, R., & Lee, H. J. (2010). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Recent Patents on Anti-Infective Drug Discovery, 5(1), 15-28. Retrieved from [Link]
-
Markopoulos, C., et al. (2015). In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences, 77, 185-195. Retrieved from [Link]
-
Heiman, A. S., Kim, H. S., & Lee, H. J. (1990). In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. Journal of Pharmaceutical Sciences, 79(10), 910-913. Retrieved from [Link]
-
Fehér, T., Koref, O., Tankó, A., Bodrogi, L., & Poteczin, E. (1975). Metabolism of a prednisolone compound in human under normal and pathological conditions. Arzneimittel-Forschung, 25(8), 1314-1317. Retrieved from [Link]
-
University at Buffalo. (2014). Anti-Inflammatory Steroids Have Paradoxical Effect. UB News Center. Retrieved from [Link]
-
Wang, G. F., et al. (2009). In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone. Biological and Pharmaceutical Bulletin, 32(1), 67-72. Retrieved from [Link]
-
van den Heuvel, J. K., et al. (2016). Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling. Genome Medicine, 8(1), 25. Retrieved from [Link]
-
Mitra, A., & Kesisoglou, F. (2014). In vivo methods for drug absorption - comparative physiologies, model selection, correlations with in vitro methods (IVIVC), and applications for formulation/API/excipient characterization including food effects. European Journal of Pharmaceutical Sciences, 57, 99-151. Retrieved from [Link]
-
Dhawal, P. P., & Barve, S. S. (2019). Preliminary in-vitro evaluation of marketed formulations for antacid activity. International Journal of Basic & Clinical Pharmacology, 9(1), 1. Retrieved from [Link]
-
Baniahmad, A. A., et al. (2025). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Journal of Steroid Biochemistry and Molecular Biology, 248, 106689. Retrieved from [Link]
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Prednisone vs. Prednisolone: What’s the Difference - BidRx [bidrx.com]
- 5. drugs.com [drugs.com]
- 6. Prednisone vs. Prednisolone: What You Need to Know [healthline.com]
- 7. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. study.com [study.com]
- 10. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 11. Biological activity of new bioactive steroids deriving from biotransformation of cortisone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of systemic prednisolone on arachidonic acid, and prostaglandin E2 and F2 alpha levels in human cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing the metabolic effects of prednisolone in healthy volunteers using urine metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Prednienic Acid: A Mechanistic Exploration of a Potential Glucocorticoid Antedrug
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Prednienic acid, known chemically as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a structural analog of the potent glucocorticoid, prednisolone.[1][2][3][4][5] While primarily cataloged as an impurity or reference standard, its unique chemical structure—specifically the substitution of the C20 ketone and C21 hydroxyl group of prednisolone with a C17β-carboxylic acid—positions it as a compelling candidate for investigation as a steroidal "antedrug." This guide synthesizes the established principles of glucocorticoid receptor signaling with the antedrug concept to propose a detailed, testable hypothesis for the mechanism of action of Prednienic acid. We will delve into the canonical genomic and non-genomic pathways of glucocorticoid action and outline a comprehensive suite of experimental protocols to rigorously evaluate the biological activity and therapeutic potential of this molecule.
The Glucocorticoid Receptor Signaling Paradigm: A Foundation for Understanding Prednienic Acid
Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects by binding to the intracellular glucocorticoid receptor (GR).[6][7] Understanding this intricate signaling network is paramount to hypothesizing the mechanism of Prednienic acid. Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus to modulate gene expression.[8][9] This modulation occurs primarily through two genomic mechanisms: transactivation and transrepression.
1.1. Genomic Mechanisms: The Duality of Transactivation and Transrepression
-
Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.[7][10] However, this mechanism is also associated with many of the undesirable metabolic side effects of glucocorticoid therapy.[11][12]
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA.[7][9][13] This "tethering" mechanism is believed to be the primary driver of the anti-inflammatory effects of glucocorticoids.[10][11]
1.2. Non-Genomic Mechanisms: Rapid, Membrane-Initiated Events
In addition to the slower, gene-mediated genomic effects, glucocorticoids can elicit rapid, non-genomic responses. These are often initiated by interactions with membrane-bound glucocorticoid receptors (mGCRs) or through physicochemical interactions with cellular membranes, leading to the modulation of intracellular signaling cascades.[1][2][4][5]
Visualizing Glucocorticoid Receptor Signaling
Caption: Overview of Genomic and Non-Genomic Glucocorticoid Receptor Pathways.
The Antedrug Hypothesis: Designing Safer Steroids
The concept of an "antedrug" is central to the hypothesized mechanism of Prednienic acid. An antedrug is an active therapeutic agent that is designed to undergo rapid metabolic inactivation to a non-toxic, readily excretable form upon entering systemic circulation.[3][14][15][16][17] This approach aims to localize the drug's activity to the target tissue, thereby minimizing systemic side effects.
Prednienic acid, with its C17β-carboxylic acid moiety, fits the profile of a potential antedrug. It is hypothesized that this molecule retains the necessary structural features to bind to and activate the glucocorticoid receptor locally (e.g., in the skin or lungs). However, upon absorption into the bloodstream, the highly polar carboxylic acid group is expected to render the molecule inactive and facilitate its rapid elimination, preventing the widespread systemic effects associated with traditional glucocorticoids.[3][14] The carboxylic acid metabolites of corticosteroids are generally considered to be biologically inactive.[18][19][20]
Visualizing the Antedrug Concept
Caption: The Antedrug Hypothesis for Prednienic Acid.
Experimental Validation: A Step-by-Step Methodological Guide
To validate the hypothesized mechanism of action of Prednienic acid, a series of well-established in vitro and in vivo assays are required. The following protocols provide a framework for a comprehensive evaluation.
3.1. In Vitro Characterization
| Experiment | Objective | Methodology | Expected Outcome for Prednienic Acid |
| Receptor Binding Assay | To determine the binding affinity of Prednienic acid for the glucocorticoid receptor. | Competitive binding assay using a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and purified recombinant human GR. | Prednienic acid will exhibit a measurable, though potentially lower, binding affinity for the GR compared to prednisolone. |
| GRE-Mediated Reporter Gene Assay | To assess the ability of Prednienic acid to induce GR-mediated transactivation. | A cell line (e.g., HEK293 or A549) is co-transfected with a GR expression vector and a reporter plasmid containing a GRE-driven luciferase gene. Cells are then treated with varying concentrations of Prednienic acid. | Prednienic acid will induce luciferase expression in a dose-dependent manner, indicating transactivation potential. The potency and efficacy will be compared to prednisolone. |
| NF-κB Transrepression Assay | To evaluate the anti-inflammatory potential of Prednienic acid via GR-mediated transrepression. | A cell line with an NF-κB-driven reporter gene is stimulated with a pro-inflammatory agent (e.g., TNF-α) in the presence or absence of Prednienic acid. | Prednienic acid will suppress TNF-α-induced reporter gene activity, demonstrating its ability to transrepress NF-κB. |
| Cytokine Expression Analysis | To confirm transrepression of endogenous pro-inflammatory genes. | Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with lipopolysaccharide (LPS) and treated with Prednienic acid. Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA or qPCR. | Prednienic acid will inhibit the LPS-induced expression and secretion of pro-inflammatory cytokines. |
| In Vitro Metabolism Assay | To assess the metabolic stability of Prednienic acid. | Incubation of Prednienic acid with human liver microsomes or S9 fractions, followed by LC-MS/MS analysis to measure the rate of disappearance of the parent compound. | Prednienic acid will exhibit a faster rate of metabolism (e.g., glucuronidation at the carboxylic acid group) compared to prednisolone. |
3.2. In Vivo Evaluation
| Experiment | Objective | Methodology | Expected Outcome for Prednienic Acid |
| Topical Anti-Inflammatory Model | To assess the local anti-inflammatory efficacy of Prednienic acid. | Croton oil- or arachidonic acid-induced ear edema model in mice. Prednienic acid is applied topically to the ear, and the reduction in swelling is measured. | Topical application of Prednienic acid will significantly reduce ear edema, demonstrating local anti-inflammatory activity. |
| Systemic Anti-Inflammatory Model | To evaluate systemic anti-inflammatory effects after systemic administration. | Carrageenan-induced paw edema model in rats. Prednienic acid is administered systemically (e.g., orally or intraperitoneally), and the reduction in paw swelling is measured. | Systemic administration of Prednienic acid may show reduced anti-inflammatory efficacy compared to prednisolone at equivalent doses, consistent with the antedrug hypothesis. |
| Thymic Involution Assay | To assess systemic glucocorticoid side effects. | Rodents are treated systemically with Prednienic acid or a positive control (e.g., prednisolone) for several days. The thymus gland is then excised and weighed. | Prednienic acid will cause significantly less thymic involution compared to prednisolone, indicating reduced systemic immunosuppressive effects. |
| Pharmacokinetic Analysis | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Prednienic acid. | Following systemic administration to rodents, blood samples are collected at various time points and analyzed by LC-MS/MS to determine key pharmacokinetic parameters (e.g., half-life, clearance). | Prednienic acid will have a shorter plasma half-life and higher clearance rate than prednisolone. |
Experimental Workflow for In Vitro Validation
Caption: A sequential workflow for the in vitro characterization of Prednienic acid.
Conclusion and Future Directions
The structural features of Prednienic acid strongly suggest a mechanism of action rooted in the principles of both glucocorticoid receptor agonism and the antedrug concept. It is hypothesized that Prednienic acid acts as a locally potent anti-inflammatory agent by activating the glucocorticoid receptor, while its C17β-carboxylic acid moiety facilitates rapid systemic inactivation, thereby offering a potentially superior safety profile compared to traditional corticosteroids. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to rigorously test this hypothesis. Future investigations should focus on elucidating the precise metabolic pathways of Prednienic acid, exploring its efficacy in a broader range of preclinical disease models, and ultimately, evaluating its potential as a novel, safer class of anti-inflammatory therapeutics.
References
-
SynZeal. (n.d.). Prednienic Acid | 37927-29-0. Retrieved January 14, 2026, from [Link]
-
Khan, M. O. F., Park, K. K., & Lee, H. J. (2005). Antedrugs: an approach to safer drugs. Current medicinal chemistry, 12(19), 2227–2239. [Link]
-
Pal, D., & Mitra, A. K. (2012). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Scientia pharmaceutica, 80(2), 243–277. [Link]
-
SynThink Research Chemicals. (n.d.). Prednienic Acid | 37927-29-0. Retrieved January 14, 2026, from [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044. [Link]
-
Newton, R. (2000). Molecular mechanisms of glucocorticoid action: what is important?. Thorax, 55(7), 603–613. [Link]
-
Lee, H. J. (1999). A novel approach to the discovery of non-systemic anti-inflammatory steroids; antedrug. Arzneimittel-Forschung, 49(8), 647–652. [Link]
-
Adcock, I. M., & Caramori, G. (2001). Cross-talk between pro-inflammatory transcription factors and glucocorticoids. Immunology and cell biology, 79(4), 376–384. [Link]
-
Rhen, T., & Cidlowski, J. A. (2005). Antiinflammatory action of glucocorticoids--new mechanisms for new drugs. The New England journal of medicine, 353(16), 1711–1723. [Link]
-
Cain, D. W., & Cidlowski, J. A. (2017). Immune regulation by glucocorticoids. Nature reviews. Immunology, 17(4), 233–247. [Link]
-
Lee, H. J., & Soliman, M. R. (1982). Anti-inflammatory steroids without systemic effects (antedrugs): a new approach. Science, 215(4535), 989–991. [Link]
-
Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic Mechanisms of Glucocorticoids. Trends in endocrinology and metabolism: TEM, 29(1), 42–54. [Link]
-
Barnes, P. J. (1998). Anti-inflammatory actions of glucocorticoids: molecular mechanisms. Clinical science (London, England : 1979), 94(6), 557–572. [Link]
-
Khan, M. O. F., Park, K. K., & Lee, H. J. (2005). Antedrugs: An Approach to Safer Drugs. Current Medicinal Chemistry, 12(19), 2227-2239. [Link]
-
Duma, D., Jewell, C. M., & Cidlowski, J. A. (2006). Multiple actions of glucocorticoids and their receptors in inflammation. Current opinion in endocrinology, diabetes, and obesity, 13(4), 285–291. [Link]
-
Coutinho, A. E., & Chapman, K. E. (2011). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular and cellular endocrinology, 335(1), 2–13. [Link]
-
Newton, R., & Holden, N. S. (2007). Separating transrepression and transactivation: a promising approach to the development of safer anti-inflammatory glucocorticoids. British journal of pharmacology, 152(7), 997–999. [Link]
-
Baschant, U., & Tuckermann, J. (2010). The role of the glucocorticoid receptor in inflammation and immunity. Journal of steroid biochemistry and molecular biology, 120(2-3), 69–75. [Link]
-
Schäcke, H., Döcke, W. D., & Asadullah, K. (2002). Mechanisms involved in the side effects of glucocorticoids. Pharmacology & therapeutics, 96(1), 23–43. [Link]
-
Goleva, E., & Leung, D. Y. (2004). Glucocorticoid-resistant asthma. The journal of allergy and clinical immunology, 114(4), 739–749. [Link]
-
Schacke, H., Schottelius, A., Docke, W. D., Strehlke, P., Jaroch, S., Schmees, N., Rehwinkel, H., Hennekes, H., & Asadullah, K. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences of the United States of America, 101(1), 227–232. [Link]
-
QIAGEN. (n.d.). Glucocorticoid Receptor Signaling. Retrieved January 14, 2026, from [Link]
-
Garside, H., Stevens, A., Farrow, S., Rouer, E., Ben-Haim, L., & Gounni, A. S. (2004). Glucocorticoid-mediated transrepression is regulated by N-terminal domains of the glucocorticoid receptor. The Journal of biological chemistry, 279(51), 53306–53314. [Link]
-
Monder, C., & Bradlow, H. L. (1977). Carboxylic acid metabolites of steroids. Journal of steroid biochemistry, 8(8), 897–908. [Link]
- Bradlow, H. L., Monder, C., & Zumoff, B. (1979). Steroid Carboxylic Acids. In Steroid Biochemistry (pp. 1-54). CRC Press.
-
Bradlow, H. L., & Monder, C. (1979). Steroid Carboxylic Acids. In Steroid Biochemistry. CRC Press. [Link]
-
Monder, C., & Bradlow, H. L. (1977). Carboxylic acid metabolites of steroids. Journal of steroid biochemistry, 8(8), 897–908. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antedrugs: an approach to safer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. thorax.bmj.com [thorax.bmj.com]
- 14. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs" by M. O. Faruk Khan and Henry J. Lee [mds.marshall.edu]
- 16. A novel approach to the discovery of non-systemic anti-inflammatory steroids; antedrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antedrugs: An Approach to Safer Drugs: Ingenta Connect [ingentaconnect.com]
- 18. researchgate.net [researchgate.net]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. Carboxylic acid metabolites of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Prednienic acid
An In-Depth Technical Guide to Prednienic Acid: From Discovery as a Pharmaceutical Impurity to Analytical Control
Abstract
Prednienic acid, known chemically as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, represents a critical case study in pharmaceutical process chemistry and drug safety.[1][2] Unlike compounds developed as therapeutic agents, Prednienic acid’s “discovery” is intrinsically linked to the analysis and quality control of Prednisolone, a widely used synthetic corticosteroid. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history, formation, analytical characterization, and regulatory control of Prednienic acid. It serves not as a biography of a drug, but as a field-proven exploration into the management of a significant process-related impurity and degradation product.
Part 1: The Context of Discovery - A Brief History of Prednisolone
To understand the history of Prednienic acid, one must first appreciate the significance of its parent compound, Prednisolone. The mid-20th century was a period of intense innovation in steroid chemistry. Following the initial success of cortisone, researchers sought derivatives with enhanced anti-inflammatory activity and reduced side effects.
In 1955, a team at the Schering Corporation, led by Arthur Nobile, achieved a major breakthrough.[3][4][5] They discovered that the bacterium Corynebacterium simplex could perform a 1,2-dehydrogenation of hydrocortisone, yielding a new compound: Prednisolone.[4] This biotransformation resulted in a corticosteroid with significantly potentized anti-inflammatory effects compared to its predecessor.[3][4] Prednisolone was approved for medical use that same year and quickly became an indispensable treatment for a vast range of inflammatory and autoimmune conditions, including rheumatoid arthritis and asthma.[5][6] It remains on the World Health Organization's List of Essential Medicines.[6]
The discovery of Prednienic acid occurred in the subsequent stages of pharmaceutical development: process optimization, stability testing, and manufacturing. As analytical techniques became more sophisticated, chemists were able to identify and characterize trace-level impurities that arose during synthesis or upon degradation. Prednienic acid emerged as "Prednisolone Impurity B," a compound that needed to be understood, monitored, and controlled to ensure the safety and consistency of the final drug product.[1]
Part 2: Formation and Synthesis of Prednienic Acid
Prednienic acid is not synthesized intentionally as a primary product. Instead, it is formed through the oxidative degradation of the C17 hydroxyacetyl side chain of Prednisolone. This transformation involves the cleavage of the C20-C21 bond.
Mechanism of Formation
The formation of Prednienic acid from Prednisolone is a multi-step oxidative process targeting the side chain at position C17.
-
Initial Oxidation: The primary alcohol at C21 of Prednisolone is susceptible to oxidation. This can be initiated by residual oxidants from the synthesis process, exposure to light (photochemical degradation), or interaction with atmospheric oxygen, potentially catalyzed by trace metals.[7][8] The C21 alcohol is first oxidized to an aldehyde.
-
Further Oxidation & Cleavage: The intermediate can undergo further oxidation. The C20-C21 bond is cleaved, leading to the formation of a carboxylic acid group directly attached to C17. This results in the stable Prednienic acid structure. The C20 and C21 carbons are cleaved off, potentially as glyoxylic acid, which can further decompose.[9] Studies on corticosteroid metabolism have confirmed that steroid acid formation can occur through direct oxidation at C-21.[10]
This degradation pathway highlights the importance of controlled manufacturing and storage conditions for Prednisolone to minimize the formation of Prednienic acid and other related impurities.
Part 3: Analytical Characterization and Protocols
The control of Prednienic acid relies on robust analytical methods capable of separating it from the parent drug and other impurities, and quantifying it at very low levels. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique used for this purpose.[11][12][13][14]
Pillar of Analysis: Causality in Method Development
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the standard choice for steroid analysis.[11] Its nonpolar nature provides excellent retention and separation for the moderately nonpolar steroid backbone. The end-capping of modern C18 columns minimizes unwanted interactions with residual silanol groups, leading to better peak shape.
-
Mobile Phase Composition: A mixture of a weak acid in water (e.g., formic or acetic acid) and organic solvents like acetonitrile and/or methanol is typical. The acid suppresses the ionization of acidic and basic functional groups, ensuring consistent retention times.
-
Gradient Elution: Isocratic elution (constant mobile phase composition) is often insufficient to separate all impurities in a single run. A gradient program, which starts with a higher percentage of aqueous phase and gradually increases the organic solvent concentration, is necessary.[11][14] This allows for the elution of more polar impurities (like Prednienic acid) early in the run, followed by the main Prednisolone peak, and finally the less polar impurities.
-
Detection: Prednisolone and its related impurities, which share the same chromophore (the pregna-1,4-diene-3-one structure), absorb strongly in the ultraviolet (UV) range. Detection is typically set at or near the absorbance maximum of ~254 nm, providing high sensitivity for all related substances.[13][15]
Protocol: Impurity Profiling of Prednisolone by RP-HPLC
This protocol is a representative example based on established and published methods for the analysis of Prednisolone and its related substances.[11][15]
1. Objective: To separate, identify, and quantify Prednienic acid (Prednisolone Impurity B) and other related substances in a Prednisolone drug substance sample.
2. Materials and Reagents:
-
Prednisolone Reference Standard
-
Prednienic Acid Reference Standard
-
Acetonitrile (HPLC Grade)
-
Tetrahydrofuran (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid (ACS Grade)
-
Prednisolone Drug Substance (Sample for analysis)
3. Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Gemini C18 (150 mm x 4.6 mm, 3 µm particle size) or equivalent end-capped C18 column.[12]
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm[15]
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
4. Mobile Phase Preparation:
-
Mobile Phase A: Water:Acetonitrile:Formic Acid (90:10:0.1 v/v/v)
-
Mobile Phase B: Acetonitrile:Formic Acid (100:0.1 v/v)
5. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
6. Sample and Standard Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v)
-
Sample Solution (Test Solution): Accurately weigh about 25 mg of the Prednisolone drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Reference Standard Solution: Prepare a solution of Prednisolone Reference Standard in the diluent at a concentration of 0.5 mg/mL.
-
Sensitivity Solution: Dilute the Reference Standard Solution to a concentration corresponding to the reporting threshold (e.g., 0.05% or 0.25 µg/mL).
-
Impurity Identification Solution: Prepare a solution containing both Prednisolone (e.g., 0.5 mg/mL) and Prednienic Acid (e.g., 2.5 µg/mL) to confirm the retention time and resolution.
7. System Suitability Test (SST):
-
Inject the Impurity Identification Solution. The resolution between the Prednisolone peak and the Prednienic acid peak must be ≥ 2.0.
-
Inject the Reference Standard Solution (six replicate injections). The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Inject the Sensitivity Solution. The signal-to-noise ratio must be ≥ 10.
8. Procedure:
-
Inject the diluent as a blank.
-
Inject the Sample Solution.
-
Identify the peaks in the Sample Solution chromatogram by comparing their retention times to those of the standards.
-
Calculate the percentage of Prednienic acid and other impurities using the area normalization method, assuming a response factor of 1.0 for unknown impurities, or by external standardization if reference standards are available.
Part 4: Regulatory Significance and Control
The control of impurities like Prednienic acid is not merely an analytical exercise; it is a fundamental requirement for ensuring patient safety.[16] Global regulatory bodies, through the International Council for Harmonisation (ICH), have established strict guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[17][18][19]
ICH Impurity Thresholds
The ICH guidelines define three critical action thresholds based on the maximum daily dose of the drug:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose ≤ 2g, this is typically 0.05%.[20]
-
Identification Threshold: The level at which an impurity's structure must be elucidated. For a drug with a maximum daily dose ≤ 2g, this is 0.10% or a total daily intake of 1.0 mg, whichever is lower.[20][21]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. For a drug with a maximum daily dose ≤ 2g, this is typically 0.15%.[20][21]
Qualification is the process of gathering and evaluating data to establish the safety of an individual impurity at a specified level.[21][22] An impurity is considered qualified if its level in the proposed drug product has been adequately justified by toxicological studies or if it was present at a similar or higher level in batches used for pivotal clinical trials.[18][21]
Because Prednienic acid is a known impurity of a widely used pharmacopoeial substance, its control is a standard part of Prednisolone manufacturing. Its acceptance criteria are defined in monographs from major pharmacopoeias (e.g., USP, Ph. Eur.), and manufacturers must demonstrate that their process consistently produces Prednisolone with Prednienic acid levels below this specified limit.
Conclusion
The story of Prednienic acid is a powerful illustration of the core principles of modern pharmaceutical science. Its identity is defined not by its therapeutic potential, but by its relationship to a blockbuster drug, Prednisolone. The "discovery" and subsequent study of this compound were driven by the need for analytical precision and regulatory compliance. For scientists in drug development, Prednienic acid serves as a quintessential example of how understanding the formation, characterization, and control of impurities is paramount to ensuring the quality, safety, and efficacy of medicines delivered to patients worldwide.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
PubMed. (n.d.). Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Traul, K. A. (n.d.). Qualification of Impurities in Drug Substances and Drug Products. Retrieved from [Link]
-
Wikipedia. (n.d.). Prednisolone. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
ACS Omega. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
-
PubMed. (n.d.). Convenient synthesis of 18-hydroxylated cortisol and prednisolone. Retrieved from [Link]
-
National Institutes of Health. (2020, March 30). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
-
A3P. (n.d.). Qualification impurities for Human Use. Retrieved from [Link]
-
PubMed. (n.d.). A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948. Retrieved from [Link]
-
Wikipedia. (n.d.). Prednisone. Retrieved from [Link]
-
European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]
-
PubMed. (n.d.). Prednisolone increases enterohepatic cycling of bile acids by induction of Asbt and promotes reverse cholesterol transport. Retrieved from [Link]
-
National Inventors Hall of Fame. (2026, January 3). NIHF Inductee Arthur Nobile and Prednisone History. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatogram of degradation products of prednisolone sample analyzed by the proposed method. Retrieved from [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
PubMed Central. (n.d.). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of stress degradation studies of prednisolone acetate (1). Retrieved from [Link]
- Google Patents. (n.d.). CN105384790A - Preparation method of prednisolone.
-
ResearchGate. (n.d.). Synthesis of prednisolone starting from.... Retrieved from [Link]
-
PubMed. (n.d.). Side chain removal from corticosteroids by unspecific peroxygenase. Retrieved from [Link]
-
PubMed. (n.d.). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. Retrieved from [Link]
-
Arhiv za farmaciju. (2025, December 12). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Retrieved from [Link]
-
ResearchGate. (2020, March 31). (PDF) An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Retrieved from [Link]
-
MDPI. (n.d.). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Retrieved from [Link]
-
VJC. (n.d.). APPROACH TO SYNTHESIS OF PREDNISOLONE FROM 9α-HYDROXY ANDROSTENEDIONE. Retrieved from [Link]
-
ECronicon. (2016, April 5). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. Retrieved from [Link]
-
PubMed. (n.d.). Corticosteroid side chain oxidations--II. Metabolism of 20-dihydro steroids and evidence for steroid acid formation by direct oxidation at C-21. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed prednisolone photocatalytic oxidation reaction pathway. Retrieved from [Link]
-
American Chemical Society. (2009, June 22). Prednisone. Retrieved from [Link]
-
ClinPGx. (n.d.). Reactome/PharmGKB collaboration: Prednisone and Prednisolone Pathway, Pharmacokinetics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A fully reversible 25-hydroxy steroid kinase involved in oxygen-independent cholesterol side-chain oxidation. Retrieved from [Link]
-
MDPI. (n.d.). Influence of Prednisolone Treatment on Serum Bile Acid Concentrations in Cats. Retrieved from [Link]
-
SynZeal. (n.d.). Prednienic Acid | 37927-29-0. Retrieved from [Link]
-
ResearchGate. (n.d.). De novo synthesis of steroids, oxysterols, and bile acids from.... Retrieved from [Link]
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 3. A history of significant steroid discoveries and developments originating at the Schering Corporation (USA) since 1948 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisone - Wikipedia [en.wikipedia.org]
- 5. invent.org [invent.org]
- 6. Prednisolone - Wikipedia [en.wikipedia.org]
- 7. Prednisolone degradation by UV/chlorine process: Influence factors, transformation products and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side chain removal from corticosteroids by unspecific peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticosteroid side chain oxidations--II. Metabolism of 20-dihydro steroids and evidence for steroid acid formation by direct oxidation at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. ecronicon.net [ecronicon.net]
- 16. jpionline.org [jpionline.org]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 21. fda.gov [fda.gov]
- 22. pda.org [pda.org]
Δ1-Cortienic acid basic properties
An In-Depth Technical Guide to Δ1-Cortienic Acid
Introduction
Δ1-Cortienic acid, also known as Prednienic Acid, is a synthetic steroid derivative belonging to the glucocorticoid class.[1][2] While not as widely known as clinical corticosteroids like prednisone or dexamethasone, its unique structure—derived from the cortisol metabolite cortienic acid—offers a valuable case study for researchers in steroid chemistry and drug development. This guide provides a comprehensive technical overview of its core properties, inferred biological activities, and the analytical methodologies required for its study.
The defining feature of Δ1-Cortienic acid is the introduction of a double bond at the C1-C2 position (Δ1) of the steroid's A-ring.[2] This modification is a cornerstone of synthetic corticosteroid development, known to significantly enhance glucocorticoid potency while often reducing undesirable mineralocorticoid side effects.[3][4] This guide will, therefore, extrapolate much of its predicted biological profile from the well-documented effects of this Δ1 modification on related steroid scaffolds.
Physicochemical and Structural Properties
Δ1-Cortienic acid is structurally derived from cortienic acid, a metabolite of cortisol. The key difference is the presence of a double bond between carbons 1 and 2.
Structure of Cortienic Acid: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid.[5]
Structure of Δ1-Cortienic Acid: (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid.[6]
The introduction of the C1-C2 double bond reduces the molecular weight slightly by removing two hydrogen atoms and creates a planar A-ring, a feature known to enhance receptor binding.[7]
Table 1: Comparison of Physicochemical Properties
| Property | Cortienic Acid | Δ1-Cortienic Acid | Reference(s) |
|---|---|---|---|
| CAS Number | 3597-45-3 | 37927-29-0 | [5][6] |
| Molecular Formula | C₂₀H₂₈O₅ | C₂₀H₂₆O₅ | [5][6] |
| Molecular Weight | 348.43 g/mol | 346.42 g/mol | [2][8] |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | (11β,17α)-11,17-Dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid | [2][5] |
| Appearance | White Solid | White Solid | [1] |
| Melting Point | Not specified | 230 °C (decomposition) |[2] |
Synthesis and Manufacturing
The synthesis of Δ1-corticosteroids is a well-established industrial process, which provides a reliable blueprint for the potential production of Δ1-Cortienic acid. While multi-step chemical syntheses exist, they are often complex and can produce unwanted regio-isomers.[4][9]
The preferred and most efficient industrial method for introducing the Δ1-double bond is through microbial biotransformation.[10] This process leverages the high specificity of microbial enzymes, particularly 3-ketosteroid-Δ1-dehydrogenase, to achieve high-yield, regioselective dehydrogenation of the steroid A-ring.[11]
Proposed Synthetic Workflow: Microbial Dehydrogenation
A plausible route to Δ1-Cortienic acid involves the use of a suitable microorganism, such as a species from the genus Rhodococcus, to convert cortienic acid into its Δ1-derivative.[12][13]
Step-by-Step Protocol:
-
Strain Selection & Culture: Select a high-activity bacterial strain known for 3-ketosteroid-Δ1-dehydrogenase production (e.g., Rhodococcus ruber). Culture the strain in a suitable fermentation medium until an optimal cell density is reached.
-
Substrate Introduction: Introduce the precursor, cortienic acid, to the microbial culture. The substrate is typically dissolved in a water-miscible organic solvent (e.g., ethanol) to aid dispersion in the aqueous medium.
-
Biotransformation: Maintain the culture under optimal conditions (temperature, pH, aeration) for a predetermined period (e.g., 24-48 hours) to allow for the enzymatic conversion of cortienic acid to Δ1-Cortienic acid.
-
Extraction: After the transformation is complete, extract the steroid products from the fermentation broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the extracted Δ1-Cortienic acid from residual substrate and other metabolites using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC).[14]
Inferred Mechanism of Action
Like all glucocorticoids, Δ1-Cortienic acid is expected to exert its effects by binding to the intracellular glucocorticoid receptor (GR).[15][16] The GR is a ligand-activated transcription factor that regulates the expression of a vast number of genes involved in inflammation, metabolism, and immunity.[17][18]
Genomic Signaling Pathway:
-
Ligand Binding: Δ1-Cortienic acid, being lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is part of a multi-protein chaperone complex.[17]
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the GR, causing the release of chaperone proteins. The activated GR-ligand complex then translocates into the nucleus.[16][18]
-
DNA Binding & Gene Regulation: In the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[19][20]
-
Transactivation: Binding to GREs can up-regulate the expression of anti-inflammatory proteins.[16]
-
Transrepression: The GR can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by direct protein-protein interaction, thereby repressing the expression of inflammatory genes. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[17][19]
-
The introduction of the Δ1 double bond flattens the A-ring of the steroid, which is known to improve its binding affinity for the GR.[7] This enhanced affinity is a primary reason for the increased potency of Δ1-corticosteroids compared to their non-Δ1 counterparts.[3][4]
Analytical Methodologies
Robust analytical methods are critical for the characterization, quantification, and quality control of Δ1-Cortienic acid. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of corticosteroids due to its high resolution, sensitivity, and reproducibility.[21][22]
Recommended Analytical Workflow: Reversed-Phase HPLC (RP-HPLC)
This workflow outlines a standard procedure for the analysis of Δ1-Cortienic acid in a research or quality control setting.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of Δ1-Cortienic acid reference standard at a concentration of 1 mg/mL in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be analyzed (e.g., from a synthesis reaction) in the mobile phase or methanol to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Quantify the amount of Δ1-Cortienic acid in the sample by comparing the peak area to the calibration curve generated from the reference standards.
Table 2: Suggested HPLC Method Parameters
| Parameter | Recommended Condition | Reference(s) |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | [23] |
| Mobile Phase | Isocratic: 35% Acetonitrile, 65% Water with 0.1% Sulfuric Acid | [23] |
| Flow Rate | 1.0 mL/min | [23] |
| Detection | UV at 245 nm | [23] |
| Column Temp. | 25 °C | [24] |
| Injection Vol. | 10 µL |[21] |
Sources
- 1. CAS 37927-29-0: Δ1-Cortienic acid | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortienic acid | C20H28O5 | CID 11382469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. delta1-Cortienic acid | C20H26O5 | CID 7092779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structures and mechanism for the design of highly potent glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cortienic Acid | CAS 3597-45-3 | LGC Standards [lgcstandards.com]
- 9. WO1995032989A1 - Process for preparing δ9,11 and 21-chloro corticosteroids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The role and mechanism of microbial 3-ketosteroid Δ1-dehydrogenases in steroid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 16. Glucocorticoid - Wikipedia [en.wikipedia.org]
- 17. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural insights into glucocorticoid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thorax.bmj.com [thorax.bmj.com]
- 20. Glucocorticoids: mechanisms of action and anti-inflammatory potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Corticosteroid analysis in biological fluids by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 23. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 24. agilent.com [agilent.com]
An In-depth Technical Guide to the Glucocorticoid Receptor Binding of Prednisolone
A Note on Nomenclature: The term "Prednisolonic acid" is not standard in pharmacological literature. It may refer to carboxylic acid metabolites of Prednisolone. This guide will focus on the extensively studied and clinically significant interaction of Prednisolone , the active metabolite of Prednisone, with the Glucocorticoid Receptor (GR).
Introduction: The Molecular Dialogue Between Prednisolone and the Glucocorticoid Receptor
Prednisolone, a synthetic glucocorticoid, is a cornerstone of anti-inflammatory and immunosuppressive therapies.[1] Its therapeutic efficacy is contingent upon its precise interaction with the Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2][3] Understanding the intricacies of this binding event is paramount for researchers and drug development professionals seeking to design more potent and selective glucocorticoids with improved therapeutic profiles. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the binding of Prednisolone to the GR.
The GR, encoded by the NR3C1 gene, is a modular protein comprising three key domains: the N-terminal domain (NTD), the central DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD).[4][5] In its inactive state, the GR resides primarily in the cytoplasm, complexed with chaperone proteins such as heat shock proteins (HSPs).[2] The binding of a glucocorticoid ligand like Prednisolone to the LBD induces a conformational change in the receptor, leading to the dissociation of the chaperone complex.[6] This activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through several mechanisms.[3][7]
The Glucocorticoid Receptor Signaling Cascade
The canonical pathway of GR signaling involves the binding of the activated GR homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either transcriptional activation (transactivation) or repression (transrepression).[7][8] Additionally, the GR can interact with other transcription factors, such as NF-κB and AP-1, to indirectly regulate gene expression.[9] These multifaceted signaling pathways underscore the pleiotropic effects of glucocorticoids.
Non-Radioactive Alternative: Fluorescence Polarization (FP) Assay
For laboratories not equipped for radiochemical work, fluorescence polarization (FP) assays offer a viable alternative.
Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid tracer. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the much larger GR, its tumbling is slowed, leading to an increase in polarization. A competitor ligand like Prednisolone will displace the tracer, causing a decrease in polarization.
Part 2: In-Silico Assessment of Prednisolone-GR Interaction
Computational methods, particularly molecular docking, provide valuable insights into the binding mode and interactions of Prednisolone within the GR's ligand-binding pocket at an atomic level.
Molecular Docking
Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the identification of key amino acid residues involved in the interaction and an estimation of the binding affinity (docking score).
-
Preparation of Receptor Structure:
-
Obtain a high-resolution crystal structure of the human GR-LBD from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of Ligand Structure:
-
Generate a 3D structure of Prednisolone and optimize its geometry using computational chemistry software.
-
-
Docking Simulation:
-
Define the binding site within the GR-LBD.
-
Use a docking program (e.g., AutoDock, Glide, SwissDock) to predict the binding poses of Prednisolone within the defined binding site. The program will generate multiple possible conformations and rank them based on a scoring function that estimates the binding energy.
-
-
Analysis of Docking Results:
-
Analyze the top-ranked docking poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Prednisolone and the amino acid residues of the GR-LBD.
-
Visualize the ligand-receptor complex to understand the structural basis of binding.
-
Data Summary and Interpretation
The data obtained from these in-vitro and in-silico methods should be collated to provide a comprehensive understanding of Prednisolone's binding to the GR.
| Parameter | Method | Description | Typical Value for High-Affinity Glucocorticoids |
| Ki | Competitive Radioligand Binding Assay | Inhibition constant; a measure of the affinity of the competitor for the receptor. | Low nanomolar (nM) range |
| IC50 | Competitive Binding Assays | Concentration of competitor required to displace 50% of the bound tracer/radioligand. | Dependent on assay conditions |
| Docking Score | Molecular Docking | An estimation of the binding free energy of the ligand-receptor complex. | Negative value (more negative indicates stronger predicted binding) |
| Key Interactions | Molecular Docking | Identification of specific amino acid residues involved in binding. | Hydrogen bonds with key residues in the LBD |
Conclusion: A Synergistic Approach to Understanding GR Binding
A thorough characterization of the binding of Prednisolone to the Glucocorticoid Receptor requires a multi-faceted approach. The combination of quantitative in-vitro binding assays and insightful in-silico modeling provides a powerful toolkit for researchers and drug developers. By elucidating the precise molecular interactions that govern this critical ligand-receptor pairing, we can pave the way for the rational design of next-generation glucocorticoids with enhanced efficacy and reduced side-effect profiles.
References
-
Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International Journal of Molecular Sciences, 19(10), 2989. [Link]
-
Scheschowitsch, K., Leite, J. A., & Assreuy, J. (2017). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 8, 16. [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology, 137(5), 1033–1044. [Link]
-
StudySmarter. (n.d.). Glucocorticoid Signaling: Pathway & Mechanism. Retrieved from [Link]
-
Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033–1044. [Link]
-
Sundahl, N., Bridel, L., Vandewalle, J., De Cauwer, L., & Libert, C. (2016). Glucocorticoid receptor signaling in health and disease. Neuroimmunomodulation, 23(1), 1–9. [Link]
-
QIAGEN. (n.d.). Glucocorticoid Receptor Signaling. GeneGlobe. Retrieved from [Link]
-
Wikipedia. (2024, January 5). Glucocorticoid receptor. [Link]
-
Kane, F. E., Green, K. E., & Weissman, A. (2007). A Comparison of in vitro Receptor Binding of Glucocorticoids. Investigative Ophthalmology & Visual Science, 48(13), 106. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Prednisolone Acetate? Synapse. [Link]
-
NuRCaMeIn - Universitat de Barcelona. (n.d.). GR (GLUCOCORTICOID RECEPTORS). Retrieved from [Link]
-
De Silva, W. A. P. P., & De Silva, S. K. (2018). Exploring the Binding Properties of Agonists Interacting With Glucocorticoid Receptor: An in Silico Approach. Journal of Pharmacy and Pharmacology, 6(11), 1083-1094. [Link]
-
Kumar, R., & McEwan, I. J. (Eds.). (2015). Nuclear Receptors: From Structure to the Clinic. Springer International Publishing. [Link]
-
Cl, S., & Kreutner, W. (1998). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Arzneimittel-Forschung, 48(9), 947–951. [Link]
-
Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of biomolecular screening, 14(1), 43–48. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo glucocorticoid receptor binding assays. Retrieved from [Link]
-
Chen, Y. C., Chen, Y. C., & Lin, Y. C. (2011). Investigation on critical structural motifs of ligands for triggering glucocorticoid receptor nuclear migration through molecular docking simulations. Journal of Molecular Graphics and Modelling, 30, 1-10. [Link]
-
Thau, L., & Gandhi, J. (2024). Prednisone. In StatPearls. StatPearls Publishing. [Link]
-
ClinPGx. (n.d.). prednisone. Retrieved from [Link]
-
Mathew, L. K., Sengupta, S., & Kizhake, S. (2012). Alternate glucocorticoid receptor ligand binding structures influence outcomes in an in vivo tissue regeneration model. The international journal of biochemistry & cell biology, 44(11), 1969–1979. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5865, Prednisone. Retrieved from [Link].
-
Wikipedia. (2024, January 10). Prednisolone. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Prednisone? Synapse. [Link]
-
Semantic Scholar. (n.d.). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Retrieved from [Link]
-
ResearchGate. (2022). Systematic In Silico Studies of Corticosteroids and Its Binding Affinities with Glucocorticoid Receptor for Covid-19 Treatment: Ab-Initio, Molecular Docking and MD Simulation Studies. [Link]
-
Taylor & Francis Online. (2022). Systematic In Silico Studies of Corticosteroids and Its Binding Affinities with Glucocorticoid Receptor for Covid-19 Treatment: Ab-Initio, Molecular Docking and MD Simulation Studies. [Link]
-
ResearchGate. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]
-
Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5755, Prednisolone. Retrieved from [Link].
-
Nykamp, K., & Anderson, G. D. (2005). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. Molecular and Cellular Biology, 25(19), 8572–8580. [Link]
-
Pippin, J. W., Piston, D. W., & Hasty, P. (2018). Measuring glucocorticoid receptor expression in vivo with PET. Oncotarget, 9(29), 20568–20583. [Link]
-
Czock, D., Keller, F., Rasche, F. M., & Häussler, U. (2005). Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids. Clinical pharmacology and therapeutics, 77(2), 133–147. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Ponec, M., Kempenaar, J. A., & Shroot, B. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 75(10), 973–975. [Link]
-
Van der Rhee, A. M., Ismaili, N., & de Vries, A. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. [Link]
-
ResearchGate. (n.d.). Structures of prednisone and prednisolone and interconversion between each other. Retrieved from [Link]
-
Singh, S., & Sharma, P. K. (2013). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Current medicinal chemistry, 20(2), 221–241. [Link]
-
SingleCare. (2023, December 19). Prednisolone vs. prednisone: Differences, similarities, and which is better. [Link]
-
Drugs.com. (2024, August 16). Prednisone vs Prednisolone - What's the difference?[Link]
-
Healthline. (2018, August 28). Prednisone vs. Prednisolone: What You Need to Know. [Link]
-
BidRx. (2023, November 14). Prednisone vs. Prednisolone: What's the Difference. [Link]
-
Frontiers. (n.d.). Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? Retrieved from [Link]
-
SMPDB. (2013, August 22). Prednisone Action Pathway. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. chemwhat.com [chemwhat.com]
- 4. Prednisolone Acetate [webbook.nist.gov]
- 5. goodrx.com [goodrx.com]
- 6. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Differences Between Prednisone and Prednisolone [verywellhealth.com]
- 8. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Prednienic Acid: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the chemical synthesis of Prednienic Acid (11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid), a significant impurity and metabolite of Prednisolone. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol herein describes a robust and reproducible method for the synthesis of Prednienic Acid via the oxidative cleavage of the dihydroxyacetone side chain of Prednisolone using periodic acid. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and detailed analytical characterization of the final product.
Introduction
Prednienic Acid, with the chemical name 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a C-17 carboxylic acid derivative of the widely used corticosteroid, Prednisolone.[1][2][3] Its significance lies in its classification as a key impurity in the manufacturing of Prednisolone and its formulations. Understanding the synthesis and properties of Prednienic Acid is crucial for the development of stable and pure corticosteroid-based pharmaceuticals. The presence of this impurity can impact the safety and efficacy of the final drug product, necessitating its synthesis as a reference standard for analytical method development, validation, and quality control purposes.
The synthesis of Prednienic Acid is achieved through the oxidative cleavage of the C-17 dihydroxyacetone side chain of Prednisolone. This transformation can be efficiently carried out using oxidizing agents that selectively cleave the C17-C20 bond. Among the various methods, the use of periodic acid or its salts has proven to be an effective strategy for this conversion.
Reaction Mechanism and Rationale
The synthesis of Prednienic Acid from Prednisolone involves the selective oxidation of the α-ketol side chain at C-17. Periodic acid (H₅IO₆) is a mild and selective oxidizing agent that is particularly effective in cleaving vicinal diols and α-hydroxy ketones.
The reaction proceeds through the formation of a cyclic periodate ester intermediate with the hydroxyl groups at C-17 and C-21 of Prednisolone. This intermediate then undergoes fragmentation, leading to the cleavage of the carbon-carbon bond between C-17 and C-20. The C-20 and C-21 carbons are oxidized to formaldehyde and formic acid, respectively, while the desired 17β-carboxylic acid is formed on the steroid nucleus.
The choice of periodic acid is based on its high selectivity for this type of cleavage, minimizing side reactions and leading to a cleaner product profile. The reaction is typically carried out in a suitable solvent system that can solubilize both the steroid and the oxidizing agent.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| Prednisolone | ≥98% | Sigma-Aldrich |
| Periodic Acid (H₅IO₆) | ACS Reagent Grade | Sigma-Aldrich |
| Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Deionized Water | ||
| Sodium Bicarbonate | ACS Reagent Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ACS Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (1M) |
Equipment
| Equipment | Description |
| Round-bottom flask | 250 mL, with magnetic stirrer bar |
| Magnetic stirrer with heating plate | |
| Condenser | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Glass funnel and filter paper | |
| pH meter or pH indicator strips | |
| High-Performance Liquid Chromatography (HPLC) system | For reaction monitoring and purity analysis |
| Nuclear Magnetic Resonance (NMR) spectrometer | For structural elucidation |
| Mass Spectrometer (MS) | For molecular weight confirmation |
Experimental Protocol
This protocol outlines the synthesis of Prednienic Acid from Prednisolone.
Figure 1: Workflow for the synthesis of Prednienic Acid.
Step 1: Dissolution of the Starting Material
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Prednisolone (5.0 g, 13.9 mmol).
-
Add 100 mL of dioxane to the flask and stir at room temperature until the Prednisolone is completely dissolved.
Step 2: Oxidation Reaction
-
In a separate beaker, prepare a solution of periodic acid (6.3 g, 27.8 mmol) in 50 mL of deionized water.
-
Slowly add the periodic acid solution to the stirred solution of Prednisolone in dioxane over a period of 30 minutes at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material (Prednisolone) is no longer detectable.
Step 3: Reaction Quenching and Work-up
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any remaining periodic acid.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. This will precipitate the crude Prednienic Acid.
Step 4: Product Extraction
-
Transfer the acidified aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Prednienic Acid as a solid.
Step 5: Purification
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure Prednienic Acid.
-
The purified product can be further recrystallized from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane) to obtain a crystalline solid.
Analytical Characterization
The identity and purity of the synthesized Prednienic Acid should be confirmed by various analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Specific to the crystalline form obtained |
| HPLC Purity | ≥98% |
| ¹H NMR | Spectrum consistent with the structure of Prednienic Acid, showing characteristic peaks for the steroid backbone and the absence of the C-21 protons of Prednisolone. |
| ¹³C NMR | Spectrum showing the presence of a carboxylic acid carbon and other signals corresponding to the Prednienic Acid structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of Prednienic Acid (C₂₀H₂₆O₅, MW: 346.42 g/mol ). |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Periodic acid is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Prednienic Acid from Prednisolone. The described method, utilizing periodic acid oxidation, is efficient and yields a product of high purity suitable for use as a reference standard in pharmaceutical analysis. The comprehensive characterization data ensures the identity and quality of the synthesized compound. This protocol serves as a valuable resource for researchers and scientists involved in the development and quality control of corticosteroid-based drugs.
References
-
SynZeal. Prednienic Acid | 37927-29-0. [Link]
Sources
Application Notes and Protocols for the Analytical Detection of Prednisolone
Prepared by: Gemini, Senior Application Scientist
A Note on Nomenclature: Addressing "Prednienic Acid"
The term "Prednienic acid" does not correspond to a standard chemical entity in major chemical and pharmacological databases. It is presumed to be a variant or misspelling of Prednisolone , a widely used synthetic corticosteroid. Prednisolone itself is the active metabolite of the prodrug Prednisone .[1] This document, therefore, provides a comprehensive guide to the established analytical methodologies for the detection and quantification of Prednisolone, a topic of critical importance for researchers, clinicians, and pharmaceutical scientists.
Introduction: The Analytical Imperative for Prednisolone
Prednisolone is a potent glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[2] It is a cornerstone therapy for a vast array of conditions, including autoimmune disorders, allergic states, and certain cancers.[3] Given its therapeutic importance and potential for adverse effects, the ability to accurately and reliably measure Prednisolone concentrations in both pharmaceutical formulations and complex biological matrices is paramount. Such measurements are essential for:
-
Pharmaceutical Quality Control: Ensuring the potency and stability of drug products.[4]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, which is crucial for dose optimization.[5][6]
-
Therapeutic Drug Monitoring (TDM): Personalizing treatment regimens in specific patient populations.
-
Metabolism Research: Investigating the biotransformation of Prednisolone and its parent compound, Prednisone.[7]
This guide provides detailed protocols and expert insights into the primary analytical techniques employed for Prednisolone quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a discussion on the role and limitations of immunoassays.
Metabolic Pathway: The Prednisone-Prednisolone Interconversion
A foundational concept in the analysis of Prednisolone is its relationship with Prednisone. Prednisone is a prodrug that is rapidly converted in the liver to its active form, Prednisolone.[3] This conversion is a reversible metabolic process.[8] Accurate analytical methods must be able to distinguish between these two compounds, as well as other metabolites, to provide a clear pharmacokinetic picture.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]
- 3. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of prednisone and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Bioavailability and reversible metabolism of prednisone and prednisolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Prednienic Acid as a Reference Standard for the Quality Control of Glucocorticoids
Abstract This technical guide provides a comprehensive framework for the use of Prednienic Acid as a reference standard in the pharmaceutical analysis of glucocorticoids, such as prednisone and prednisolone. Prednienic Acid is a critical degradation impurity, and its accurate quantification is essential for ensuring the safety, efficacy, and stability of corticosteroid drug products. This document outlines the physicochemical properties of Prednienic Acid, its formation pathways, and detailed protocols for the preparation of standard solutions and its analysis via High-Performance Liquid Chromatography (HPLC). These methodologies are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.
Introduction: The Critical Role of Impurity Profiling
Glucocorticoids like prednisone and prednisolone are widely used for their potent anti-inflammatory and immunosuppressive properties.[1] The manufacturing process and storage of these active pharmaceutical ingredients (APIs) and their corresponding drug products can lead to the formation of degradation products. Regulatory bodies worldwide mandate the identification and control of such impurities to ensure patient safety.
Prednienic Acid, chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a recognized degradation product of prednisolone and related corticosteroids.[2][3] It is listed as an impurity in various pharmacopeias, including the United States Pharmacopeia (USP), where it is also referred to as Prednisolone Sodium Phosphate USP Impurity B.[2][4][5] The presence of Prednienic Acid beyond established thresholds can indicate instability of the drug product. Therefore, the use of a highly characterized Prednienic Acid reference standard is indispensable for the development and validation of stability-indicating analytical methods.[6]
Physicochemical Properties of Prednienic Acid
A thorough understanding of the reference standard's properties is fundamental to its correct handling and application. The key characteristics of Prednienic Acid are summarized below.
| Property | Description | Source(s) |
| Chemical Name | 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid | [2][3] |
| Synonyms | Δ1-Cortienic Acid, Prednisolone 17-β Hydroxyacid, Prednisolone Impurity B | [2][5] |
| CAS Number | 37927-29-0 | [7][8] |
| Molecular Formula | C₂₀H₂₆O₅ | [3][4][8] |
| Molecular Weight | 346.42 g/mol | [4][5][8] |
| Appearance | White Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Formation of Prednienic Acid from Prednisolone
Prednienic Acid is primarily formed through the hydrolysis of the C17 side chain of prednisolone or its esters. This degradation can be accelerated under specific conditions, such as exposure to acidic or alkaline environments, heat, and moisture.[9][10] Understanding this pathway is crucial for developing robust formulations and for designing forced degradation studies to establish the stability-indicating nature of analytical methods.
Caption: Degradation pathway of Prednisolone to Prednienic Acid.
Application as a Reference Standard
The use of a certified Prednienic Acid reference standard is foundational for several key analytical applications in drug development and quality control:
-
Method Development and Validation: The standard is used to optimize chromatographic conditions for the separation of Prednienic Acid from the parent API and other impurities. It is essential for validating method specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) as per International Council for Harmonisation (ICH) guidelines.
-
Stability Studies: In long-term and accelerated stability studies, the reference standard allows for the accurate quantification of Prednienic Acid formation over time, which is critical for determining the shelf-life of the drug product.[11]
-
Forced Degradation Studies: Prednienic Acid is used to confirm that the analytical method is "stability-indicating." By intentionally degrading the API under stress conditions (e.g., acid, base, oxidation, heat, light), the method's ability to separate the resulting Prednienic Acid from the intact drug is verified.[9]
-
Routine Quality Control: In routine batch release testing, the reference standard is used to ensure that the level of Prednienic Acid in the API or finished product does not exceed the specified limits.
Protocol: Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for reliable quantitative analysis. The following protocol describes the preparation of a stock and working standard solution of Prednienic Acid.
Caption: Workflow for preparing Prednienic Acid standard solutions.
Protocol Steps:
-
Equipment and Reagents:
-
Prednienic Acid Reference Standard
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Ultrasonic bath
-
HPLC-grade methanol or other suitable solvent
-
HPLC-grade water and other mobile phase components
-
-
Preparation of Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Prednienic Acid Reference Standard.
-
Quantitatively transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 5-10 minutes, or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Store the stock solution in a refrigerator (2-8°C), protected from light.
-
-
Preparation of Working Standard Solution (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase (as described in the chromatographic method) and mix thoroughly.
-
This working solution should be prepared fresh daily.
-
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
The following is an exemplary reversed-phase HPLC method for the separation and quantification of Prednienic Acid from prednisolone. Method parameters may require optimization depending on the specific column and HPLC system used.[1][12]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water (58:42 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 15 minutes |
System Suitability:
Before sample analysis, the chromatographic system must meet predefined suitability criteria. This typically includes:
-
Tailing Factor: ≤ 2.0 for the Prednienic Acid and Prednisolone peaks.
-
Theoretical Plates: ≥ 2000 for both peaks.
-
Resolution: ≥ 2.0 between the Prednisolone peak and the nearest eluting impurity.
-
Relative Standard Deviation (RSD): ≤ 2.0% for peak areas from six replicate injections of the working standard.
Context: Glucocorticoid Receptor Signaling
To appreciate the biological importance of maintaining the purity of glucocorticoid drugs, it is useful to understand their mechanism of action. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. Any structural change, such as the degradation to Prednienic Acid, can alter or abolish this activity.
Caption: Simplified glucocorticoid receptor signaling pathway.
Conclusion
Prednienic Acid serves as an essential tool for the pharmaceutical scientist. As a well-characterized reference standard, it enables the development of robust, specific, and reliable analytical methods for monitoring the quality and stability of glucocorticoid medications. The protocols and information presented in this guide provide a solid foundation for researchers and quality control professionals to ensure their analytical results are accurate and meet stringent regulatory standards, ultimately safeguarding public health.
References
-
Prednienic Acid | 37927-29-0 - SynZeal. SynZeal. Available at: [Link]
-
CAS No : 37927-29-0 | Product Name : Prednienic Acid | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Prednienic Acid | 37927-29-0 - SynThink Research Chemicals. SynThink Research Chemicals. Available at: [Link]
-
Prednisolone-impurities - Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
PREDNIENIC ACID | CAS NO. 37927-29-0 - Analytica Chemie. Analytica Chemie. Available at: [Link]
-
(PDF) Chemical stability of prednisone oral suspension and drug substance - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PubMed Central. National Institutes of Health. Available at: [Link]
-
Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
- CN111777654A - A kind of preparation method of prednisone - Google Patents. Google Patents.
-
An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - NIH. National Institutes of Health. Available at: [Link]
-
Determination of endogenous and synthetic glucocorticoids in human urine by gas chromatography–mass spectrometry following microwave - CORE. CORE. Available at: [Link]
-
Utilisation of molecularly imprinting technology for the detection of glucocorticoids for a point of care surface plasmon resona. Analytica Chimica Acta. Available at: [Link]
-
HPLC Method of Analysis for Dexamethasone and Prednisolone - SIELC Technologies. SIELC Technologies. Available at: [Link]
-
Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone ace - CORE. CORE. Available at: [Link]
-
Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS - Scirp.org. Scientific Research Publishing. Available at: [Link]
-
Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models - ResearchGate. ResearchGate. Available at: [Link]
-
Prednisone Tablets - USP-NF. USP-NF. Available at: [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Stability study of prednisolone sodium phosphate in conditions of thermal and oxidative stress in oral formulation - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. amecj.com [amecj.com]
- 2. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 3. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Prednienic Acid | CAS 37927-29-0 | LGC Standards [lgcstandards.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the In Vitro Assay Development for Prednienic Acid
Abstract
Prednienic acid is a primary active metabolite of the widely used synthetic glucocorticoid, prednisone.[1][2] A thorough understanding of its bioactivity is critical for drug development and pharmacology. This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a suite of robust in vitro assays for characterizing the pharmacological profile of Prednienic acid. This document moves beyond simple protocols to explain the scientific causality behind experimental design, ensuring the development of a self-validating and reproducible assay cascade.
The Scientific Foundation: Glucocorticoid Receptor (GR) Signaling
Prednienic acid, like other glucocorticoids, exerts its profound anti-inflammatory and immunomodulatory effects primarily through the glucocorticoid receptor (GR).[2][3] The GR is a ligand-activated transcription factor that, in its unbound state, resides in the cytoplasm within a multiprotein complex including heat shock proteins (HSPs).[4]
Upon binding by a ligand such as Prednienic acid, the GR undergoes a critical conformational change, causing it to dissociate from the inhibitory chaperone proteins.[5] This activated ligand-receptor complex then translocates into the nucleus.[6] Inside the nucleus, the GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[3] This binding event can lead to either the transactivation or transrepression of gene expression, culminating in the therapeutic effects of the glucocorticoid.[7]
Figure 1: The canonical signaling pathway of the Glucocorticoid Receptor.
Foundational Assays: Establishing the Activity Window
Before investigating functional outcomes, it is imperative to establish the concentration range in which Prednienic acid is active but not cytotoxic. This ensures that subsequent functional results are due to specific pharmacological effects rather than general cellular toxicity.
Cell Viability Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Active mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.[10] The intensity of the purple color is directly proportional to the number of viable cells. This assay is crucial for identifying the maximum non-toxic concentration of Prednienic acid for use in subsequent experiments.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Seed a suitable cell line (e.g., A549 human lung epithelial cells or RAW 264.7 murine macrophages) into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2x concentration stock of Prednienic acid serial dilutions in complete culture medium. A typical range to test is from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Add an equal volume of the 2x compound dilutions to the cells, effectively halving the concentration to the final desired level.
-
Incubation: Incubate the plate for 24 to 48 hours. The duration should match the intended length of your functional assays.
-
MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Observe the formation of purple precipitate.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Trustworthiness: Expected Data The goal is to identify a concentration range that shows minimal impact on cell viability (e.g., >90% viability).
| Prednienic Acid (µM) | Absorbance (OD 570nm) | Cell Viability (%) |
| Vehicle Control | 1.25 | 100 |
| 0.01 | 1.24 | 99.2 |
| 0.1 | 1.26 | 100.8 |
| 1 | 1.22 | 97.6 |
| 10 | 1.19 | 95.2 |
| 50 | 1.15 | 92.0 |
| 100 | 0.98 | 78.4 |
Table 1: Example data from an MTT assay. Concentrations up to 50 µM show minimal cytotoxicity and are suitable for further functional testing.[11][12]
Functional Assays: Quantifying Anti-Inflammatory Efficacy
With a non-toxic concentration range established, the next logical step is to quantify the primary therapeutic function of Prednienic acid: its anti-inflammatory activity.
Inhibition of Pro-Inflammatory Cytokine Production
Expertise & Experience: A cornerstone of inflammation is the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), by immune cells like macrophages in response to inflammatory stimuli.[13] Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent and reliable stimulus for inducing a strong TNF-α response in cell lines like RAW 264.7.[14] An effective anti-inflammatory compound like Prednienic acid will suppress this cytokine production in a dose-dependent manner. The concentration of TNF-α in the cell culture supernatant can be accurately quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]
Figure 2: Experimental workflow for the TNF-α inhibition assay.
Protocol: LPS-Induced TNF-α Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of Prednienic acid (within the non-toxic range determined previously). Include a positive control (e.g., Dexamethasone) and a vehicle control. Incubate for 1 hour to allow the compound to exert its genomic effects.
-
Inflammatory Stimulus: Add LPS to all wells (except for the unstimulated negative control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis.
-
ELISA: Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit, strictly following the manufacturer's protocol.[17]
-
Analysis: Generate a standard curve from the recombinant TNF-α standards. Use this curve to calculate the TNF-α concentration in your samples. Calculate the percent inhibition for each Prednienic acid concentration relative to the LPS-only control. Plot the percent inhibition against the log concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Trustworthiness: Expected Data
| Treatment | TNF-α (pg/mL) | % Inhibition |
| Vehicle (Unstimulated) | < 50 | N/A |
| LPS Control (Stimulated) | 2500 | 0% |
| Prednienic Acid (0.01 µM) + LPS | 2125 | 15% |
| Prednienic Acid (0.1 µM) + LPS | 1300 | 48% |
| Prednienic Acid (1 µM) + LPS | 450 | 82% |
| Prednienic Acid (10 µM) + LPS | 150 | 94% |
Table 2: Representative data demonstrating dose-dependent inhibition of TNF-α production by Prednienic acid.
Mechanistic Assays: Confirming On-Target Activity
To build a comprehensive and authoritative profile, it is essential to demonstrate that the observed functional effects are indeed mediated through the intended molecular target—the Glucocorticoid Receptor.
GR-Mediated Reporter Gene Assay
Expertise & Experience: The most direct way to confirm GR-mediated transcriptional activation is through a GRE-driven luciferase reporter assay.[18][19] This assay utilizes a cell line (e.g., A549 or HEK293) transfected with a plasmid containing multiple copies of the GRE sequence upstream of a minimal promoter and the firefly luciferase gene. When Prednienic acid activates the endogenous or co-transfected GR, the complex binds to the GREs on the plasmid, driving the expression of luciferase. The resulting light output, measured with a luminometer, is a direct and highly sensitive readout of GR transcriptional activity.[20]
Protocol: GRE-Luciferase Reporter Assay
-
Cell Transfection/Seeding: Use a cell line stably expressing a GRE-luciferase reporter or transiently transfect cells (e.g., HEK293T) with a GRE-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase for normalization). Seed the cells into a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat the cells with a serial dilution of Prednienic acid. Include a potent GR agonist like Dexamethasone as a positive control.
-
Incubation: Incubate the plate for 18-24 hours to allow for transcription and translation of the luciferase enzyme.
-
Cell Lysis and Reagent Addition: Lyse the cells and perform the luciferase assay using a dual-luciferase reporter assay system according to the manufacturer's instructions.[21] This system first measures the firefly luciferase activity and then quenches it while simultaneously activating the Renilla luciferase activity.
-
Data Acquisition: Measure luminescence on a plate-reading luminometer.
-
Analysis: Normalize the GRE-driven firefly luciferase signal to the control Renilla luciferase signal for each well. This corrects for variations in cell number and transfection efficiency. Calculate the fold induction of the normalized signal relative to the vehicle-treated control. Plot the fold induction against the log concentration of Prednienic acid to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Conclusion and Self-Validating Principles
This application note outlines a logical and robust cascade of in vitro assays for the comprehensive characterization of Prednienic acid. By progressing from foundational viability assays to functional anti-inflammatory readouts and finally to specific on-target mechanistic studies, researchers can build a high-confidence pharmacological profile. The trustworthiness of this approach is grounded in the use of orthogonal assays, appropriate positive and negative controls, and the generation of full dose-response curves to derive key potency metrics such as IC₅₀ and EC₅₀. This multi-faceted strategy ensures that the data generated is not only reproducible but also mechanistically sound, providing a solid foundation for further drug development efforts.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Vertex AI Search.
- Glucocorticoid Receptor (GR) Redistribution Assay. Thermo Fisher Scientific.
- In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. (2025). PMC.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- Application Notes and Protocols for Glucocorticoid Receptor Binding Assay with Nenocorilant. Benchchem.
- A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System. (2013). PMC - NIH.
- The effect of glucocorticoids on tendon cell viability in human tendon explants. (2008). PMC - NIH.
- Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells. (2015). PMC - NIH.
- Application Note: Measuring TNF-α Inhibition by LASSBio-1135 Using ELISA. Benchchem.
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.
- Glucocorticoid Signaling Pathway: From Bench to Bedside. (2023). MDPI.
- In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (2017). Semantic Scholar.
- Glucocorticoid Signaling: Pathway & Mechanism. (2024). StudySmarter.
- Prednisone. (2025). StatPearls - NCBI Bookshelf.
- TNF-alpha [Biotinylated] : TNFR1 Inhibitor Screening ELISA Kit. ACROBiosystems.
- Methods for Evaluation of TNF-α Inhibition Effect. (2021). Semantic Scholar.
- The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. (2008). PMC - NIH.
- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. (2015). PubMed Central.
- TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience.
- New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. (2017). Frontiers in Endocrinology.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (2018). PMC - NIH.
- Methods for Evaluation of TNF-α Inhibition Effect. (2021). Springer Nature Experiments.
- Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles. G&P Biosciences.
- Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. Indigo Biosciences.
- PolarScreen Glucocorticoid Receptor Competitor Assay Kit, Red. LabX.com.
- GRE-based reporter gene analysis and mRNA induction identify Cortivazol... (2019). ResearchGate.
- Cell viability dose-response curve of dexamethasone, as measured by MTT... (2014). ResearchGate.
- High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis. (2017). Dove Press.
- Glucocorticoid Receptor Translocation Assay. Innoprot.
- Effect of prednisolone and NPs on cell viability in C6 glial cells.... (2019). ResearchGate.
- Human GR Reporter Assay Kit. Indigo Biosciences.
- Prednienic Acid. SynZeal.
- Prednienic Acid. Chemicea.
- Prednienic Acid. LGC Standards.
- Prednienic Acid. Santa Cruz Biotechnology.
- Prednienic Acid. SynThink Research Chemicals.
- Prednisone | Mechanism of Action, Function & Side Effects. (2023). Study.com.
- prednisone. ClinPGx.
Sources
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. innoprot.com [innoprot.com]
- 7. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of glucocorticoids on tendon cell viability in human tendon explants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 17. acrobiosystems.com [acrobiosystems.com]
- 18. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. indigobiosciences.com [indigobiosciences.com]
Synthesis of Novel Anti-Inflammatory Macrolactonolides from Prednienic Acid: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration into the synthesis of novel anti-inflammatory agents derived from Prednienic Acid. Departing from the more conventional synthetic routes of corticosteroids, this document focuses on a specialized and innovative approach: the conjugation of Prednienic Acid with macrolides to generate a new class of compounds known as macrolactonolides. This strategy aims to leverage the distinct properties of both steroidal and macrolide moieties to create targeted anti-inflammatory drugs with potentially improved therapeutic profiles.
While Prednienic Acid, also known as Prednisolone 17-β-hydroxyacid, is structurally similar to widely used corticosteroids, it is not a common starting material for the industrial synthesis of drugs like Deflazacort or Budesonide. These are typically synthesized from precursors such as 16α-hydroxyprednisolone or other modified pregnane skeletons. The carboxylic acid group at the C17 position of Prednienic Acid, however, presents a unique chemical handle for derivatization, opening up avenues for the creation of novel drug conjugates.
The core of this guide is the detailed protocol for the synthesis of macrolactonolides, a promising class of anti-inflammatory compounds. By combining the anti-inflammatory properties of a glucocorticoid scaffold with the cell-accumulating characteristics of macrolides, these conjugates are designed for targeted drug delivery to immune cells, potentially enhancing efficacy and reducing systemic side effects.[1]
Strategic Rationale: The "Macrolactonolide" Concept
The conjugation of a steroid 17β-carboxylic acid, such as Prednienic Acid, with a macrolide derivative is a deliberate strategy to create a novel therapeutic agent with enhanced anti-inflammatory properties.[1] Macrolides, a class of antibiotics, are known to accumulate preferentially in immune cells, particularly phagocytes.[1] By covalently linking Prednienic Acid to a macrolide, the resulting "macrolactonolide" is designed to be selectively delivered to sites of inflammation, thereby concentrating the anti-inflammatory action where it is most needed. This targeted approach holds the promise of achieving therapeutic efficacy at lower doses and minimizing the systemic side effects often associated with glucocorticoid therapy.
The synthesis of these conjugates involves the formation of an ester or amide bond between the carboxylic acid of the steroid and a suitable functional group on the macrolide derivative. This creates a stable linkage that allows the conjugate to circulate and reach its target cells before being potentially metabolized.
Synthesis of Anti-inflammatory Drugs from Prednienic Acid Precursors
While direct synthesis from Prednienic Acid is not the standard industrial approach for many common corticosteroids, it is crucial to understand the synthesis of closely related and widely used anti-inflammatory drugs. The following sections provide an overview of the synthesis of Deflazacort and Budesonide from their respective precursors, which share the core pregnane structure with Prednienic Acid.
Synthesis of Deflazacort
Deflazacort is an oxazoline derivative of prednisolone. A common synthetic route starts from a 9-bromotriene acetate, a modified pregnane derivative.[2] The synthesis involves several key steps, including epoxidation of the C16-C17 double bond, followed by ring-opening and subsequent cyclization to form the characteristic oxazoline ring.
Illustrative Synthetic Workflow for Deflazacort:
Caption: A simplified workflow for the synthesis of Deflazacort.
Synthesis of Budesonide
Budesonide is a corticosteroid with a characteristic acetal group at the C16 and C17 positions. The synthesis typically involves the reaction of 16α-hydroxyprednisolone with butyraldehyde in the presence of an acid catalyst.[1][3] The reaction conditions can be controlled to influence the ratio of the two resulting epimers.
Illustrative Synthetic Workflow for Budesonide:
Caption: A simplified workflow for the synthesis of Budesonide.
Detailed Protocol: Synthesis of Macrolactonolides from Prednienic Acid
This section provides a detailed protocol for the synthesis of a novel class of anti-inflammatory compounds, macrolactonolides, through the conjugation of Prednienic Acid with a macrolide derivative. This procedure is based on the general principles of esterification and amide bond formation, as described in the literature for the synthesis of similar conjugates.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Prednienic Acid | ≥98% | Commercially Available |
| 9a-N-(3-aminopropyl)-9-deoxo-9a-aza-9a-homoerythromycin A | As per synthesis | In-house/Custom Synthesis |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Standard Chemical Supplier |
| 4-Dimethylaminopyridine (DMAP) | Reagent Grade | Standard Chemical Supplier |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Standard Chemical Supplier |
| N,N-Dimethylformamide (DMF), Anhydrous | ACS Grade | Standard Chemical Supplier |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |
| Hexane | ACS Grade | Standard Chemical Supplier |
| Silica Gel | 60 Å, 230-400 mesh | Standard Chemical Supplier |
Experimental Procedure
Step 1: Activation of Prednienic Acid
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Prednienic Acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group of Prednienic Acid. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.
Step 2: Conjugation with Macrolide Derivative
-
In a separate flask, dissolve the macrolide derivative, for example, 9a-N-(3-aminopropyl)-9-deoxo-9a-aza-9a-homoerythromycin A (1.0 equivalent), in a minimal amount of anhydrous N,N-Dimethylformamide (DMF) to ensure complete dissolution.
-
Add the macrolide solution dropwise to the activated Prednienic Acid solution from Step 1.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).
Step 3: Work-up and Purification
-
Upon completion of the reaction, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure macrolactonolide conjugate.
Step 4: Characterization
-
Characterize the structure of the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Determine the purity of the compound by High-Performance Liquid Chromatography (HPLC).
Illustrative Reaction Scheme:
Caption: General scheme for the synthesis of macrolactonolides from Prednienic Acid.
Causality and Experimental Choices
-
Choice of Coupling Reagents: DCC and DMAP are a standard and effective combination for esterification and amidation reactions. DCC activates the carboxylic acid, making it susceptible to nucleophilic attack, while DMAP acts as a catalyst to accelerate the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the activated acid with atmospheric moisture, which would lead to the hydrolysis of the activated intermediate and reduce the yield of the desired conjugate.
-
Anhydrous Solvents: Anhydrous solvents are essential for the same reason as the inert atmosphere – to prevent unwanted side reactions with water.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials, coupling reagents, and byproducts.
Conclusion
The synthesis of macrolactonolides from Prednienic Acid represents a novel and promising approach in the development of anti-inflammatory drugs. By targeting the delivery of a steroidal anti-inflammatory agent to immune cells, these conjugates have the potential to offer improved efficacy and a better safety profile compared to traditional corticosteroids. The detailed protocol provided in this guide offers a foundation for researchers to explore this exciting area of drug discovery and development. Further studies on the in vitro and in vivo activity of these compounds are warranted to fully elucidate their therapeutic potential.
References
- Esposito, A., De Gregorio, E., De Fenza, M., D'Alonzo, D., Satawani, A., & Guaragna, A. (2019). Expeditious synthesis and preliminary antimicrobial activity of deflazacort and its precursors. RSC Advances, 9(38), 21957-21964.
- Merlos, M., Giral, M., & Balsa, D. (1992). Budesonide. Drugs of the Future, 17(10), 855.
- Al-Swayeh, O. A., Al-Tuwaijri, A. S., & Moore, P. K. (2000). Macrolactonolides: a novel class of anti-inflammatory compounds.
- CN106008660B. (2018). The preparation method of deflazacort.
-
PrepChem.com. (n.d.). Synthesis of budesonide. Retrieved from [Link]
- US20090259037A1. (2009). Process for preparing budesonide.
- EP2108653A1. (2009). Process for preparing budesonide.
Sources
Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Prednisolone and Its Related Substances
Introduction
Prednisolone is a potent synthetic glucocorticoid widely utilized in pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties.[1][2] Chemically designated as 11β, 17α, 21-trihydroxypregna-1, 4-diene-3, 20-dione, its therapeutic efficacy is intrinsically linked to its purity.[1] The manufacturing process and subsequent storage can introduce impurities, including process-related substances and degradation products, which can impact the drug's safety and efficacy. Therefore, a robust analytical method to quantify prednisolone and separate it from its potential impurities is paramount for quality control in the pharmaceutical industry.
A significant analytical challenge lies in the separation of prednisolone from structurally similar corticosteroids, such as hydrocortisone, which differs only by a single double bond at the C-1 position.[2][3] Standard pharmacopeial methods, such as those in the European Pharmacopoeia (Ph. Eur.), can be difficult to implement consistently across different HPLC systems, often failing to achieve baseline separation of critical pairs.[2][3]
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of prednisolone and its related substances. The method is designed to provide superior separation and is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control and stability studies. Furthermore, a protocol for forced degradation studies is included to demonstrate the method's specificity and ability to separate prednisolone from potential degradation products formed under various stress conditions.
Principle of the Method
This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. Prednisolone and its related substances are introduced into the system and partition between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier. By using a gradient elution, where the organic content of the mobile phase is increased over time, even closely related compounds with minor differences in polarity can be effectively separated.
Instrumentation, Chemicals, and Reagents
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chemicals and Reagents:
-
Prednisolone Reference Standard (USP or EP grade)
-
Hydrocortisone Reference Standard (USP or EP grade)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Detailed Experimental Protocols
Protocol 1: Chromatographic System Setup
The following table summarizes the optimized chromatographic conditions for the analysis of prednisolone and its related substances. These conditions have been developed to achieve baseline separation of prednisolone from its critical impurities.[2][3]
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) or equivalent L1 column |
| Mobile Phase A | Water : Tetrahydrofuran : Acetonitrile (75:10:15, v/v/v) |
| Mobile Phase B | Acetonitrile : Water (80:20, v/v) |
| Gradient Program | 0-14 min: 100% A; 14-20 min: Linear gradient to 100% B; 20-25 min: 100% B; 25.1-30 min: Return to 100% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
Causality behind Choices:
-
C18 Column: The octadecylsilyl silica stationary phase provides excellent hydrophobic retention for corticosteroids. The 3 µm particle size offers high efficiency and resolution.[3]
-
Mobile Phase with THF: Tetrahydrofuran is a strong solvent that improves the peak shape and resolution of steroids, which can otherwise exhibit tailing. The gradient elution is necessary to separate compounds with a range of polarities within a reasonable timeframe.[1][3]
-
Column Temperature (40 °C): Elevating the temperature reduces the mobile phase viscosity, allowing for lower backpressure and improved peak symmetry.
-
Detection at 254 nm: Prednisolone and its related impurities, which contain a conjugated diene system, exhibit strong absorbance at this wavelength, providing good sensitivity.[1][3]
Protocol 2: Preparation of Solutions
Diluent: Prepare a mixture of Water and Acetonitrile in a 1:1 ratio.
Standard Stock Solution (500 µg/mL):
-
Accurately weigh about 25 mg of Prednisolone Reference Standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 50 mL with the diluent and mix well.
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
System Suitability Solution:
-
Accurately weigh about 10 mg of Prednisolone RS and 6 mg of Hydrocortisone RS.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a solution with concentrations of about 100 µg/mL and 60 µg/mL, respectively.[4]
Sample Solution (500 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to about 25 mg of Prednisolone.
-
Transfer it to a 50 mL volumetric flask.
-
Follow the same procedure as for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 3: Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the prednisolone sample.[1] A separate sample is exposed to each of the following stress conditions:
-
Acid Hydrolysis: Treat 5 mL of the sample solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 50 µg/mL with diluent.
-
Base Hydrolysis: Treat 5 mL of the sample solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute to a final concentration of 50 µg/mL with diluent.
-
Oxidative Degradation: Treat 5 mL of the sample solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to heat in an oven at 105°C for 24 hours. Prepare a solution of the stressed sample at a concentration of 500 µg/mL in diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a solution of the stressed sample at a concentration of 500 µg/mL in diluent.
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method. The method's specificity is confirmed if the degradation product peaks are well-resolved from the main prednisolone peak.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters are critical for ensuring the method is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Specificity | The prednisolone peak should be free from interference from blank, placebo, and degradation products. Peak purity should be evaluated using a DAD. |
| Linearity | A minimum of 5 concentrations covering the range (e.g., 25-75 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of prednisolone at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be between 98.0% and 102.0%.[1] |
| Precision (Repeatability & Intermediate) | Repeatability (intra-day): RSD of ≤ 2.0% for 6 replicate injections. Intermediate Precision (inter-day): RSD of ≤ 2.0% over multiple days/analysts/instruments.[1] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. The precision at the LOQ should be acceptable (RSD ≤ 10%). |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
System Suitability and Data Analysis
System Suitability Test (SST): Before performing any sample analysis, the suitability of the chromatographic system must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution five times.
-
The system is deemed suitable if the following criteria are met:
-
Resolution: The resolution between the prednisolone and hydrocortisone peaks is ≥ 2.0.
-
Tailing Factor: The tailing factor for the prednisolone peak is ≤ 1.5.
-
Relative Standard Deviation (RSD): The %RSD for the peak areas of replicate injections is ≤ 2.0%.
-
Calculation of Impurities: The percentage of each impurity in the sample can be calculated using the following formula, assuming the response factor of the impurity is the same as that of prednisolone:
% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Visualizations
Caption: Principle of chromatographic separation for Prednisolone.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of prednisolone and the determination of its related substances in pharmaceutical products. The method demonstrates excellent specificity, accuracy, precision, and linearity, adhering to the stringent requirements of the ICH guidelines. The inclusion of a forced degradation protocol confirms its stability-indicating capabilities, making it an invaluable tool for quality control, stability testing, and drug development professionals. The optimized chromatographic conditions ensure baseline separation of prednisolone from its critical pair impurity, hydrocortisone, overcoming a common challenge associated with pharmacopeial methods.
References
-
Finšgar, M., Perva-Uzunalić, A., Behr, H., Ledinek, N., Knez, Ž., & Novak, Z. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7949–7958. [Link]
-
Gad kariem, E. A., Algaradi, A. A. S. A., Al-Kaf, A. G. A., & Alssmani, T. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. EC Pharmaceutical Science, 2(3), 312-324. [Link]
-
ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. [Link]
-
Marley, A., Stalcup, A., & Connolly, D. (2015). Development and validation of a new stability indicating reversed phase liquid chromatographic method for the determination of prednisolone acetate and impurities in an ophthalmic suspension. Journal of Pharmaceutical and Biomedical Analysis, 102, 365-371. [Link]
-
InertSearch for LC. (n.d.). Analysis of Prednisolone (Under the Condition of European Pharmacopoeia 8.2). [Link]
-
Satkar, T. D., Dewani, A. P., & Chandewar, A. V. (2025). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ANALYSIS OF PREDNISOLONE AN IN-HOUSE FORMULATED MULTI – PARTICULATE SYSTEM. International Journal of Novel Research and Development, 10(6). [Link]
-
CORE. (n.d.). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone ace. [Link]
-
European Pharmacopoeia 7.0. (n.d.). Prednisolone acetate. [Link]
-
ResearchGate. (n.d.). Summary of stress degradation studies of prednisolone acetate (1). [Link]
-
PubMed Central. (n.d.). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. [Link]
-
ResearchGate. (2025). Characterization of Prednisone Degradants via Forced Degradation Studies: A UHPLC‐Based Approach With HRMS/MS, NMR, and Toxicity Predictions Using Quantitative Structure–Activity Relationship Models. [Link]
-
ResearchGate. (2025). Chemical stability of prednisone oral suspension and drug substance. [Link]
-
Amidžić Klarić, D., Kovačić, J., Turk, N., Krznarić, Ž., Riordan, E., & Mornar, A. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Acta Pharmaceutica, 75. [Link]
-
Aljabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science, 8(3). [Link]
-
SIELC Technologies. (n.d.). USP Methods for the Analysis of Prednisolone with the Legacy L1 Column. [Link]
-
USP Monographs: Prednisolone. (n.d.). USP29-NF24. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Bioanalytical method development and validation of prednisolone in rat plasma using RP-HPLC method. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Prednisolone on Newcrom CN2 Column. [Link]
-
Agilent. (n.d.). Transfer of a USP method for prednisolone from normal phase HPLC to SFC using the Agilent 1260 Infinity Hybrid SFC/UHPLC System. [Link]
Sources
Prednienic acid derivatization for analysis
An Application Note and Comprehensive Protocol for the Derivatization of Prednienic Acid for Chromatographic Analysis
Abstract
Prednienic acid, a significant metabolite and impurity of prednisolone, presents analytical challenges due to its multiple polar functional groups, which impart low volatility and poor chromatographic performance. This application note provides a detailed guide for the chemical derivatization of prednienic acid to enhance its suitability for gas chromatography-mass spectrometry (GC-MS) analysis. We present a robust, two-step derivatization protocol involving methoximation followed by silylation. The rationale behind each step is explained, providing researchers, scientists, and drug development professionals with the technical foundation to successfully implement and adapt these methods for sensitive and reliable quantification of prednienic acid and related corticosteroids.
Introduction: The Analytical Challenge of Prednienic Acid
Prednienic acid, chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a key compound in the quality control and metabolic study of prednisolone-based pharmaceuticals[1][2]. Its analysis is critical for impurity profiling and ensuring the safety and efficacy of drug products[3][4].
The structure of prednienic acid contains several polar, active hydrogen-containing functional groups:
-
A carboxylic acid (-COOH) at the C17 position.
-
Two hydroxyl (-OH) groups at the C11 and C17 positions.
-
A ketone (C=O) group at the C3 position.
These features are responsible for the molecule's high polarity and low volatility, making direct analysis by gas chromatography (GC) impractical.[5][6] Such compounds tend to exhibit poor peak shape, adsorb to the GC column, and require high temperatures that can lead to thermal degradation.[6] While High-Performance Liquid Chromatography (HPLC) is a viable alternative[3][7][8], GC-MS offers superior chromatographic resolution and detailed structural information from electron ionization mass spectra.[9] To leverage the power of GC-MS, derivatization is an essential pre-analytical step.[6][10]
The Rationale for Derivatization: Enhancing Volatility and Stability
Derivatization is a chemical modification process that transforms a compound into a new derivative with properties more amenable to a specific analytical technique. For the GC-MS analysis of prednienic acid, the primary goals are:
-
Increase Volatility: By replacing the active hydrogens on the hydroxyl and carboxylic acid groups with non-polar moieties (e.g., trimethylsilyl groups), intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte.[5][11]
-
Improve Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis, preventing on-column degradation.[6]
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduced column adsorption, resulting in improved sensitivity and reproducibility.[12]
-
Stabilize Isomeric Forms: Carbonyl groups, like the C3 ketone in prednienic acid, can exist in equilibrium with their enol tautomers. This can lead to the formation of multiple derivatives from a single analyte, complicating chromatographic analysis. A preliminary methoximation step "locks" the ketone into a stable oxime derivative, ensuring a single, sharp peak for the analyte.[11][12][13]
This leads to the recommendation of a two-step derivatization strategy, a widely accepted and robust approach for the analysis of corticosteroids and other complex steroids.[12][14][15]
Chemical Derivatization Strategy: A Two-Step Approach
The recommended strategy involves two sequential reactions targeting different functional groups on the prednienic acid molecule.
Step 1: Methoximation of the Carbonyl Group
The first step involves the reaction of the C3 ketone with O-methylhydroxylamine hydrochloride (MEOX). This reaction converts the ketone into a stable O-methyloxime derivative.[12][13] This is a critical prerequisite to the silylation step, as it prevents the formation of multiple silylated enol isomers, thereby ensuring a single, quantifiable analyte peak.[11]
Step 2: Silylation of Active Hydrogens
Following methoximation, a potent silylating agent is introduced to derivatize the hydroxyl and carboxylic acid groups. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is highly recommended for this purpose.[16][17] It reacts efficiently with active hydrogens to form trimethylsilyl (TMS) ethers and TMS esters.[11] A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is highly volatile and typically elutes with the solvent front, preventing interference with early-eluting analytes.[16] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups.[16][18]
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. The reagents are moisture-sensitive and corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Required Materials and Reagents
-
Analyte: Prednienic acid standard or dried sample extract
-
Reagents:
-
O-methylhydroxylamine hydrochloride (MEOX)
-
Anhydrous Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS
-
-
Glassware/Hardware:
-
2 mL autosampler vials with PTFE-lined screw caps
-
Heating block or oven capable of maintaining 60-100°C
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
-
GC-MS system
-
Protocol 1: Two-Step MEOX-TMS Derivatization
This protocol is the standard and most robust method for comprehensive derivatization of prednienic acid.
1. Sample Preparation:
-
Ensure the prednienic acid standard or sample extract is completely dry. If dissolved in a solvent, evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C. It is critical to remove all traces of water, as it will consume the derivatizing reagents.
2. Step I - Methoximation:
-
Prepare a fresh solution of MEOX in pyridine (e.g., 20 mg/mL).
-
To the dried sample residue in the vial, add 50 µL of the MEOX/pyridine solution.[12]
-
Tightly cap the vial and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes in a heating block.[12][13][15] This ensures the complete conversion of the ketone to its methoxime derivative.
-
After incubation, allow the vial to cool to room temperature.
3. Step II - Silylation:
-
To the same vial containing the methoximated sample, add 100 µL of MSTFA (or MSTFA + 1% TMCS).[13]
-
Recap the vial tightly and vortex for 10-15 seconds.
-
Incubate the vial at 80°C for 45 minutes .[17] Higher temperatures may be required for particularly hindered steroids, but 80°C is a robust starting point.[10]
-
After incubation, cool the vial to room temperature. The sample is now derivatized and ready for GC-MS analysis.
4. Analysis:
-
Inject 1-2 µL of the final derivatized solution into the GC-MS.
Analytical Method Parameters (GC-MS)
The following table provides typical starting parameters for the GC-MS analysis of TMS-derivatized prednienic acid. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent separation for a wide range of steroid derivatives.[19] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280°C | Ensures rapid and complete vaporization of the high-boiling point derivatives without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 or 20:1 for higher concentrations) | Mode is chosen based on expected analyte concentration to avoid detector saturation. |
| Oven Program | Initial: 180°C (hold 1 min), Ramp: 10°C/min to 300°C, Hold: 5-10 min | A temperature ramp effectively separates analytes with different boiling points. |
| MS Interface Temp | 290°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation.[9] |
| Acquisition Mode | Full Scan (m/z 50-700) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum, while SIM mode offers enhanced sensitivity for target analytes. |
Expected Results and Data Interpretation
The derivatization process adds significant mass to the original molecule. Understanding this mass shift is key to identifying the derivatized compound.
-
Prednienic Acid (C₂₀H₂₆O₅): Molecular Weight = 346.4 g/mol
-
Methoximation: Replaces =O (16 amu) with =N-OCH₃ (45 amu). ΔMass = +29 amu
-
Silylation (per group): Replaces -H (1 amu) with -Si(CH₃)₃ (73 amu). ΔMass = +72 amu
Prednienic acid has 1 keto group and 3 active hydrogens (2 from -OH, 1 from -COOH). Therefore, the fully derivatized product will be the MEOX, 3TMS derivative .
Expected Molecular Weight: 346.4 + 29 (MEOX) + 3 * 72 (TMS) = 591.4 g/mol
The mass spectrum will likely show a molecular ion ([M]⁺) at m/z 591, along with characteristic fragments resulting from the loss of methyl groups (M-15) and trimethylsilanol ([M-90]).
References
- Acids: Derivatization for GC Analysis. (n.d.). Google Books.
-
Finšgar, M., & Šveb, I. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega, 5(14), 7856–7866. [Link]
-
Zhang, Y., Xu, Y., Wang, C., Li, X., Wu, Y., & Zhang, Y. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 200. [Link]
-
Wang, Z., Zhang, Z., Liu, Y., Zhang, L., & Shi, Q. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
-
Chiu, G. (1981). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 217, 425–432. [Link]
-
Zhang, Y., Xu, Y., Wang, C., Li, X., Wu, Y., & Zhang, Y. (2023). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
Analysis of most common endogenous steroids in plasma. (n.d.). Uppsala University. Retrieved January 10, 2024, from [Link]
-
Thenot, J. P., & Horning, E. C. (1972). GC-MS Derivatization Studies: The Formation of Dexamethasone MO-TMS. Analytical Letters, 5(12), 801–814. [Link]
-
Shishkina, E. I., Sidelnikov, V. N., & Semenova, V. A. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(18), 5876. [Link]
-
Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2819–2840. [Link]
-
Finšgar, M., & Šveb, I. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. [Link]
-
Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. (2024). Acta Pharmaceutica. [Link]
-
Giera, M. (2013). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples [Dissertation, Ludwig-Maximilians-Universität München]. [Link]
-
Prednienic Acid | 37927-29-0. (n.d.). SynZeal. Retrieved January 10, 2024, from [Link]
-
Reaction scheme of the derivatization process for hydroxysteroids. (n.d.). ResearchGate. Retrieved January 10, 2024, from [Link]
-
Cowan, D. A., & Taylor, N. F. (2006). Determination of xenobiotic glucocorticoids in urine by gas chromatography–mass spectrometry. In Recent Advances In Doping Analysis (14). Sport und Buch Strauß - Köln. [Link]
-
Attia, K. A. M., Nassar, M. W. I., & El-Zeiny, M. B. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. ECronicon. [Link]
-
Satkar, T. D., Dewani, A. P., & Chandewar, A. V. (2024). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ANALYSIS OF PREDNISOLONE AN IN-HOUSE FORMULATED MULTI – PARTICULATE SYSTEM. International Journal of Novel Research and Development. [Link]
-
Bibel, M. (2024, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 3. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. ecronicon.net [ecronicon.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. researchgate.net [researchgate.net]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 17. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silylation Reagents | Fisher Scientific [fishersci.com]
- 19. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Application Note & Protocol: Handling and Storage of Prednisolone Standard
A Note on Nomenclature: The term "Prednienic acid" is not a recognized standard chemical name in major chemical databases or pharmacopeias. It is presumed that the intended topic is the handling and storage of the widely used corticosteroid reference standard, Prednisolone . This guide is therefore dedicated to the proper management of Prednisolone analytical standards.
Introduction: The Critical Role of Standard Integrity
Prednisolone ((11β)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione) is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects.[1][2] As an analytical standard, its purity and concentration are the bedrock of accurate quantification in research, quality control, and drug development. Deviations in the integrity of the reference standard can lead to significant errors in experimental results, impacting everything from batch release to clinical trial outcomes.[3] This document provides a comprehensive guide for researchers and scientists on the proper handling, storage, and solution preparation of the Prednisolone standard, ensuring the trustworthiness and validity of analytical data.
Material Characteristics: Understanding Prednisolone
A thorough understanding of the physicochemical properties of Prednisolone is essential for its correct handling.
-
Appearance: Prednisolone is typically an odorless, white to off-white crystalline powder.[4]
-
Chemical Structure: It is a C21 steroid, structurally related to cortisol.[1] Prednisone is a prodrug that is converted in the liver to the active form, Prednisolone, by the reduction of the 11-oxo group to an 11-beta-hydroxy group.[1][5]
-
Stability: Prednisolone is stable under recommended storage conditions.[5] However, it is susceptible to degradation from factors such as heat, light, and incompatible pH conditions in solution.[6][7] Formation of toxic gases is possible during heating or in case of fire.[8]
-
Solubility: It is very slightly soluble in water, but soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF).[4] This property dictates the choice of solvent for preparing stock solutions.
Safety and Handling Precautions
Prednisolone is a physiologically potent substance and must be handled with appropriate care. It is classified as a hazardous substance that may damage an unborn child and cause harm to breast-fed children.[8] Prolonged or repeated exposure may cause damage to organs.[8]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[9][10][11] When handling the powder outside of a contained system, a NIOSH-approved particulate respirator is recommended to avoid inhalation.[9]
-
Ventilation: Handle the solid standard and prepare concentrated solutions in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[10][12]
-
Containment: Use dry clean-up procedures (e.g., sweeping or vacuuming with a HEPA filter) for any spills of the solid material to avoid generating dust.[9] Avoid all personal contact, including inhalation.[9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][12]
Storage of Prednisolone Analytical Standard
Proper storage is paramount to maintaining the long-term integrity of the Prednisolone standard. The primary goals are to protect it from heat, light, moisture, and contamination.
Solid (Neat) Standard
The unopened container from the manufacturer is suitable for long-term storage as indicated on the label. Once opened, the integrity of the standard becomes subject to handling and storage conditions.[3]
-
Temperature: Store the tightly sealed container in a cool, dry, and dark place.[6][8] Specific temperature requirements are provided by the manufacturer on the Certificate of Analysis (CoA) or product label. A common recommendation for the solid powder is refrigerated storage (2°C to 8°C) or frozen at -20°C for long-term stability.[10][13]
-
Light: Protect from light by using amber vials or storing in a dark cabinet.[6][13]
-
Inert Atmosphere: For partially used bottles, purging the headspace with an inert gas like dry nitrogen or argon before resealing can help displace moisture and oxygen, further preserving stability.[6]
Standard Solutions (Stock and Working)
The stability of Prednisolone in solution is influenced by the solvent, concentration, pH, and storage temperature.[7]
-
Solvent Selection: Use high-purity (e.g., HPLC or spectrophotometric grade) solvents to avoid introducing contaminants. Methanol and ethanol are common choices.[4]
-
Temperature: Store stock solutions at low temperatures to minimize solvent evaporation and slow potential degradation. Storage at -20°C is a common practice.
-
Container: Use amber glass vials with PTFE-lined screw caps to protect from light and prevent leaching or solvent evaporation.[13]
-
Equilibration: Before opening, always allow refrigerated or frozen solutions to warm completely to room temperature.[3][14] This prevents condensation from introducing water into the standard, which could alter its concentration. After reaching room temperature, invert the vial several times to ensure homogeneity.[3]
Data Summary: Storage & Handling Parameters
| Parameter | Solid Standard (Neat) | Stock/Working Solutions | Rationale & Key Considerations |
| Primary Storage | 2°C to 8°C or -20°C (as per CoA) | ≤ -20°C | Low temperatures slow chemical degradation and prevent microbial growth. |
| Container | Manufacturer's original sealed container; Amber glass vial after opening. | Type I amber glass vials with PTFE-lined caps. | Protects from light and prevents chemical interaction or contamination.[13] |
| Atmosphere | Store in a dry, desiccated environment. Purge with N₂ if used frequently. | Minimize headspace. Purge with N₂ for long-term storage. | Reduces exposure to moisture and atmospheric oxygen, preventing hydrolysis and oxidation. |
| Handling Area | Ventilated balance enclosure or fume hood. | Chemical fume hood. | Minimizes inhalation exposure to the potent compound.[10][12] |
| PPE | Gloves, safety glasses, lab coat, particulate respirator. | Gloves, safety glasses, lab coat. | Prevents skin contact, eye exposure, and inhalation.[9][11] |
| Short-Term Exposure | Avoid prolonged exposure to room temperature and humidity. | Allow to equilibrate to room temperature before opening to prevent condensation.[3] | Short-term exposure to higher temperatures (e.g., <7 days) should not negatively affect long-term stability if handled correctly.[3] |
Experimental Protocols
Protocol for Preparation of a 1.0 mg/mL Prednisolone Stock Solution
This protocol describes the preparation of a primary stock solution. All operations should be performed in a chemical fume hood.
Materials:
-
Prednisolone analytical standard
-
HPLC-grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Glass Pasteur pipettes or syringes
-
Amber glass storage vials with PTFE-lined caps
Procedure:
-
Equilibration: Remove the Prednisolone standard container from its storage location (e.g., refrigerator) and allow it to sit unopened in a desiccator for at least 30 minutes to reach ambient laboratory temperature.
-
Weighing: Accurately weigh a target amount (e.g., 10.0 mg) of Prednisolone powder onto appropriate weighing paper. Causality Note: Using a calibrated balance is critical for the accuracy of the final concentration.
-
Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of methanol to rinse the weighing paper and ensure a quantitative transfer of the powder into the flask.
-
Dissolution: Add approximately 7-8 mL of methanol to the flask. Gently swirl the flask to dissolve the Prednisolone completely. Sonication for a few minutes may be necessary if any undissolved material is observed.[3]
-
Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add methanol to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the stock solution into labeled amber glass vials. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store in a freezer at ≤ -20°C.
Protocol for Preparation of a 10 µg/mL Working Standard
This protocol describes a serial dilution from the stock solution.
Procedure:
-
Equilibrate Stock Solution: Remove the 1.0 mg/mL stock solution from the freezer and allow it to reach room temperature.
-
First Dilution (to 100 µg/mL): Using a calibrated pipette, transfer 1.0 mL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly.
-
Second Dilution (to 10 µg/mL): Using a calibrated pipette, transfer 1.0 mL of the intermediate 100 µg/mL solution into a 10 mL volumetric flask. Dilute to the mark with methanol and mix thoroughly.
-
Usage: This working solution is now ready for use in analytical procedures (e.g., creating a calibration curve for HPLC analysis). Fresh working standards should be prepared regularly from the stock solution.
Visual Workflows
Workflow for Receipt and Storage of Solid Standard
Caption: Decision workflow for receiving and storing solid Prednisolone standard.
Workflow for Stock Solution Preparation
Caption: Step-by-step protocol for preparing Prednisolone stock solution.
References
-
Restek. (2020). How to Store Reference Standards. Retrieved from [Link]
-
Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
Allergan plc. (2018). Pred Forte - SAFETY DATA SHEET. Retrieved from [Link]
-
ROMIL. (n.d.). Recommended Shelf Lives and Storage Conditions. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the guidelines for using corticosteroids (CS) in various medical conditions? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5865, Prednisone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5755, Prednisolone. Retrieved from [Link]
-
British Pharmacopoeia. (2019). Safety data sheet - Prednisolone Assay Standard. Retrieved from [Link]
-
West-Ward Pharmaceuticals. (2013). SAFETY DATA SHEET - Prednisone Tablets. Retrieved from [Link]
-
Wikipedia. (n.d.). Prednisolone. Retrieved from [Link]
-
Restek Corporation. (2020). How to Store Reference Standards [Video]. YouTube. Retrieved from [Link]
- Le, L. W., et al. (2015). Stability of Prednisone in Oral Mix Suspending Vehicle. International Journal of Pharmaceutical Compounding, 19(4), 337-339.
-
Loh, N., & Atherton, M. (n.d.). GUIDELINES FOR PERIOPERATIVE STEROIDS. Retrieved from [Link]
- Oesterling, T. O., & Guttman, D. E. (1964). FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION. Journal of Pharmaceutical Sciences, 53, 1189-1192.
Sources
- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prednisolone - Wikipedia [en.wikipedia.org]
- 3. How to Store Reference Standards [discover.restek.com]
- 4. Prednisolone | 50-24-8 [chemicalbook.com]
- 5. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ROMIL - Recommended Shelf Lives and Storage Conditions [romil.com]
- 7. FACTORS INFLUENCING STABILITY OF PREDNISOLONE IN AQUEOUS SOLUTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. physiomckina.co.jp [physiomckina.co.jp]
- 12. media.allergan.com [media.allergan.com]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the In Vitro Investigation of Prednienic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Potential of Prednienic Acid
Prednienic acid (CAS 37927-29-0), chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a steroid molecule structurally related to the well-known glucocorticoid, prednisolone.[1][2] It is often categorized as an impurity or metabolite of prednisolone.[1] While extensive research exists for prednisolone and other steroidal compounds, specific in-vitro studies and established cell culture protocols for Prednienic acid are not widely documented in publicly available literature. However, its structural similarity to prednisolone suggests that it may possess comparable anti-inflammatory and immunomodulatory properties.
This guide provides a comprehensive framework for researchers to initiate in-vitro investigations of Prednienic acid. By leveraging the extensive knowledge of prednisolone's mechanism of action, we present hypothesized signaling pathways and detailed experimental protocols to explore the biological activity of Prednienic acid. These protocols are designed as a robust starting point, emphasizing self-validation and critical interpretation of results.
Scientific Foundation: Extrapolating from the Parent Compound, Prednisolone
Prednisolone, the parent compound of Prednienic acid, is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive effects.[3][4] Its primary mechanism of action involves the modulation of gene expression through the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus and influences the transcription of a wide array of genes.
The anti-inflammatory effects of glucocorticoids like prednisolone are largely attributed to their interference with key pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
-
Inhibition of the NF-κB Pathway: NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8] Glucocorticoids can interfere with this process in several ways, including by increasing the expression of IκBα, thereby promoting the sequestration of NF-κB in the cytoplasm.[9]
-
Modulation of the MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to a variety of extracellular stimuli, leading to inflammation, proliferation, and apoptosis.[10][11] The activation of these kinases can lead to the phosphorylation and activation of downstream transcription factors, such as AP-1, which also drives the expression of pro-inflammatory genes.[5] Glucocorticoids have been shown to suppress the activation of certain MAPK pathways, contributing to their broad anti-inflammatory effects.[6]
Based on these established mechanisms of prednisolone, it is hypothesized that Prednienic acid may exert its biological effects through similar pathways. The following diagram illustrates this proposed mechanism of action.
Caption: Hypothesized signaling pathway of Prednienic acid.
Experimental Protocols: A Framework for Investigation
The following protocols provide a detailed methodology for assessing the anti-inflammatory potential of Prednienic acid in a common in-vitro model: lipopolysaccharide (LPS)-stimulated macrophages.
I. Reagent Preparation and Handling
1. Prednienic Acid Stock Solution:
-
Solubility: The solubility of Prednienic acid should be empirically determined. As a starting point, given its steroidal structure, dissolving in a cell culture-grade organic solvent such as dimethyl sulfoxide (DMSO) is recommended.
-
Protocol:
-
Aseptically weigh out a precise amount of Prednienic acid powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Causality: A high-concentration stock solution minimizes the volume of solvent added to cell cultures, thereby reducing potential solvent-induced cytotoxicity. Sterile filtration is crucial to prevent contamination.
2. Cell Culture Media and Reagents:
-
Standard cell culture media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, are typically suitable for macrophage cell lines like RAW 264.7 or THP-1.
II. Cell Culture and Plating
This protocol is based on the use of the murine macrophage cell line RAW 264.7.
-
Protocol:
-
Maintain RAW 264.7 cells in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 70-80% confluency.
-
For experiments, detach the cells using a cell scraper (do not use trypsin).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight.
-
| Plate Type | Seeding Density (cells/well) |
| 96-well | 5 x 10⁴ - 1 x 10⁵ |
| 24-well | 2.5 x 10⁵ - 5 x 10⁵ |
| 6-well | 1 x 10⁶ - 2 x 10⁶ |
III. Anti-inflammatory Assay: LPS-Stimulated Macrophages
This assay will determine if Prednienic acid can inhibit the production of pro-inflammatory mediators in response to LPS stimulation.
-
Protocol:
-
After overnight cell adherence, carefully aspirate the culture medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add fresh, serum-free or low-serum medium containing various concentrations of Prednienic acid. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest Prednienic acid dose).
-
Pre-incubate the cells with Prednienic acid for 1-2 hours.
-
Following pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL (this may need to be optimized for your specific cell line and LPS lot). Do not add LPS to the negative control wells.
-
Incubate the plates for a predetermined time, depending on the endpoint being measured (e.g., 6-8 hours for gene expression analysis, 18-24 hours for cytokine protein measurement in the supernatant).
-
After incubation, collect the cell culture supernatants for analysis of secreted cytokines (e.g., TNF-α, IL-6) and/or lyse the cells for analysis of intracellular proteins or gene expression.
-
Caption: Experimental workflow for assessing anti-inflammatory activity.
IV. Endpoint Analysis
A variety of methods can be employed to quantify the inflammatory response:
-
Nitric Oxide (NO) Production:
-
Principle: The Griess assay measures nitrite, a stable breakdown product of NO, in the cell culture supernatant.
-
Significance: NO is a key inflammatory mediator produced by macrophages.
-
-
Cytokine Quantification:
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Significance: Provides a direct measure of the inflammatory response.
-
-
Gene Expression Analysis:
-
Principle: Quantitative Polymerase Chain Reaction (qPCR) can be used to measure the mRNA levels of pro-inflammatory genes (e.g., Tnf, Il6, Nos2, Cox2) in cell lysates.
-
Significance: Reveals the effect of Prednienic acid at the transcriptional level.
-
-
Western Blotting:
-
Principle: This technique can be used to analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., phospho-p65, phospho-p38) in cell lysates.
-
Significance: Provides mechanistic insight into how Prednienic acid exerts its effects.
-
-
Cell Viability Assay:
-
Principle: Assays such as MTT or PrestoBlue can be used to assess cell viability and rule out the possibility that the observed anti-inflammatory effects are due to cytotoxicity.
-
Significance: A crucial control for interpreting the results accurately.
-
Data Interpretation and Validation
-
Dose-Dependency: A true biological effect of Prednienic acid should be dose-dependent.
-
Controls are Critical:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).
-
Negative Control: Untreated, unstimulated cells to establish a baseline.
-
Positive Control (LPS alone): To confirm that the inflammatory stimulus is working.
-
Positive Control (Prednisolone): To compare the potency of Prednienic acid to its well-characterized parent compound.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine the significance of the observed effects.
Conclusion
While direct experimental data on Prednienic acid in cell culture is sparse, its structural relationship to prednisolone provides a strong rationale for investigating its potential as an anti-inflammatory agent. The protocols and theoretical framework presented in this guide offer a robust starting point for researchers to explore the biological activities of Prednienic acid. By carefully designing experiments with appropriate controls and employing a multi-faceted approach to endpoint analysis, the scientific community can begin to elucidate the therapeutic potential of this compound.
References
- Yasir, M., Goyal, A., & Sonthalia, S. (2023). Prednisone. In StatPearls.
- Lee, H. J., & Lee, D. Y. (1985). Synthesis of a new anti-inflammatory steroidal acid ester: methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate. Journal of medicinal chemistry, 28(8), 1115–1117.
- Zjawiony, J. K., & Clark, A. M. (2018). Biological activity of new bioactive steroids deriving from biotransformation of cortisone. Molecules, 23(10), 2547.
- Campbell, A. C., Skinner, J. M., Hersey, P., Roberts-Thomson, P., MacLennan, I. C., & Truelove, S. C. (1976). The effects of prednisolone in leucocyte function in man. A double blind controlled study. Clinical and experimental immunology, 24(2), 249–258.
-
ResearchGate. (n.d.). PRE inhibited the activation of the NF-kB pathway in vitro. [Image]. Retrieved from [Link]
- Lee, H. J., & Li, J. K. (2008). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Recent patents on anti-infective drug discovery, 3(1), 1–13.
- Rhen, T., & Cidlowski, J. A. (2005). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. Molecular endocrinology, 19(11), 2824–2834.
-
SynZeal. (n.d.). Prednienic Acid | 37927-29-0. Retrieved from [Link]
- Lee, D. Y., & Lee, H. J. (1990). In Vitro Hydrolysis of Steroid Acid Ester Derivatives of Prednisolone in Plasma of Different Species. Journal of pharmaceutical sciences, 79(10), 912–916.
- Schäfer, K. H., Sastre, M., & Klockgether, T. (2020). MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia.
-
Pharmaffiliates. (n.d.). CAS No : 37927-29-0 | Product Name : Prednienic Acid. Retrieved from [Link]
- Guijarro, C., O'Whalen, K., & Egido, J. (1998). Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells. Journal of the American Society of Nephrology, 9(7), 1215–1224.
- Lee, H. J., & Soliman, M. R. (1982). Topical Anti-Inflammatory Activity of Esters of Steroid 21-oic Acids. Journal of pharmaceutical sciences, 71(4), 414–416.
- Kim, B. Y., Son, Y., Kim, M. S., & Kim, K. (2018). Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol. Molecular medicine reports, 18(2), 2151–2158.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
- Ubaldi, E., Rienzi, L., & Ferrero, S. (2002). Low-dose acetylsalicylic acid plus prednisolone as an adjuvant treatment in IVF: a prospective, randomized study. Fertility and sterility, 77(5), 1008–1011.
- Varshosaz, J., Tabbakhian, M., & Mohseni, M. (2017). Preparation and in vitro/pharmacokinetic/pharmacodynamic evaluation of a slow-release nano-liposomal form of prednisolone. Pharmaceutical development and technology, 22(1), 88–96.
-
ResearchGate. (n.d.). Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid. [Image]. Retrieved from [Link]
- Al-Suhaimi, E. A., & Al-Riziza, N. A. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Molecules, 28(10), 4101.
- Ubie. (2025). Does prednisolone weaken the immune system?. Ubie Doctor's Note.
- PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
- Lee, S. J., & Kim, H. J. (2021). Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway. Toxicology mechanisms and methods, 31(3), 209–216.
- Sullivan, T. J., Sakmar, E., & Wagner, J. G. (1976). In vitro and in vivo availability of commercial prednisone tablets. Journal of pharmaceutical sciences, 65(11), 1627–1632.
- Kim, H. M., & Kim, J. Y. (2017). Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages. Lipids, 52(9), 755–763.
- Wang, Y., Zhang, Y., & He, J. (2023). MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats. Biological trace element research, 202(6), 2688-2701.
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 3. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Does prednisolone weaken the immune system? | Ubie Doctor's Note [ubiehealth.com]
- 5. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purformhealth.com [purformhealth.com]
- 9. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prednienic Acid Stability and Degradation
Welcome to the technical support center for Prednienic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of Prednienic acid's stability and degradation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction to Prednienic Acid
Prednienic acid, also known as Δ1-Cortienic Acid, is a corticosteroid and a known impurity and metabolite of Prednisolone.[1][2] Its chemical structure, featuring a carboxylic acid at the C-17 position, differentiates it from many common corticosteroids and presents unique stability considerations. Understanding its degradation profile is critical for accurate analytical method development, formulation design, and overall drug safety assessment.
This guide provides a comprehensive overview of the factors influencing Prednienic acid's stability and offers practical solutions to common challenges encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Prednienic Acid?
The stability of Prednienic Acid, like other corticosteroids, is primarily influenced by several key factors:
-
pH: The acidity or alkalinity of the solution can significantly impact the rate and type of degradation. Steroids are generally most stable in a slightly acidic to neutral pH range.[3][4][5]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[6][7][8]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[9][10][11][12][13]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation of the steroid structure.[14]
Q2: What are the expected degradation pathways for Prednienic Acid?
Based on the known degradation of structurally similar corticosteroids like prednisolone, the primary degradation pathways for Prednienic Acid are expected to be:
-
Hydrolysis: While Prednienic acid itself does not have an ester group susceptible to simple hydrolysis like prednisolone acetate, the overall molecular structure can be sensitive to pH-dependent degradation.[15][16][17][18][19]
-
Oxidation: The steroid nucleus is susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[14][20]
-
Photodegradation: The conjugated diene system in the A-ring of Prednienic acid makes it susceptible to degradation upon exposure to light, which can lead to complex rearrangements and fragmentation.[10][12][13]
Q3: How should I properly store Prednienic Acid to ensure its stability?
To maintain the integrity of Prednienic Acid, it is crucial to adhere to the following storage recommendations:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Container: Keep in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
Q4: I am observing unexpected peaks in my chromatogram when analyzing Prednienic Acid. What could be the cause?
The appearance of unexpected peaks is often indicative of degradation. Consider the following possibilities:
-
Sample Preparation: Degradation may be occurring during sample preparation. Ensure that the solvents used are of high purity and that the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) for extended periods.
-
Mobile Phase: The pH of the mobile phase can induce on-column degradation. Evaluate the stability of Prednienic Acid in the mobile phase over the typical run time of your analytical method.
-
Storage of Stock Solutions: If stock solutions are not stored properly (e.g., at room temperature, exposed to light), degradation can occur over time. It is advisable to prepare fresh stock solutions or to validate the stability of stored solutions.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation in HPLC Analysis
This guide provides a systematic approach to identifying the source of unexpected degradation of Prednienic Acid during HPLC analysis.
Experimental Workflow for Troubleshooting HPLC Degradation
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability of Dexamethasone—Evaluation with Regard to Modern Medicinal and Pharmaceutical 3D-Printing Applications [mdpi.com]
- 9. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 14. Oxidation of corticosteroids to steroidal-21-oic acids by human liver enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Khan Academy [khanacademy.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Prednisone HPLC Analysis
Welcome to the technical support center for Prednisone High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of Prednisone. The information herein is structured to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: My Prednisone peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for Prednisone, a common issue, often points to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1][2] Prednisone has polar functional groups that can interact with active sites, such as exposed silanols on the silica-based stationary phase.[1][3]
-
Causality: At mid-range pH, residual silanol groups on the C18 column packing can be deprotonated and negatively charged, leading to ionic interactions with any slightly positive character on the Prednisone molecule.[4] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a powerful tool to control peak shape.[5] Since Prednisone is a neutral compound, slight adjustments to the mobile phase pH can suppress the ionization of silanol groups on the stationary phase.[6] Lowering the pH (e.g., to pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid will protonate the silanols, minimizing these secondary interactions.[1]
-
Use of High-Purity Silica Columns: Modern HPLC columns are often manufactured with high-purity silica with minimal metal contamination and are extensively end-capped to reduce the number of accessible silanol groups, which significantly reduces peak tailing for polar compounds.[1]
-
Increase Buffer Concentration: In some cases, increasing the ionic strength of the mobile phase with a higher buffer concentration (e.g., >20 mM) can help to shield the silanol interactions and improve peak shape.[4][7]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[7] Try reducing the sample concentration or injection volume to see if the peak shape improves.
-
Q2: I'm observing a drift in the retention time of my Prednisone peak. What should I investigate?
A2: Retention time drift, where the peak elutes progressively earlier or later over a series of injections, is a common problem in HPLC that can compromise the reliability of your results.[8][9] The issue can typically be traced back to the mobile phase, the column, or the HPLC system itself.
-
Causality: The retention of an analyte in reversed-phase HPLC is highly dependent on the precise composition of the mobile phase and the temperature of the column.[10][11] Even minor changes in the organic-to-aqueous ratio or pH can lead to significant shifts in retention time.[10] Column equilibration and temperature fluctuations are also critical factors.[12][13]
-
Troubleshooting Steps:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase is a frequent cause of retention time drift. An error of just 1% in the organic solvent composition can alter retention times by 5-15%.[10] If preparing the mobile phase manually, ensure precise measurements. If using a gradient mixer, verify its performance. Also, ensure your solvents are properly degassed, as dissolved gases can affect pump performance.[13]
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of analyses.[12] Insufficient equilibration can lead to a gradual change in the stationary phase chemistry and, consequently, drifting retention times. A general rule is to flush the column with at least 10-20 column volumes of the mobile phase.[12]
-
Temperature Control: Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions, leading to retention time shifts.[13] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[14]
-
Mobile Phase pH: If your mobile phase is buffered, ensure the pH is stable and accurately prepared. A change of as little as 0.1 pH units can cause a significant shift in retention time for ionizable compounds.[10] While Prednisone is neutral, this is a critical parameter to control for overall method robustness.
-
Q3: My system backpressure is unexpectedly high. What are the potential causes and solutions?
A3: A sudden increase in system backpressure is a sign of a blockage somewhere in the flow path. Identifying the location of the blockage is the key to resolving the issue.
-
Causality: The most common cause of high backpressure is the accumulation of particulate matter from the sample, mobile phase, or pump seal wear, which can clog the column inlet frit, in-line filters, or tubing.[15] Precipitation of buffer salts in the presence of high organic solvent concentrations can also lead to blockages.
-
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components of the HPLC system, starting from the detector and moving backward towards the pump, to identify the source of the high pressure. If the pressure drops significantly after disconnecting the column, the blockage is likely in the column.
-
Check In-line Filters and Guard Columns: These components are designed to protect the analytical column and are common sites for blockages.[15] Replace them if necessary.
-
Column Cleaning: If the column is the source of the high pressure, it may be contaminated. Follow a proper column cleaning procedure. For a reversed-phase C18 column, this typically involves flushing with a series of solvents of increasing strength, such as water, methanol, acetonitrile, and then a stronger solvent like isopropanol.[15]
-
Sample and Mobile Phase Filtration: Always filter your samples and aqueous mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulates.[15] Use HPLC-grade solvents to minimize contamination.[15]
-
Systematic Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues during Prednisone HPLC analysis.
Step 1: Initial Checks & System Suitability
Before delving into more complex troubleshooting, always verify the fundamental parameters of your system.
-
Visual Inspection: Check for leaks in the system, especially at fittings.[14] Ensure there is sufficient mobile phase and waste solvent capacity.
-
System Suitability Test (SST): Regularly perform an SST using a well-characterized standard. Key parameters to monitor include:
-
Retention Time (RT): Should be within a narrow, pre-defined window.
-
Peak Area/Height: Should be consistent for replicate injections.
-
Tailing Factor: A measure of peak symmetry.
-
Theoretical Plates (N): An indicator of column efficiency.
-
A failing SST is a clear indication that troubleshooting is necessary.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.
Caption: A logical workflow for troubleshooting common HPLC issues.
Detailed Experimental Protocols
Protocol 1: Standard HPLC Method for Prednisone Analysis
This protocol is a general starting point and may require optimization for specific applications.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for corticosteroids.[16] |
| Mobile Phase | Methanol:Water (70:30, v/v) | A common mobile phase for Prednisone analysis, providing good retention and resolution.[16] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column.[16] |
| Detection Wavelength | 240 nm | Prednisone has a strong UV absorbance at this wavelength.[16] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times.[17] |
| Injection Volume | 10 µL | A standard injection volume; may need to be adjusted based on sample concentration. |
Protocol 2: HPLC Column Cleaning and Regeneration
Proper column maintenance is crucial for longevity and performance.[18]
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Flush with 20 column volumes of 100% methanol.
-
Flush with 20 column volumes of 100% acetonitrile.
-
For stubborn hydrophobic contaminants, flush with 20 column volumes of isopropanol.
-
To return to reversed-phase conditions, reverse the sequence, ending with the mobile phase.
-
Store the column in a high percentage of organic solvent (e.g., 80% acetonitrile/20% water) when not in use for extended periods.[19] Never store a column in pure water or buffer.[18]
In-Depth Analysis of Key Parameters
The Critical Role of Mobile Phase pH
The pH of the mobile phase is one of the most critical parameters in reversed-phase HPLC, especially for ionizable compounds.[20][21] While Prednisone is a neutral molecule, many formulations contain other active ingredients or excipients that may be ionizable. The pH can influence:
-
Analyte Retention: For acidic or basic compounds, pH determines their ionization state.[20] The non-ionized form is generally more retained on a reversed-phase column.[22]
-
Peak Shape: Operating near the pKa of an analyte can lead to peak splitting or tailing because both the ionized and non-ionized forms are present.[22][5]
-
Column Stability: Most silica-based columns are stable within a pH range of 2 to 8.[20] Operating outside this range can cause irreversible damage to the stationary phase.
Understanding and Preventing Column Contamination
Column contamination is a leading cause of poor peak shape, loss of resolution, and high backpressure.
Caption: Sources of column contamination and corresponding prevention strategies.
-
Sample Preparation: Proper sample preparation is the first line of defense against column contamination. For complex matrices, techniques like Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[23]
-
Guard Columns: Using a guard column is a cost-effective way to protect your analytical column from strongly retained or particulate contaminants.[15]
-
Column Storage: Always store HPLC columns according to the manufacturer's recommendations to prevent drying of the stationary phase and microbial growth.[18]
By understanding the principles of chromatography and adopting a systematic approach to troubleshooting, you can ensure the robustness and reliability of your Prednisone HPLC analyses.
References
- Phenomenex. (2025, November 5).
- Moravek. (n.d.).
- Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns.
- Crawford Scientific. (2023, September 26).
- YMC. (n.d.).
- Welch Materials. (2023, December 27).
- Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Hichrom. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.).
- Chrom Tech, Inc. (2025, October 28).
- Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
- Hawach Scientific. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
- Sorbent Technologies, Inc. (2021, August 4). How to Properly Care and Store HPLC Columns.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- LCGC. (2015, May 12). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC.
- Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip.
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
- SciELO. (n.d.).
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
- University of Helsinki Research Portal. (n.d.). Sample Preparation for Chromatography Analysis of Steroids in Biological Samples.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. youtube.com [youtube.com]
- 9. labcompare.com [labcompare.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. chromtech.com [chromtech.com]
- 16. scielo.br [scielo.br]
- 17. pharmaguru.co [pharmaguru.co]
- 18. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 19. sorbtech.com [sorbtech.com]
- 20. moravek.com [moravek.com]
- 21. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. researchportal.helsinki.fi [researchportal.helsinki.fi]
Technical Support Center: Optimizing Prednisone Synthesis
Welcome to the technical support center for Prednisone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this critical corticosteroid. Here, we address common challenges encountered during synthesis, purification, and analysis, providing in-depth, field-proven insights to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid answers to common issues. Each answer is grounded in established chemical principles and supported by practical advice.
Section 1: Reaction Monitoring & Low Yield
Question: My reaction yield is consistently low. What are the most likely causes and how can I troubleshoot this?
Answer: Low yields in Prednisone synthesis can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
-
Reagent Quality and Stoichiometry:
-
Starting Material Purity: The primary starting material for many Prednisone syntheses is Cortisone, which is converted via dehydrogenation.[1] Ensure the purity of your Cortisone is high, as impurities can interfere with the reaction.
-
Oxidizing Agent Activity: In chemical synthesis routes starting from Hydrocortisone acetate, an oxidation step is required.[2] The activity of oxidizing agents like chromium trioxide can degrade over time. It's advisable to use fresh reagents or titrate older batches to determine their active concentration.
-
Solvent Anhydrousness: Many steps in steroid synthesis are sensitive to moisture. Ensure you are using anhydrous solvents, especially in reactions involving reactive intermediates.
-
-
Reaction Conditions:
-
Temperature Control: Overheating can lead to the formation of degradation products. For instance, in a multi-step synthesis, specific temperature ranges (e.g., 0°C for oxidation, 30°C for hydrolysis) are critical for maximizing yield and minimizing byproducts.[2]
-
pH Control: The stability of corticosteroids like Prednisone and its precursors is highly pH-dependent.[3] During workup and purification, maintaining the optimal pH range is essential to prevent degradation. For example, Prednisolone, the active form of Prednisone, is most stable at a pH of 2.5.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while extended times can increase the formation of degradation products.
-
-
Microbiological Dehydrogenation:
-
A common and efficient method for Prednisone synthesis is the microbiological dehydrogenation of Cortisone using microorganisms like Corynebacterium simplex.[1] If you are using this method, low yields could be due to issues with the microbial culture, such as contamination, incorrect media composition, or suboptimal fermentation conditions (e.g., aeration, temperature).
-
Question: How can I effectively monitor the progress of my Prednisone synthesis?
Answer: Real-time or frequent monitoring is key to optimizing any chemical reaction. For Prednisone synthesis, HPLC is the gold standard for accurate, quantitative analysis.
-
HPLC Method Development: A robust HPLC method is essential for separating the starting material, intermediates, the final product, and any impurities.
-
Column: A C18 column is commonly used for the analysis of corticosteroids.[4][5][6]
-
Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and water is typically employed. The exact ratio can be adjusted to achieve optimal separation.[4][5][6]
-
Detection: Prednisone has a strong UV absorbance, making a UV detector set around 240-254 nm an effective method for detection.[4][5][6][7][8]
-
Here is a summary of typical HPLC conditions for Prednisone analysis:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.0 mm, 5 µm)[4] | C8 (250 mm x 4 mm, 5 µm)[8] | Primesep B (4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase | Methanol:Water (70:30, v/v)[4] | Methanol:Tetrahydrofuran:Water (25:25:50, v/v)[8] | Acetonitrile:Water (35%) with 0.1% Sulfuric Acid[7] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[8] | 1.0 mL/min[7] |
| Detection | 240 nm[4] | 240 nm[8] | 245 nm[7] |
| Temperature | Room Temperature (25 °C)[4] | 25 °C[8] | Not Specified |
-
TLC as a Quick Check: For rapid, qualitative assessment of reaction progress, TLC can be a valuable tool. A suitable solvent system can be developed to separate the reactant and product spots.
Section 2: Impurity Profiling & Purification
Question: I am observing significant impurities in my final product. What are the common impurities in Prednisone synthesis and how can I minimize them?
Answer: Impurity formation is a common challenge. Understanding the potential impurities is the first step toward controlling them. Common impurities can be categorized as process-related or degradation products.[9]
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete conversion will leave residual starting material (e.g., Cortisone). Optimize reaction time and conditions to drive the reaction to completion.
-
Intermediates: In multi-step syntheses, intermediates from previous steps may carry over.[9] Ensure each step is complete and the intermediate is sufficiently pure before proceeding.
-
Reagent-Derived Impurities: Byproducts from the reagents used (e.g., residual chromium salts from oxidation) can contaminate the product. Proper workup and purification are essential.
-
-
Degradation Products:
-
Hydrolysis Products: Prednisone can undergo hydrolysis under acidic or basic conditions, leading to the formation of various degradation products.[10] Careful pH control during the reaction and workup is critical.
-
Oxidation Products: Exposure to air and light can lead to oxidative degradation. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and protect light-sensitive compounds from light.
-
Common Degradants: Known degradation products of related corticosteroids include the formation of a 17-carboxylic acid derivative.[3]
-
Question: What are the most effective methods for purifying crude Prednisone?
Answer: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Crystallization: This is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for obtaining high purity and good recovery.
-
Column Chromatography: For laboratory-scale purification and for removing closely related impurities, column chromatography using silica gel is a standard and effective method. A gradient elution with a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol) can effectively separate Prednisone from its impurities.
Section 3: Stability and Storage
Question: My purified Prednisone seems to degrade over time. What are the optimal storage conditions?
Answer: Prednisone is susceptible to degradation, particularly when exposed to harsh conditions.
-
Forced Degradation Studies: To understand the stability of your compound, it is beneficial to perform forced degradation studies. This involves subjecting the material to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[10] This will help identify the likely degradation pathways and inform optimal storage conditions.
-
Recommended Storage:
-
Temperature: Store in a cool, dry place.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent oxidation.
-
Experimental Protocols & Workflows
Protocol: HPLC Analysis of Prednisone Reaction Mixture
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a neutralizing agent).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Use a validated HPLC method, such as one of the conditions outlined in the table above.
-
Inject a standard solution of pure Prednisone to determine its retention time.
-
Inject the prepared sample from the reaction mixture.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, Prednisone, and any major impurities by comparing their retention times to known standards.
-
Calculate the percentage conversion and the relative amounts of impurities based on the peak areas.
-
Visualizing Reaction and Degradation Pathways
Diagram: Simplified Prednisone Synthesis Pathway
Caption: Simplified overview of Prednisone synthesis.
Diagram: Potential Degradation Pathways for Corticosteroids
Sources
- 1. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111777654A - A kind of preparation method of prednisone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. amecj.com [amecj.com]
- 6. ecronicon.net [ecronicon.net]
- 7. HPLC Method for Analysis of Prednisone on Primesep B Column | SIELC Technologies [sielc.com]
- 8. HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Impurity Identification in Prednienic Acid Synthesis
Welcome to the technical support center for Prednienic Acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during the synthesis of Prednienic Acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work. This resource is built on the pillars of expertise, trustworthiness, and authoritative grounding to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is Prednienic Acid and why is impurity profiling critical?
Prednienic Acid, chemically known as (11β,17α)-11,17-Dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid, is a significant compound in steroid chemistry. It is recognized as a key impurity and metabolite of Prednisolone[1][2][3]. The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory requirement, as impurities can impact the safety and efficacy of the final drug product[4][5]. Rigorous impurity profiling ensures that the synthetic process is well-understood and controlled, leading to a safe and effective final product.
Q2: What is a common synthetic route for Prednienic Acid, and what are the expected types of impurities?
A documented method for synthesizing Prednienic Acid involves the oxidation of the C17 side chain of Prednisolone. A common laboratory-scale synthesis utilizes periodic acid (H₅IO₆) for this oxidative cleavage[6].
The impurities encountered can be broadly categorized as:
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials (e.g., Prednisolone), intermediates, and byproducts from side reactions.
-
Degradation Products: These are formed by the degradation of Prednienic Acid under various conditions such as exposure to acid, base, light, heat, or oxidizing agents.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments, providing both the rationale and actionable protocols.
Issue 1: An unknown peak is observed in the HPLC chromatogram with a retention time close to Prednisolone.
Possible Cause: Incomplete oxidation of the Prednisolone starting material.
Expert Insight: The periodic acid oxidation of the dihydroxyacetone side chain of Prednisolone is a selective process. However, factors such as insufficient oxidant, suboptimal reaction temperature, or short reaction time can lead to the presence of residual Prednisolone.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete oxidation.
Step-by-Step Protocol: HPLC Analysis for Prednisolone and Prednienic Acid
This method is adapted from established protocols for Prednisolone and its related substances[7].
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 3 µm particle size | The C18 stationary phase provides good retention and separation for moderately polar steroids like Prednisolone and Prednienic Acid. |
| Mobile Phase A | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) | This combination of organic modifiers and water allows for the effective elution and separation of the target compounds. |
| Mobile Phase B | Acetonitrile/Water (80:20 v/v) | A higher concentration of organic solvent is used for gradient elution to elute more strongly retained components and clean the column. |
| Gradient | A suitable gradient program should be developed to ensure baseline separation. | A gradient is necessary to resolve compounds with different polarities, such as the more polar Prednienic Acid and the less polar Prednisolone. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency and reasonable run times. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better resolution. |
| Detection | UV at 254 nm | The conjugated diene system in the A-ring of these steroids provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Prepare a standard solution of USP Prednisolone RS in the diluent (e.g., water/acetonitrile 1:1)[1].
-
Prepare a sample of your synthesized Prednienic Acid in the same diluent.
-
Co-inject the sample and the standard to confirm if the retention times of the unknown peak and the Prednisolone standard align.
Issue 2: Multiple unknown peaks are detected by HPLC-MS, suggesting the presence of several byproducts.
Possible Cause: Over-oxidation or side reactions during the synthesis.
Expert Insight: Periodic acid is a strong oxidizing agent. While selective for the cleavage of the C17-C20 bond in Prednisolone, it can potentially lead to other oxidative transformations, especially under harsh conditions (e.g., high temperature, prolonged reaction time). The steroid nucleus itself contains sites susceptible to oxidation.
Mechanistic Considerations for Impurity Formation:
Caption: Potential pathways for impurity formation.
Troubleshooting Workflow: Impurity Identification using LC-MS and NMR
-
LC-MS Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with HPLC to obtain accurate mass data for the parent ions and their fragmentation patterns.
-
Compare the measured mass-to-charge ratios (m/z) of the impurities with the theoretical masses of potential structures. For example, an over-oxidation product might show an increase of 16 Da (addition of an oxygen atom) or a loss of 2 Da (formation of a new double bond).
-
-
NMR Spectroscopy for Structure Elucidation:
-
If an impurity is present at a sufficient level (>0.1%), isolation using preparative HPLC may be necessary for NMR analysis.
-
¹H NMR: Look for changes in the chemical shifts and coupling constants of the protons, particularly in the A and B rings and around the C17 position. The disappearance of the C21 methylene protons and the appearance of a carboxylic acid proton signal are indicative of the desired product.
-
¹³C NMR: Compare the ¹³C chemical shifts with those of Prednisolone and Prednienic Acid standards. The most significant change will be the upfield shift of the C20 carbonyl carbon and the appearance of a carboxylic acid carbon signal.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming the connectivity of the carbon skeleton and identifying the exact location of any modifications. A comprehensive dataset of ¹H and ¹³C chemical shifts for Prednisolone can serve as a reference for comparison[8].
-
Table of Expected NMR Shifts for Key Carbons (in ppm, approximate):
| Carbon | Prednisolone | Prednienic Acid | Rationale for Shift Change |
| C20 | ~209 | N/A | Disappearance of the ketone carbonyl. |
| C17-COOH | N/A | ~175-180 | Appearance of a carboxylic acid carbonyl. |
| C21 | ~69 | N/A | Disappearance of the hydroxymethylene carbon. |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. It is recommended to consult compiled NMR data for impurities in common solvents[9].
Issue 3: The synthesis yields are consistently low, and a significant amount of baseline noise or unresolved peaks is observed.
Possible Cause: Degradation of the product during workup or analysis.
Expert Insight: Prednienic Acid, like other corticosteroids, can be susceptible to degradation under certain conditions. Forced degradation studies on related compounds like Prednisolone have shown susceptibility to acidic and alkaline hydrolysis, as well as photodegradation[10]. The workup procedure and analytical method must be designed to minimize these degradation pathways.
Recommendations for Minimizing Degradation:
-
Workup:
-
Avoid strong acids or bases during extraction and purification.
-
Maintain low temperatures throughout the workup process.
-
Protect the sample from light, especially if it will be stored for an extended period.
-
-
Analysis:
-
Use a buffered mobile phase in the neutral to slightly acidic pH range to prevent on-column degradation.
-
Ensure the purity of solvents and reagents used in the mobile phase.
-
Analyze samples promptly after preparation.
-
Forced Degradation Study Protocol (as per ICH guidelines[11]):
To understand the degradation profile of your synthesized Prednienic Acid, a forced degradation study can be performed.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours (solid state).
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Analyze the stressed samples by HPLC-MS to identify the degradation products and develop a stability-indicating analytical method.
References
-
SynZeal. (n.d.). Prednienic Acid | 37927-29-0. Retrieved from [Link]
- European Pharmacopoeia 7.0.
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 37927-29-0 | Product Name : Prednienic Acid. Retrieved from [Link]
- Sultan, A., Rahman, N., & Siddiqui, M. R. (2013). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations.
- United States Pharmacopeia. (n.d.). USP Monographs: Prednisolone Oral Solution. USP29-NF24.
- Dutta, A. S., & Tuteja, N. (2012). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Mini reviews in medicinal chemistry, 12(10), 948–965.
- United States Pharmacopeia. (n.d.). Prednisolone Compounded Oral Suspension, Veterinary. USP-NF.
- Phillipps, G. H., & Stephenson, L. (1974). Androstane-17beta-carboxylic acids and processes for the preparation thereof. U.S. Patent No. 3,828,080. Washington, DC: U.S.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
PubChem. (n.d.). 11beta-Hydroxy-3-oxo-androsta-1,4-diene-17beta-carboxylic Acid. Retrieved from [Link]
- Dudek, K. K., & Pawlak, Z. (2020). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Molecular pharmaceutics, 17(5), 1549–1562.
- Schneid, S. (2015, April 14). Schneid Guide to Steroid Hormone Synthesis: Steroidogenesis [Video]. YouTube.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Chen, J. (2019). Method for preparing 16 a-hydroxy prednisolone product.
- United States Pharmacopeia. (n.d.). USP Monographs: Prednisolone. USP29-NF24.
- Dilgin, Y., Garkavaz, A., & Dilgin, D. G. (2007). Electrochemical Oxidation of Prednisolone at Glassy Carbon Electrode and Its Quantitative Determination in Human Serum and Tablets by Osteryoung Square Wave Voltammetry. Current Analytical Chemistry, 3(1), 41-46.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Pretali, L., Albini, A., Cantalupi, A., Maraschi, F., & Sturini, M. (2021). Proposed prednisolone photocatalytic oxidation reaction pathway.
-
BLK. (n.d.). 11Beta,17Alpha-Dihydroxy-3-Oxoandrost-1,4-Diene-17-Carboxylic Acid. Retrieved from [Link]
- Monder, C., & Bradlow, H. L. (1977). Corticosteroid side chain oxidations--II. Metabolism of 20-dihydro steroids and evidence for steroid acid formation by direct oxidation at C-21. The Journal of steroid biochemistry, 8(8), 897–908.
- European Pharmacopoeia 6.0. Prednisolone. pp. 2741.
- European Pharmacopoeia. (2008).
- Medicilon. (2019, June 13). Synthesis of steroid hormones [Video]. YouTube.
- Carillo, K. D., Wu, D., Lin, S. C., Tsai, S. L., Shie, J. J., Wang, C. Y., & Chen, Y. R. (2020). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations.
- Brandt, J. M. (n.d.). Chapter 2 Steroid Biosynthesis and Regulation of Cortisol Production. Rose-Hulman Institute of Technology.
- Reisch, N., & Arlt, W. (2015). A guide to understanding the steroid pathway: New insights and diagnostic implications. The Journal of steroid biochemistry and molecular biology, 153, 26–36.
- Rao, R. B. (2024, March 27). 11: Strategies in Steroids Synthesis. Chemistry LibreTexts.
- Singh, S. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(5), 47895-47902.
- Finšgar, M., & Uranjek, N. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Molecules (Basel, Switzerland), 25(7), 1607.
- Agilent Technologies. (2009, May 1).
Sources
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. agilent.com [agilent.com]
- 6. US3828080A - Androstane-17beta-carboxylic acids and processes for the preparation thereof - Google Patents [patents.google.com]
- 7. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. uspbpep.com [uspbpep.com]
- 11. drugfuture.com [drugfuture.com]
Technical Support Center: Purification of Prednisolone and Related Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of Prednisolone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. While the query specified "Prednienic acid," this term is not standard. We have interpreted this to refer to Prednisolone and its related acidic impurities or metabolites, such as Cortienic acid, which present unique purification challenges. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) on Prednisolone Purification
This section addresses foundational questions regarding Prednisolone's properties and the common impurities that complicate its purification.
Q1: What is Prednisolone, and what are its key chemical properties relevant to purification?
Prednisolone (C₂₁H₂₈O₅) is a glucocorticoid that differs from cortisone by the presence of a double bond between carbons 1 and 2.[1][2] Its structure includes multiple hydroxyl groups, making it a moderately polar molecule.[3][4] Key properties influencing its purification include its solubility, which is very slight in water but better in organic solvents like methanol, ethanol, and acetone, and its crystalline nature, which includes multiple polymorphic forms.[5][6]
Table 1: Physico-Chemical Properties of Prednisolone [1][6][7]
| Property | Value | Significance in Purification |
| Molecular Weight | 360.4 g/mol | Affects chromatographic mobility and diffusion rates. |
| Melting Point | ~240 °C (decomposes) | Purity check; decomposition indicates thermal instability. |
| Solubility | Very slightly soluble in water; Soluble in methanol, ethanol; Sparingly soluble in acetone. | Crucial for selecting appropriate crystallization and chromatography solvents. |
| pKa | Not typically acidic, but hydroxyl groups can be reactive. | Relevant for pH-controlled extractions and preventing degradation. |
| Polymorphism | Exists in multiple crystalline forms (Form I, II, sesquihydrate).[5] | Can lead to inconsistent results in crystallization if not controlled. |
Q2: What are the most common impurities found in crude Prednisolone samples?
Impurities in Prednisolone can originate from the starting materials, by-products of the synthesis, or degradation. Due to the structural similarity of steroids, these impurities often have physico-chemical properties very close to Prednisolone, making their removal challenging.[4][8]
Table 2: Common Prednisolone Impurities [][10][11][12][13]
| Impurity Name | Structure | Typical Origin |
| Prednisone | Precursor or oxidant by-product | Incomplete reduction of the 11-keto group.[14] |
| Hydrocortisone (Cortisol) | Starting material | Incomplete C1-C2 dehydrogenation.[15] |
| Prednisolone Acetate | Intermediate or by-product | Incomplete hydrolysis of acetyl protecting groups.[11] |
| Cortienic Acid | Acidic metabolite/degradation product | Oxidation of the C17 side chain. |
| Process-Related Impurities | Varies | Reagents, solvents, or by-products from specific synthetic routes. |
Q3: Why is chromatographic separation of corticosteroids like Prednisolone so challenging?
The primary challenge lies in the structural similarity between Prednisolone and its common impurities.[4] Many impurities are stereoisomers or differ only by a single functional group (e.g., a ketone vs. a hydroxyl group in Prednisone vs. Prednisolone). This results in very similar polarities and retention times in both normal-phase and reversed-phase chromatography, often requiring highly optimized methods to achieve baseline separation.[8][16]
Part 2: Troubleshooting Purification Workflows
This section provides practical, cause-and-effect troubleshooting for the two primary methods of Prednisolone purification: crystallization and chromatography.
Guide 1: Troubleshooting Crystallization Issues
Crystallization is a powerful technique for purifying Prednisolone but can be hampered by issues like low yield, poor purity, and inconsistent crystal form.[5][17]
-
Potential Cause 1: Sub-optimal Solvent System. The solubility of Prednisolone is highly dependent on the solvent. If the compound is too soluble in the chosen solvent, it will not precipitate. If it is too insoluble, it may "crash out" as an amorphous solid, trapping impurities.
-
Solution: Employ a binary solvent system. Dissolve the crude Prednisolone in a "good" solvent (e.g., methanol, acetone) at an elevated temperature, then slowly add a miscible "anti-solvent" (e.g., water, hexane) until turbidity is observed.[5] Re-heat to dissolve, then allow to cool slowly. This controlled decrease in solubility promotes the growth of pure crystals.
-
-
Potential Cause 2: Insufficient Supersaturation. Crystallization requires a supersaturated solution. This may not have been achieved if the initial concentration was too low or the cooling process was too rapid.
-
Solution: Concentrate the solution by slowly evaporating the solvent before cooling. Alternatively, cool the solution to a lower temperature (e.g., 0-4°C) to further decrease solubility. Seeding the solution with a small crystal of pure Prednisolone can also initiate crystallization.
-
-
Potential Cause 1: Co-crystallization of Impurities. If an impurity has a very similar structure and polarity to Prednisolone (e.g., Prednisone), it can be incorporated into the crystal lattice.
-
Solution: Perform multiple recrystallizations. Each successive crystallization will enrich the desired product. Alternatively, switch to a solvent system where the solubility difference between Prednisolone and the key impurity is maximized. A pre-purification step using flash chromatography to remove the bulk of impurities may be necessary.
-
-
Potential Cause 2: pH-Induced Precipitation. Changes in pH can cause certain compounds, particularly acidic or basic impurities, to precipitate.[18][19][20]
-
Solution: Ensure the pH of your solution is neutral before initiating crystallization. Washing the crude material with a dilute bicarbonate solution (to remove acidic impurities) or dilute acid (to remove basic impurities) during the work-up can be effective.[21]
-
Caption: Troubleshooting Decision Tree for Prednisolone Crystallization.
Guide 2: Troubleshooting Preparative HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the gold standard for achieving high purity but requires careful method development.[4][8]
-
Potential Cause 1: Incorrect Mobile Phase Composition. The polarity of the mobile phase is the primary driver of separation in reversed-phase HPLC. An incorrect ratio of organic solvent to water will result in poor separation.
-
Solution: Optimize the mobile phase. Start with an analytical HPLC to screen different solvent ratios (e.g., acetonitrile/water vs. methanol/water). A shallow gradient elution, where the organic solvent concentration increases slowly over time, is often necessary to resolve closely eluting steroid impurities.[4]
-
-
Potential Cause 2: Inappropriate Stationary Phase. While C18 is a versatile and common choice for steroids, some impurities may require a different selectivity.[3]
-
Solution: If optimization of the mobile phase fails, consider a different stationary phase. A Phenyl-Hexyl column can offer different selectivity due to pi-pi interactions, which can help separate aromatic or unsaturated impurities. A C8 column may provide better resolution for more polar compounds.
-
-
Potential Cause 1: Column Overload. Injecting too much sample onto a preparative column will exceed its capacity, leading to broad, asymmetric peaks and poor separation.[4]
-
Solution: Reduce the injection mass. Perform a loading study by injecting increasing amounts of the sample until peak shape begins to degrade. This will determine the maximum sample load for your column and conditions.
-
-
Potential Cause 2: Secondary Interactions. Silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl groups on Prednisolone, causing peak tailing.
-
Solution: Use a volatile buffer in the mobile phase, such as 0.1% formic acid or ammonium acetate.[4] This will protonate the silanol groups, minimizing unwanted secondary interactions. It also has the benefit of being easily removable during post-purification solvent evaporation.
-
Caption: General Workflow for Preparative HPLC Purification of Prednisolone.
Part 3: Experimental Protocol
This section provides a validated, step-by-step protocol for the purification of a crude Prednisolone sample using preparative HPLC.
Protocol: Preparative HPLC Purification of Crude Prednisolone
This protocol is designed for purifying 50-100 mg of crude Prednisolone containing closely related steroidal impurities.
1. Materials & Equipment:
-
Crude Prednisolone sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
HPLC-grade Dimethyl Sulfoxide (DMSO)[4]
-
0.1% Formic Acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size)
-
Rotary evaporator
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of crude Prednisolone.
-
Dissolve the sample in a minimal amount of DMSO to create a concentrated solution (e.g., 100 mg/mL). DMSO is an excellent solvent for high concentrations of organic compounds.[4]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Method Development (Analytical Scale):
-
Before scaling up, optimize the separation on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% Formic Acid, if needed)
-
Mobile Phase B: Acetonitrile (with 0.1% Formic Acid, if needed)
-
Gradient: Start with a linear gradient from 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Adjust the gradient to ensure the Prednisolone peak is well-resolved from all impurity peaks.
4. Preparative HPLC Run:
-
Scale the analytical gradient and flow rate to the preparative column according to the column manufacturer's guidelines. (A typical flow rate for a 20 mm ID column is 18-20 mL/min).
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.
-
Inject the filtered, concentrated sample onto the column.
-
Run the preparative gradient method.
-
Monitor the chromatogram and collect fractions corresponding to the main Prednisolone peak. Start collecting just before the peak begins to rise and stop just after it returns to baseline.
5. Post-Purification Work-up:
-
Combine the collected pure fractions.
-
Remove the acetonitrile and water using a rotary evaporator. Be cautious with the bath temperature (<40°C) to prevent degradation.
-
The final product may be lyophilized from a water/dioxane mixture to obtain a fine, dry powder.
-
Assess the purity of the final product using analytical HPLC and characterize it using techniques like Mass Spectrometry and NMR.
References
-
Abraham, G. E., Buster, J. E., Lucas, L. A., Corrales, P. C., & Teller, R. C. (n.d.). Chromatographic Separation of Steroid Hormones for Use in Radioimmunoassay. Analytical Letters, 5(8), 509-517. Available at: [Link]
-
Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Application Note. Available at: [Link]
-
Spine Intervention Society. (2019). Risks of Precipitate Formation When Combining Corticosteroids with Local Anesthetic for Use During Interventional Pain Procedure. FactFinder. Available at: [Link]
-
Britannica. (2024, January 9). Steroid - Isolation, Extraction, Purification. Available at: [Link]
-
Wang, Z., et al. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. RSC Advances, 14, 17355-17367. Available at: [Link]
- Dang, P. H., et al. (n.d.). Approach to Synthesis of Prednisolone from 9α-Hydroxy Androstenedione. Vietnam Journal of Chemistry.
-
Hwang, H., et al. (2016). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. Annals of Rehabilitation Medicine, 40(1), 21-27. Available at: [Link]
-
Dejoie, C., et al. (2023). Evidence of a New Crystalline Phase of Prednisolone Obtained from the Study of the Hydration–Dehydration Mechanisms of the Sesquihydrate. Pharmaceutics, 15(6), 1738. Available at: [Link]
-
Ko, S., et al. (2016). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. Annals of Rehabilitation Medicine. Available at: [Link]
-
Hwang, H., et al. (2016). Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of prednisolone starting from 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione. Available at: [Link]
- Shionogi & Co., Ltd. (1961). Process for the preparation of prednisolone. U.S. Patent 2,993,839.
-
Singh, S. M., et al. (2011). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Medicinal Research Reviews, 31(4), 546-591. Available at: [Link]
- Tianjin Jinjin Pharmaceutical Co., Ltd. (2020). A kind of preparation method of prednisone. Chinese Patent CN111777654A.
- Xianju Pharmaceutical Co., Ltd. (2016). Preparation method of prednisolone. Chinese Patent CN105384790A.
-
National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem Compound Database. Available at: [Link]
- Hubei Common Pharmaceutical Co., Ltd. (2020). A kind of preparation method of high-purity 16α-hydroxyprednisolone. Chinese Patent CN112125943A.
-
SynZeal. (n.d.). Prednisolone Impurities. Available at: [Link]
- Hubei Danjiangkou Pharmaceutical Factory. (2012). Preparation method of prednisone. Chinese Patent CN102617686A.
-
Pharmaffiliates. (n.d.). Prednisolone-impurities. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisone. PubChem Compound Database. Available at: [Link]
-
Wikipedia. (n.d.). Prednisolone. Available at: [Link]
-
ResearchGate. (n.d.). Prednisolone created by acid-base step during extraction of free cortisol from urine. Available at: [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of prednisolone. Available at: [Link]
Sources
- 1. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prednisolone - Wikipedia [en.wikipedia.org]
- 3. silicycle.com [silicycle.com]
- 4. agilent.com [agilent.com]
- 5. Evidence of a New Crystalline Phase of Prednisolone Obtained from the Study of the Hydration–Dehydration Mechanisms of the Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisolone | 50-24-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 10. Prednisolone Impurities | SynZeal [synzeal.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. Prednisolone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 14. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 18. cdn.ymaws.com [cdn.ymaws.com]
- 19. researchgate.net [researchgate.net]
- 20. Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US2993839A - Process for the preparation of prednisolone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Prednisolone 17-β-Carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of corticosteroid derivatives, specifically focusing on the conversion of Prednisolone to its 17-β-carboxylic acid analogue. The transformation of the C17 dihydroxyacetone side chain into a carboxylic acid is a significant synthetic challenge, primarily due to the molecule's multiple reactive sites. Low yields are often attributed to a lack of reaction selectivity, degradation of the steroid core, and difficulties in product purification.
This document provides a structured approach to troubleshooting common issues and offers validated insights to improve synthetic outcomes. We will explore the causality behind experimental choices, providing self-validating protocols and authoritative references to support our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is Prednisolone 17-β-Carboxylic Acid and how does its synthesis differ from standard modifications?
Prednisolone 17-β-Carboxylic Acid is an analogue of Prednisolone where the C17 side chain, -(C=O)CH2OH, has been cleaved and oxidized to a carboxylic acid group (-COOH). Prednisolone itself features hydroxyl groups at the C11, C17, and C21 positions, and ketones at C3 and C20. The primary challenge in this synthesis is the selective oxidation of the C17-C20 bond without affecting the other sensitive functional groups, particularly the C11-β-hydroxyl group, which is crucial for glucocorticoid activity. Unlike simple esterification or salt formation, this synthesis involves a carbon-carbon bond cleavage, demanding specific and carefully controlled oxidative conditions.
Q2: What are the principal synthetic pathways for this transformation?
The most common and logical pathway involves the oxidative cleavage of the C17 side chain. This is typically achieved using strong oxidizing agents that can break the α-hydroxy ketone moiety. A well-established method for this type of transformation in steroids is the use of periodic acid (H₅IO₆) or its salts (e.g., sodium periodate, NaIO₄). This reagent selectively cleaves vicinal diols and α-hydroxy ketones. However, to prevent unwanted side reactions, a protection strategy for the most reactive hydroxyl group (C21-OH) is often necessary before proceeding with oxidation.
Q3: Why is achieving a high yield so difficult?
High yields are elusive due to several competing reactions and degradation pathways:
-
Lack of Selectivity: The oxidizing agent can potentially attack the C11-hydroxyl group or the Δ¹,⁴-diene system in the A-ring, leading to a mixture of unwanted byproducts.
-
Over-oxidation: Harsh conditions can lead to further degradation of the desired carboxylic acid product or the steroid A-ring.
-
Epimerization: Basic or acidic conditions during workup can cause epimerization at sensitive chiral centers.
-
Product Instability: The final product can be sensitive to the purification conditions required to remove structurally similar impurities.[1]
Q4: What are the recommended analytical methods for reaction monitoring and product validation?
High-Performance Liquid Chromatography (HPLC) is the gold standard for both monitoring the reaction progress and confirming the purity of the final product. A reversed-phase C18 column is typically effective.[2]
-
Method Parameters: A gradient elution using a mobile phase of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol allows for the separation of the non-polar steroid starting material from the more polar carboxylic acid product and other byproducts.[3][4]
-
Detection: UV detection at approximately 254 nm is suitable due to the conjugated α,β-unsaturated ketone system in the A-ring.[4]
-
Validation: Final product identity should be confirmed using Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural changes, specifically the disappearance of the C21 methylene protons and the appearance of a carboxylic acid proton signal.
Proposed Synthetic Pathway & Key Control Points
The following diagram outlines a robust, two-step approach involving protection followed by oxidative cleavage. This strategy is designed to maximize selectivity and, consequently, yield.
Caption: A proposed three-step synthesis pathway to improve yield and selectivity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Material
-
Symptom: HPLC analysis shows a large peak for the starting material (Prednisolone or its protected form) and a very small or non-existent product peak after the recommended reaction time.
-
Potential Cause A: Ineffective Oxidizing Agent
-
Scientific Rationale: Sodium periodate (NaIO₄) can degrade over time or if stored improperly. Its efficacy is highly dependent on its purity and the reaction pH.
-
Suggested Solution:
-
Use a fresh, unopened bottle of NaIO₄ or test the activity of your current stock on a simpler substrate (e.g., ethylene glycol).
-
Ensure the reaction medium is typically a biphasic or homogeneous mixture of an organic solvent (like THF, dioxane, or methanol) and water to facilitate interaction between the steroid and the ionic oxidant.
-
Maintain a slightly acidic to neutral pH (5-7) during the oxidation, as highly acidic or basic conditions can degrade both the oxidant and the steroid.
-
-
-
Potential Cause B: Poor Solubility of the Steroid
-
Scientific Rationale: Steroids are notoriously insoluble in aqueous media, while NaIO₄ is insoluble in many organic solvents. This phase separation can severely limit the reaction rate.
-
Suggested Solution:
-
Increase the proportion of the organic co-solvent (e.g., THF, methanol) to improve steroid solubility. A common starting ratio is 2:1 or 3:1 organic solvent to water.
-
Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the periodate ion into the organic phase.
-
Increase the reaction temperature moderately (e.g., from room temperature to 40-50°C), while carefully monitoring for byproduct formation via HPLC.
-
-
Problem 2: High Levels of Impurities and Byproducts
-
Symptom: HPLC chromatogram shows multiple peaks, indicating a complex mixture. The yield of the desired product is low, and purification is challenging.
-
Potential Cause A: Oxidation of the C11-Hydroxyl Group
-
Scientific Rationale: Although periodate is highly selective for α-hydroxy ketones, prolonged reaction times, elevated temperatures, or the presence of catalytic impurities can lead to the oxidation of the secondary C11-OH to an 11-keto group, forming Prednisone 17-β-Carboxylic Acid.[5]
-
Suggested Solution:
-
Strict Reaction Monitoring: Monitor the reaction every 30-60 minutes by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.
-
Temperature Control: Perform the reaction at room temperature or below (0-5°C) to enhance selectivity.
-
Protection Strategy: If C11 oxidation persists, consider a more comprehensive protection strategy where both C21 and C11 hydroxyls are protected (e.g., as silyl ethers or acetates), though this adds steps to the synthesis. A patent for a related compound suggests selective protection of the C11-hydroxyl is feasible.[6]
-
-
-
Potential Cause B: Degradation of the Steroid A-Ring
-
Scientific Rationale: The conjugated Δ¹,⁴-diene-3-one system is sensitive to harsh oxidative or acidic/basic conditions, which can lead to aromatization or other rearrangements.
-
Suggested Solution:
-
Buffered Conditions: Ensure the reaction and workup are performed under buffered or near-neutral conditions to protect the A-ring.
-
Quenching: Quench the reaction by adding a mild reducing agent like sodium bisulfite or ethylene glycol to destroy any excess periodate before proceeding with the workup.
-
Avoid Strong Acids/Bases: During extraction and purification, use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) for pH adjustments.
-
-
Problem 3: Difficult Product Isolation and Purification
-
Symptom: The crude product is an intractable oil or foam. During purification by column chromatography, the product co-elutes with impurities or streaks across many fractions.
-
Potential Cause A: Carboxylic Acid Interactions with Silica Gel
-
Scientific Rationale: The carboxylic acid functional group can strongly and irreversibly bind to the acidic silanol groups on standard silica gel, leading to poor recovery and peak tailing.
-
Suggested Solution:
-
Modify the Mobile Phase: Add a small amount of a competitive acid, such as acetic acid or formic acid (0.5-1% v/v), to the chromatography eluent. This protonates the product and minimizes its interaction with the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as deactivated (neutral) silica or alumina. Reversed-phase chromatography (C18) is also an excellent alternative for purifying polar carboxylic acids.[2]
-
-
-
Potential Cause B: Conversion to the Methyl Ester
-
Scientific Rationale: If methanol is used as a reaction solvent or during workup with acidic conditions, esterification of the product carboxylic acid can occur, leading to a less polar, unexpected byproduct.
-
Suggested Solution:
-
Avoid using methanol as the primary solvent if possible; THF or dioxane are preferable.
-
If esterification is suspected, the crude product can be treated with a mild base (e.g., LiOH in THF/water) to hydrolyze the ester back to the desired carboxylic acid before final purification.
-
-
Comparative Data on Oxidative Cleavage Methods
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Sodium Periodate (NaIO₄) | THF/H₂O, RT, 2-6h | High selectivity for α-hydroxy ketones; readily available. | Solubility issues; potential for over-oxidation with prolonged time/heat. |
| Lead Tetraacetate (Pb(OAc)₄) | Acetic Acid or Benzene, RT | Effective for cleavage. | Highly toxic (lead); requires anhydrous conditions; can acetylate free hydroxyls. |
| Ozonolysis | CH₂Cl₂/MeOH, -78°C, then oxidative workup (H₂O₂) | Can be very clean and high-yielding. | Requires specialized equipment; ozonolysis of the A-ring diene is a major competing reaction. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Costa, S., Fantin, G., Semeraro, B., Summa, D., & Zappaterra, F. (2020). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules, 25(9), 2192. [Link]
-
Surya Pratap, P. R., et al. (2015). Chemical methods for the conversion of Prednisolone to 11-β-hydroxy-1,4-androstadiene-3,17-dione. Journal of Chemical Sciences, 127(10), 1825-1830. [Link]
- Chinese Patent CN109734764B. (2020).
-
Al-Momani, I. F. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. EC Pharmaceutical Science, 2(3), 336-343. [Link]
-
Aljabari, F. I., et al. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal, 8(3), 133-146. [Link]
-
Christen, P., Kloeti, F., & Gander, B. (1990). Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations. Journal of clinical pharmacy and therapeutics, 15(5), 325–329. [Link]
-
PubChem. (n.d.). Prednisone. National Center for Biotechnology Information. Retrieved from [Link]
-
Iacob, M., et al. (2022). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Molecules, 27(19), 6689. [Link]
Sources
- 1. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecronicon.net [ecronicon.net]
- 4. amecj.com [amecj.com]
- 5. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN109734764B - Preparation method of 17 a-dehydroxyacetate prednisolone - Google Patents [patents.google.com]
Technical Support Center: Δ1-Cortienic Acid
Welcome to the technical support center for Δ1-Cortienic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is Δ1-Cortienic acid and what are its key chemical features?
Δ1-Cortienic acid is a steroidal compound, also known as Prednienic acid.[1][2] Its chemical structure consists of a rigid four-ring steroid backbone, which is inherently hydrophobic (lipophilic), and a carboxylic acid functional group, which provides a site for hydrophilic interaction.[1][3] This dual nature is central to its solubility challenges.
-
Chemical Formula: C₂₀H₂₆O₅[2]
-
Molecular Weight: Approximately 346.4 g/mol [2]
-
Core Structure: Cyclopentanoperhydrophenanthrene (steroid nucleus)[1]
-
Key Functional Groups: Carboxylic acid, hydroxyl groups, and ketone groups.[1][3]
The presence of the steroid core makes it poorly soluble in aqueous solutions, while the carboxylic acid group allows for pH-dependent solubility manipulation.
Q2: Why is dissolving Δ1-Cortienic acid in aqueous buffers like PBS so difficult?
Directly dissolving Δ1-Cortienic acid in neutral aqueous buffers is often unsuccessful due to its predominantly lipophilic character. The large, nonpolar steroid backbone resists interaction with polar water molecules, leading to very low aqueous solubility. While the carboxylic acid group can interact with water, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH. This is a common characteristic among many corticosteroids, where properties like solubility and lipophilicity are critical determinants of bioavailability and delivery.[4][5]
Q3: What are the recommended primary solvents for creating a high-concentration stock solution?
To effectively work with Δ1-Cortienic acid, the standard and recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent. It is a powerful, polar aprotic solvent that can effectively solvate the Δ1-Cortienic acid molecule. For cell culture applications, stock solutions in DMSO are prepared and then diluted to a final working concentration where the DMSO percentage is non-toxic to the cells (typically ≤0.1%).[6][7]
-
Ethanol (EtOH): Anhydrous ethanol can also be used as a solvent. However, its solvating power for this class of compounds may be lower than DMSO, potentially limiting the maximum achievable stock concentration.
Q4: How should I properly store stock solutions of Δ1-Cortienic acid?
Solution stability is critical, as corticosteroids can be susceptible to degradation, particularly through hydrolysis of ester linkages if any are present.[8] For Δ1-Cortienic acid:
-
Aliquoting: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Storage Temperature: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Protection from Light: Store in amber or foil-wrapped vials to protect from light, which can cause photodegradation.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter during your experiments, providing step-by-step protocols and the scientific rationale behind them.
Problem: My Δ1-Cortienic acid powder is not dissolving in my aqueous buffer.
Cause: This is expected behavior due to the compound's low intrinsic aqueous solubility. Direct addition to buffers like PBS or cell culture media will likely result in a suspension of insoluble particles.
Solution: The Organic Solvent Stock Method
This is the standard and most reliable method for preparing Δ1-Cortienic acid for most biological assays.
Protocol: Preparing a DMSO Stock and Working Solution
-
Weighing: Accurately weigh the desired amount of Δ1-Cortienic acid powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve a desired high stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates. This is now your stock solution .
-
Serial Dilution (Optional): If very low final concentrations are required, perform an intermediate serial dilution of the stock solution in DMSO.
-
Preparing the Working Solution: Add a small volume of the DMSO stock solution to your pre-warmed (37°C) aqueous buffer or cell culture medium. Crucially, add the stock solution to the buffer while vortexing or stirring the buffer to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation. The final DMSO concentration should ideally be below 0.1% to avoid solvent-induced artifacts in cellular assays.[6]
-
Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is hazy, the aqueous solubility limit has been exceeded.
Problem: I see a cloudy precipitate forming after I add my DMSO stock to the cell culture medium.
Cause: This indicates that the final concentration of Δ1-Cortienic acid in your working solution has exceeded its aqueous solubility limit, even with a low percentage of DMSO. The compound is "crashing out" of the solution.
Solutions & Mitigation Strategies:
-
Lower the Final Concentration: This is the most straightforward solution. Your target concentration is too high for the aqueous environment. Reduce it by 50% or more and try again.
-
Use Serum or a Carrier Protein: If your experiment allows, use a medium containing Fetal Bovine Serum (FBS). Serum proteins, particularly albumin, can bind to lipophilic compounds and act as carriers, effectively increasing their apparent solubility.[9] A three-step protocol involving an intermediate dilution in serum before the final dilution in media can be highly effective.[7]
-
Optimize the Dilution Process: Ensure you are adding the DMSO stock to vigorously mixing, pre-warmed media. This rapid dispersion is critical to avoid precipitation. Never add the aqueous buffer to the concentrated DMSO stock.
| Parameter | Recommendation | Rationale |
| Stock Solvent | DMSO, Anhydrous Ethanol | High solvating power for creating concentrated stocks. |
| Stock Concentration | 10-50 mM | A practical range that allows for significant dilution into aqueous media. |
| Final Solvent Conc. | < 0.5% (Ideal: < 0.1%) | Minimizes solvent toxicity and off-target effects in biological assays.[6] |
| Working Concentration | Start low (e.g., 1-10 µM) | The aqueous solubility of corticosteroids can be low.[4] Empirical testing is required. |
| Aqueous Medium | Pre-warmed to 37°C | Increased temperature can slightly improve solubility and dissolution kinetics. |
Problem: My experimental design prohibits the use of any organic solvents like DMSO.
Cause: Some sensitive assays or in-vivo formulations cannot tolerate organic solvents.
Solution: The pH-Modification Method
This advanced method leverages the carboxylic acid group on Δ1-Cortienic acid. By increasing the pH, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more water-soluble.
Protocol: Preparing a Solvent-Free Solution via pH Modification
-
Weighing: Accurately weigh the Δ1-Cortienic acid powder.
-
Basic Solution Prep: Prepare a sterile, dilute basic solution, such as 0.1 M NaOH.
-
Initial Dissolution: Add a small, stoichiometric amount of the dilute NaOH solution dropwise to the powder while stirring. The goal is to form the sodium salt of the acid. Use just enough base to dissolve the compound completely. The solution should become clear. This creates a concentrated, basic stock of the more soluble salt form.
-
Buffering and Dilution: Add this basic stock solution to your final, larger volume of buffered solution (e.g., PBS) that is being stirred vigorously. The buffer will neutralize the added base, bringing the final pH back to the desired physiological range (e.g., 7.4).
-
pH Verification: Always check the pH of the final working solution and adjust if necessary with dilute HCl or NaOH. Ensure the final pH is compatible with your experimental system.
Caution: While effective, this method requires careful pH control. If the final pH drops too low, the compound may precipitate back into its less soluble acidic form. This method is best suited for buffered solutions that can resist large pH shifts.
References
- Joshi, M., & Gharib, M. (2024). Steroids and Corticosteroids. PM&R KnowledgeNow.
-
Gaudana, R., et al. (2010). Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids. Pharmaceutical Research, 27(9), 1997–2010. [Link]
- Jensen, L. B., et al. (2009). Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles. International Journal of Pharmaceutics, 390(1), 53-60.
- CymitQuimica. (n.d.). CAS 37927-29-0: Δ1-Cortienic acid.
- PM&R KnowledgeNow. (n.d.).
- Jensen, L. B., et al. (2010). Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles.
-
National Center for Biotechnology Information. (n.d.). delta1-Cortienic acid. PubChem Compound Database. [Link]
-
CAS Common Chemistry. (n.d.). Δ1-Cortienic acid. [Link]
- ChemFOnt. (n.d.). Showing chemical card for Δ1-cortienic acid (PJ-90).
-
National Center for Biotechnology Information. (n.d.). Cortienic acid. PubChem Compound Database. [Link]
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
-
Aini, F. N., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(18), 3253. [Link]
- ResearchGate. (2025). How to dilute Hydrocortisone in stem cell culture?.
-
Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]
- ResearchGate. (2015). How can I dissolve palmitic acid to be used in cell culture?.
- ResearchGate. (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?.
-
Williams, K. J., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813–2818. [Link]
Sources
- 1. CAS 37927-29-0: Δ1-Cortienic acid | CymitQuimica [cymitquimica.com]
- 2. delta1-Cortienic acid | C20H26O5 | CID 7092779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Influence of Drug Solubility and Lipophilicity on Transscleral Retinal Delivery of Six Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticosteroid solubility and lipid polarity control release from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Prednisolone-21-Diethylaminoacetate
A Guide to Avoiding and Troubleshooting Side Reactions
Welcome to the technical support center for the synthesis of Prednisolone-21-diethylaminoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on anticipating and mitigating potential side reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for synthesizing Prednisolone-21-diethylaminoacetate?
A1: The most straightforward and commonly employed method is a two-step process. First, the C21 hydroxyl group of Prednisolone is activated, typically by conversion to a leaving group such as a tosylate or a halide (e.g., 21-chloro or 21-bromo prednisolone). This is followed by a nucleophilic substitution reaction with the sodium or potassium salt of N,N-diethylglycine. An alternative is direct esterification using a coupling agent.
Q2: Why is the C21 hydroxyl group selectively esterified over the C11 and C17 hydroxyls?
A2: The C21 primary hydroxyl group is significantly more sterically accessible and reactive than the C11 secondary and C17 tertiary hydroxyl groups. This inherent difference in reactivity allows for selective esterification at the C21 position under controlled conditions.
Q3: My final product is showing signs of degradation. What are the likely causes?
A3: Prednisolone-21-diethylaminoacetate is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the tertiary amine in the diethylaminoacetate moiety can also influence the local pH. Oxidation of the steroid nucleus is another potential degradation pathway. Proper storage in a cool, dry, and dark environment is crucial.
Q4: Do I need to protect other functional groups on the Prednisolone molecule during this synthesis?
A4: Generally, for selective C21 esterification, protection of the C11 and C17 hydroxyls or the C3 and C20 ketones is not necessary due to the higher reactivity of the C21 hydroxyl. However, if harsh reaction conditions are employed, or if side reactions become problematic, protection of the ketone groups as ketals may be considered.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into specific experimental challenges you may encounter during the synthesis of Prednisolone-21-diethylaminoacetate and provides actionable solutions.
Issue 1: Incomplete Reaction and Low Yield
Symptoms:
-
TLC or HPLC analysis shows a significant amount of unreacted Prednisolone or the 21-activated intermediate.
-
The isolated yield of the desired product is consistently low.
Potential Causes & Solutions:
| Cause | Explanation | Mitigation Strategy |
| Insufficient Activation of C21-OH | The conversion of the C21-hydroxyl to a good leaving group (e.g., tosylate, halide) is incomplete. | - Ensure the use of fresh, high-purity activating reagents (e.g., tosyl chloride, thionyl chloride).- Optimize reaction time and temperature. Monitor the reaction progress by TLC/HPLC.- Use a suitable base (e.g., pyridine, triethylamine) in slight excess to neutralize the acid byproduct. |
| Poor Nucleophilicity of Diethylaminoacetate | The carboxylate of N,N-diethylglycine may not be sufficiently nucleophilic to displace the leaving group at C21. | - Prepare the sodium or potassium salt of N,N-diethylglycine in situ using a strong base like sodium hydride or potassium tert-butoxide in an anhydrous aprotic solvent (e.g., DMF, DMSO) to maximize its nucleophilicity. |
| Steric Hindrance | Although the C21 position is primary, steric hindrance from the bulky steroid core can slow down the reaction. | - Increase the reaction temperature moderately (e.g., from room temperature to 50-60 °C).- Extend the reaction time, monitoring carefully for the formation of degradation products. |
Issue 2: Formation of Impurities and Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
HPLC analysis reveals several unexpected peaks.
-
Difficulty in purifying the final product.
Potential Side Reactions & Avoidance Protocols:
The ester bond at C21 is susceptible to cleavage, especially in the presence of water and acid or base.
Mechanism: The ester is hydrolyzed back to Prednisolone and N,N-diethylglycine.
Prevention Protocol:
-
Strict Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used throughout the synthesis. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Work-up: During the reaction work-up, avoid strongly acidic or basic aqueous solutions. Use a saturated solution of sodium bicarbonate for neutralization, followed by washing with brine.
-
Aprotic Solvents: Utilize aprotic solvents such as DMF, DMSO, or THF which do not participate in hydrolysis.
The diene system in Ring A of Prednisolone can be susceptible to oxidation, leading to various degradation products.[1]
Prevention Protocol:
-
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere minimizes contact with atmospheric oxygen.
-
Avoid Strong Oxidizing Agents: Ensure that no reagents or contaminants with oxidizing properties are present.
-
Controlled Temperature: Avoid excessive heating, as high temperatures can promote oxidation.
While less common for the C21 position, epimerization at other chiral centers can occur under certain conditions, particularly with prolonged exposure to acidic or basic environments.[2][3][4]
Prevention Protocol:
-
Mild Reaction Conditions: Employ mild bases and acids for any necessary pH adjustments.
-
Limit Reaction Time: Do not extend the reaction time unnecessarily once the starting material is consumed.
-
Careful pH Control: Maintain the pH as close to neutral as possible during work-up and purification.
Experimental Workflow & Protocols
Synthesis of Prednisolone-21-diethylaminoacetate
This protocol is based on established methods for corticosteroid esterification.
Step 1: Activation of Prednisolone at C21 (Preparation of Prednisolone-21-mesylate)
-
Dissolve Prednisolone (1 equivalent) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Prednisolone-21-mesylate.
Step 2: Nucleophilic Substitution with N,N-diethylglycine
-
In a separate flask, dissolve N,N-diethylglycine (1.5 equivalents) in anhydrous DMF.
-
Add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to form the sodium salt.
-
Add a solution of Prednisolone-21-mesylate (1 equivalent) in anhydrous DMF to the sodium N,N-diethylglycinate solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring by TLC/HPLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Reaction Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
References
-
Baraldi, P. G., et al. (2004). Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. Journal of Medicinal Chemistry, 47(5), 1031-1039. Available at: [Link]
- Bundgaard, H., & Hansen, J. (1981). Ester prodrugs of 6-mercaptopurine. Improved rectal and parenteral delivery. International Journal of Pharmaceutics, 9(3), 283-294.
- Fieser, L. F., & Fieser, M. (1959). Steroids.
-
Lee, H. J., & Li, J. K. (1990). In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species. Journal of Pharmaceutical Sciences, 79(10), 882-886. Available at: [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Turner, A. B. (1984). Epimerization and rearrangement of des-A-steroid hydroxy-ketones via quinonoid intermediates.
- Zepp, C. M. (1990). U.S. Patent No. 4,948,881. Washington, DC: U.S.
Sources
- 1. Protecting Groups in Peptide Synthesis [pubmed.ncbi.nlm.nih.gov]
- 2. Prednisolone synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. | Semantic Scholar [semanticscholar.org]
- 4. CN113563402A - Synthetic method for preparing prednisolone by one-pot method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Mass Spectrometry for Prednienic Acid Analysis
Welcome to the technical support center for the mass spectrometry analysis of Prednienic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental workflows. As an impurity and metabolite of Prednisolone, accurate and robust quantification of Prednienic acid is critical. This resource synthesizes field-proven insights with established scientific principles to empower you to optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of Prednienic acid by mass spectrometry.
Q1: What is Prednienic acid and why is its analysis important?
Prednienic acid, chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a known impurity and metabolite of the synthetic corticosteroid, Prednisolone. Its analysis is crucial for pharmaceutical quality control to ensure the purity of Prednisolone drug products and in pharmacokinetic studies to understand the metabolic fate of Prednisolone.
Q2: What is the molecular weight of Prednienic acid?
The molecular weight of Prednienic acid is 346.42 g/mol , with a molecular formula of C₂₀H₂₆O₅.[1]
Q3: Which ionization technique is best for Prednienic acid analysis: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
Both ESI and APCI can be suitable for the analysis of corticosteroids like Prednienic acid.[2][3] The choice depends on the specific analytical requirements and available instrumentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds and is often preferred for its ability to generate multiply charged ions, which can be beneficial for the analysis of larger molecules.[2][4] Given Prednienic acid's carboxylic acid functional group, it is expected to ionize well in negative ion mode ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a good choice for less polar and thermally stable compounds.[5] It typically produces singly charged ions and can be less susceptible to matrix effects than ESI.[2]
For general-purpose analysis, ESI in negative ion mode is often a good starting point for Prednienic acid due to the presence of the carboxylic acid group, which can be readily deprotonated.
Q4: What are the expected precursor ions for Prednienic acid in ESI-MS?
In negative ion mode ESI, the most common precursor ion for Prednienic acid would be the deprotonated molecule, [M-H]⁻ , at m/z 345.4. In positive ion mode, the protonated molecule, [M+H]⁺ , at m/z 347.4 may be observed, as well as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺, depending on the mobile phase composition.[6][7]
Q5: What are some common sources of contamination in LC-MS analysis of corticosteroids?
Contamination can arise from various sources, including:
-
Solvents and Reagents: Ensure use of high-purity, LC-MS grade solvents and reagents to avoid background interference.
-
Sample Preparation: Leachables from plasticware, cross-contamination between samples, and incomplete removal of matrix components can all introduce contaminants.
-
LC System: Carryover from previous injections, contaminated mobile phase reservoirs, and worn pump seals can be sources of contamination.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of Prednienic acid.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Poor Signal Intensity / No Peak | 1. Suboptimal Ionization Parameters: Incorrect source settings (e.g., capillary voltage, gas flow, temperature) can lead to inefficient ionization. | 1. Optimize Source Conditions: Systematically adjust ionization source parameters. For ESI, optimize capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. For APCI, optimize corona discharge current and vaporizer temperature. |
| 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of acidic compounds like Prednienic acid. | 2. Adjust Mobile Phase pH: For negative ion mode ESI, a slightly basic mobile phase (e.g., containing a low concentration of ammonium hydroxide) can enhance deprotonation. Conversely, for positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation. | |
| 3. Sample Degradation: Prednienic acid may be unstable under certain conditions. | 3. Investigate Sample Stability: Prepare fresh samples and analyze them immediately. If degradation is suspected, consider performing forced degradation studies to identify stable conditions.[8] | |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent can lead to a high baseline. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. |
| 2. Contaminated LC System: Carryover from previous analyses or buildup of contaminants in the system can elevate the background. | 2. Clean the LC System: Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, clean the ion source. | |
| Peak Tailing or Splitting | 1. Poor Chromatography: Issues with the analytical column, such as contamination or degradation, can lead to poor peak shape. | 1. Optimize Chromatography: Ensure the column is properly conditioned and has not exceeded its lifetime. Consider using a guard column to protect the analytical column. |
| 2. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | 2. Modify Mobile Phase: Adding a small amount of a competing agent (e.g., trifluoroacetic acid for positive mode, or a stronger base for negative mode) can sometimes reduce secondary interactions. | |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent Sample Preparation: Variability in the sample preparation workflow can lead to inconsistent results. | 1. Standardize Sample Preparation: Use a validated and standardized protocol for sample preparation. The use of an internal standard is highly recommended to correct for variability. |
| 2. Instrument Instability: Fluctuations in instrument performance can affect reproducibility. | 2. Monitor Instrument Performance: Regularly perform system suitability tests to ensure the instrument is performing within specifications. Calibrate the mass spectrometer as needed. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol provides a general procedure for the extraction of Prednienic acid from a biological matrix.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a deuterated analog of Prednienic acid)
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add a known amount of the internal standard solution to the plasma sample.
-
Add 300 µL of chilled acetonitrile to the sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Recommended LC-MS/MS Parameters for Prednienic Acid Analysis
These are starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters (Negative Ion ESI):
| Parameter | Recommended Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Nebulizer Gas | Nitrogen, 40 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp | 350°C |
| Precursor Ion (m/z) | 345.4 |
| Product Ions (m/z) | To be determined experimentally (see fragmentation pathway below) |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of Prednienic acid from a biological matrix.
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting poor signal intensity issues.
Predicted Fragmentation Pathway of Prednienic Acid
Caption: A predicted fragmentation pathway for the [M-H]⁻ ion of Prednienic acid.
References
-
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved January 14, 2026, from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved January 14, 2026, from [Link]
-
YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 37927-29-0 | Product Name : Prednienic Acid. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation pathway of prednisone drug. 1—Molecular ion.... Retrieved January 14, 2026, from [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved January 14, 2026, from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Novel Fragmentation Pathways of Anionic Adducts of Steroids Formed by Electrospray Anion Attachment Involving Regioselective Attachment, Regiospecific Decompositions, Charge-Induced Pathways, and Ion–Dipole Complex Intermediates. Retrieved January 14, 2026, from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved January 14, 2026, from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Prednisolone-impurities. Retrieved January 14, 2026, from [Link]
-
LCGC International. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved January 14, 2026, from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved January 14, 2026, from [Link]
-
Journal of Pharmaceutical Research. (2021). LC–MS/MS Determination of Prednisone, A Drug in Phase 4 of Multiple Sclerosis Therapy along. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]
-
PubMed. (2009). Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2013, July 28). Using sodium ion adducts in LC/MS for quantification of steroids?. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Formation of Multimeric Steroid Metal Adducts and Implications for Isomer Mixture Separation by Traveling Wave Ion Mobility Spectrometry. Retrieved January 14, 2026, from [Link]
-
Owlstone Medical. (2012, March 28). Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in. Retrieved January 14, 2026, from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved January 14, 2026, from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved January 14, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 14, 2026, from [Link]
-
SynZeal. (n.d.). Prednienic Acid | 37927-29-0. Retrieved January 14, 2026, from [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Bioanalytical method development and validation of prednisolone in rat plasma using RP-HPLC method. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids. Retrieved January 14, 2026, from [Link]
-
YouTube. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved January 14, 2026, from [Link]
-
PubMed Central. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved January 14, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. microsaic.com [microsaic.com]
- 3. researchgate.net [researchgate.net]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. support.waters.com [support.waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Prednienic Acid Reference Standard: A Technical Guide to Purity and Analysis
Welcome to the Technical Support Center for the Prednienic Acid reference standard. This guide is designed for researchers, scientists, and drug development professionals to address common concerns regarding the purity, handling, and analysis of this critical reference material. As a key impurity of Prednisolone, ensuring the integrity of your Prednienic Acid standard is paramount for accurate analytical method development, validation, and quality control.[1]
This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Prednienic Acid reference standard.
Q1: What is Prednienic Acid and why is it used as a reference standard?
Prednienic Acid (CAS No: 37927-29-0) is a steroid and a known impurity of Prednisolone and Prednisolone Sodium Phosphate.[1][2][3][4] Its chemical name is 11β,17α-Dihydroxyandrosta-1,4-diene-3-one-17β-carboxylic acid.[1][5] As a reference standard, it is a highly purified and well-characterized material used to:
-
Identify and quantify Prednienic Acid as an impurity in drug substances and products.
-
Validate the performance of analytical methods, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Serve as a comparator in quality control (QC) testing to ensure batch-to-batch consistency of pharmaceutical products.
Q2: How should I properly store and handle the Prednienic Acid reference standard?
Proper storage is crucial to maintain the integrity and purity of the reference standard.
-
Storage Temperature: Prednienic Acid should be stored in a refrigerator at 2-8°C.[2]
-
Container: Keep the standard in its original, tightly sealed container to protect it from moisture and atmospheric contaminants.[6]
-
Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation, which can affect the stated concentration. Handle the material in a controlled laboratory environment, such as a ventilated balance enclosure, to avoid contamination.[6]
Q3: What information should be included in the Certificate of Analysis (CoA) for a Prednienic Acid reference standard?
A comprehensive Certificate of Analysis is a key indicator of a high-quality reference standard. It should include:
-
Identity Confirmation: Data from techniques like ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirming the chemical structure.[4]
-
Purity Assessment: Typically determined by HPLC, with the purity value reported as a percentage.[4]
-
Potency/Content: Often determined by a mass balance approach or, more definitively, by Quantitative NMR (qNMR).[4][7]
-
Other Physicochemical Data: Information such as appearance (typically a white solid), molecular formula (C₂₀H₂₆O₅), and molecular weight (346.42 g/mol ).[2][8]
Q4: Why is Quantitative NMR (qNMR) sometimes used for purity assignment instead of traditional chromatographic methods?
While HPLC is excellent for assessing chromatographic purity (area %), it may not fully account for non-chromophoric impurities or accurately determine the absolute content without a well-characterized reference standard of its own. Quantitative NMR (qNMR) offers a distinct advantage as it is a direct or "primary" method of measurement.
The key benefits of qNMR include:
-
Direct Traceability: qNMR results are directly traceable to the International System of Units (SI) through certified reference materials used as internal standards (e.g., NIST-traceable benzoic acid).[9]
-
Universal Response: The signal intensity in ¹H-NMR is directly proportional to the number of protons, eliminating the need for response factors for different impurities, assuming proper experimental setup.[10]
-
Comprehensive Purity Profile: qNMR can detect and quantify impurities that may be invisible to UV-based HPLC detection and can even help in their structural elucidation.[7]
For reference standards with a purity below 99.5%, traditional chromatographic methods that rely on a "100% minus impurities" calculation can have a higher uncertainty. qNMR provides a more accurate and reliable assignment of content in such cases.[7]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to resolving common problems encountered during the analysis of Prednienic Acid.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of corticosteroids.[11] Below are common issues and their solutions.
Issue 1: Inconsistent or Drifting Retention Times
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Ensure solvents are miscible and properly degassed.[12] If using a gradient, check that the pump's mixing performance is optimal.[13] |
| Inadequate Column Equilibration | Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned with the mobile phase.[12] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.[14] |
| Pump Malfunction or Leaks | Check for leaks in the system, especially at fittings. Ensure the pump is delivering a consistent flow rate by checking the pressure profile for stability.[14][15] |
Issue 2: Peak Tailing or Asymmetry
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from sample matrix components.[13] If the column is old, the packed bed may have deteriorated, requiring column replacement. |
| Secondary Interactions | Interactions between the analyte and active sites on the silica packing can cause tailing. Ensure the mobile phase pH is appropriate. Sometimes, adding a small amount of a competitive agent (like a buffer) can mitigate these effects. |
| Sample Overload | Inject a smaller volume or a more dilute sample to avoid overloading the column.[12] |
| Mismatch between Injection Solvent and Mobile Phase | Whenever possible, dissolve the Prednienic Acid standard in the initial mobile phase. A stronger injection solvent can cause peak distortion.[14] |
Issue 3: Ghost Peaks or Baseline Noise
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | Filter all mobile phase solvents.[15] Flush the system thoroughly with a strong solvent to remove any contaminants. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject a blank run after a high-concentration sample to check for carryover. |
| Detector Lamp Aging | An aging UV detector lamp can lead to increased baseline noise. Check the lamp energy and replace it if necessary.[12] |
| Air Bubbles in the System | Ensure the mobile phase is thoroughly degassed. Purge the pump and detector to remove any trapped air bubbles.[15] |
Workflow for Investigating Purity Discrepancies
If you observe unexpected impurities or a lower-than-expected purity value for your Prednienic Acid reference standard, follow this systematic approach to identify the root cause.
Caption: Workflow for troubleshooting purity discrepancies.
Section 3: Experimental Protocols
Protocol: Purity Assessment by HPLC-UV
This protocol provides a general framework. Method parameters, especially the mobile phase composition and gradient, should be optimized for your specific instrumentation and column.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar).[16]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile. Note: Some methods for related corticosteroids use mixtures of organic solvents like acetonitrile, methanol, and isopropanol to achieve optimal separation.[11]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 254 nm.[16]
-
Column Temperature: 25°C.[16]
-
Injection Volume: 10 µL.
-
Standard Preparation: a. Accurately weigh approximately 10 mg of Prednienic Acid reference standard. b. Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 0.5 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Procedure: a. Equilibrate the HPLC system until a stable baseline is achieved. b. Inject a solvent blank to ensure no system contamination. c. Inject the prepared standard solution in triplicate. d. Analyze the resulting chromatograms for peak purity, area percentage, and retention time consistency.
Protocol: Content Assignment by qNMR
This protocol outlines the internal standard method for qNMR, which is a highly accurate way to determine the absolute content of the Prednienic Acid standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): A certified, high-purity standard with known purity (e.g., NIST SRM 350b Benzoic Acid). The IS should have resonances that do not overlap with the analyte signals.[9]
-
Solvent: Deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: a. Accurately weigh about 10 mg of the Prednienic Acid reference standard into a clean vial. b. Accurately weigh about 5 mg of the internal standard into the same vial. c. Dissolve the mixture in a known volume of the deuterated solvent (e.g., 1.0 mL).
-
NMR Data Acquisition: a. Acquire a quantitative ¹H-NMR spectrum. b. Ensure key parameters are set for quantitation: long relaxation delay (D1, typically 5-7 times the longest T1), calibrated 90° pulse, and sufficient signal-to-noise ratio.
-
Data Processing and Calculation: a. Integrate a well-resolved, specific signal for Prednienic Acid (analyte, A) and a signal for the internal standard (IS). b. Calculate the purity (Purityₐ) of the Prednienic Acid using the following equation[10]:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ (%)
Where:
-
I: Integral of the signal
-
N: Number of protons for the integrated signal
-
M: Molecular weight
-
m: Mass
-
Purityₛ: Purity of the internal standard
-
This guide provides a comprehensive overview and practical solutions for working with the Prednienic Acid reference standard. By adhering to these principles of proper handling, robust analytical methodology, and systematic troubleshooting, you can ensure the highest quality and reliability of your experimental data.
References
-
Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
-
CAS No : 37927-29-0 | Product Name : Prednienic Acid | Pharmaffiliates. Pharmaffiliates.
-
Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
-
Prednienic Acid | 37927-29-0. SynZeal.
-
Standards for qNMR. Eurisotop.
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.
-
Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid. Chemicea Pharmaceuticals.
-
Prednienic Acid | CAS 37927-29-0. LGC Standards.
-
Prednienic Acid | 37927-29-0. SynThink Research Chemicals.
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
-
USP SDS US. CymitQuimica.
-
Prednisolone-impurities. Pharmaffiliates.
-
PREDNIENIC ACID | CAS NO. 37927-29-0. Analytica Chemie.
-
Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns Application. Agilent.
-
HPLC Troubleshooting Guide. Restek.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
Drug quality and storage. MSF Medical Guidelines.
-
Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
-
[Prednienic Acid (25 mg) (11beta,17alpha-Dihydroxyandrosta-1,4-diene-3-one 17beta-carboxylic acid)] - CAS [37927-29-0]. USP Store.
-
Age- and sex-adjusted reference intervals for steroid hormones measured by liquid chromatography–tandem mass spectrometry using a widely available kit. National Institutes of Health (NIH).
-
Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. PubMed Central.
-
Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Acta Pharmaceutica.
-
Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Analytical Methods in Environmental Chemistry Journal.
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Prednienic Acid | CAS 37927-29-0 | LGC Standards [lgcstandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. eurisotop.com [eurisotop.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. mastelf.com [mastelf.com]
- 16. amecj.com [amecj.com]
Validation & Comparative
Prednienic Acid vs. Prednisolone: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of corticosteroid research and development, a nuanced understanding of structure-activity relationships is paramount. This guide provides an in-depth, objective comparison of the biological activities of Prednisolone, a widely used synthetic glucocorticoid, and its derivative, Prednienic acid. By examining their distinct molecular features and the resulting pharmacological profiles, this document aims to equip researchers with the foundational knowledge to inform future drug design and discovery efforts.
Introduction: A Tale of Two Steroids
Prednisolone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties.[1][2] It is the active metabolite of prednisone and is used in the treatment of a wide array of inflammatory and autoimmune conditions.[3][4] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), leading to broad downstream effects on gene transcription.[5]
Prednienic acid , chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a derivative of Prednisolone.[6][7] It is formed by the modification of the C17 side chain of Prednisolone. Research into derivatives of cortienic acids, such as Prednienic acid, has identified it as an inactive metabolite.[8] This distinction is crucial for understanding their respective roles in pharmacology and drug development.
| Feature | Prednisolone | Prednienic Acid |
| Chemical Name | 11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione | 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid |
| Primary Role | Active Glucocorticoid | Inactive Metabolite |
| Key Structural Difference | Dihydroxyacetone side chain at C17 | Carboxylic acid side chain at C17 |
Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway
The biological activity of glucocorticoids like Prednisolone is contingent upon their ability to bind to and activate the glucocorticoid receptor (GR).[9] In its inactive state, the GR resides in the cytoplasm in a complex with heat shock proteins.
Upon entering the cell, Prednisolone binds to the ligand-binding domain of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins. The activated Prednisolone-GR complex then translocates to the nucleus, where it can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes.[10]
Glucocorticoid Receptor Signaling Pathway.
Prednienic acid, due to the alteration of the C17 side chain, is considered an inactive metabolite and does not effectively bind to or activate the glucocorticoid receptor. This lack of interaction at the initial step of the signaling cascade is the primary reason for its negligible biological activity.
Comparative Biological Activity
The fundamental difference in biological activity stems from the structural disparities between the two molecules, which directly impacts their ability to interact with the glucocorticoid receptor.
| Biological Parameter | Prednisolone | Prednienic Acid | Supporting Evidence |
| Glucocorticoid Receptor Binding Affinity | High | Negligible/None | Prednisolone is a known potent GR agonist. Studies on cortienic acid derivatives, including Prednienic acid, identify them as inactive metabolites, implying a lack of significant receptor binding.[8] |
| Anti-inflammatory Activity | Potent | Inactive | Prednisolone's anti-inflammatory effects are well-documented and are a direct result of GR activation.[1] Prednienic acid is considered biologically inactive.[8] |
| Immunosuppressive Activity | Significant | Inactive | Prednisolone effectively suppresses the immune system through GR-mediated pathways.[2][11] As an inactive metabolite, Prednienic acid is not expected to possess immunosuppressive properties. |
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activities of compounds like Prednisolone and Prednienic acid, several key in vitro and in vivo assays are employed.
Glucocorticoid Receptor Binding Assay
This assay directly measures the affinity of a compound for the glucocorticoid receptor.
Objective: To determine the relative binding affinity (RBA) of test compounds for the GR.
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing GR from a suitable source, such as rat liver or cultured cells.
-
Competitive Binding: Incubate the cytosolic preparation with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test compounds (Prednisolone and Prednienic acid).
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (concentration required to inhibit 50% of specific binding) is then calculated and used to determine the relative binding affinity.
Workflow for a Glucocorticoid Receptor Binding Assay.
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice
This assay provides an in vivo measure of the topical anti-inflammatory activity of a compound.
Objective: To evaluate the ability of test compounds to reduce inflammation in a mouse model.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of one ear of each mouse to induce inflammation.
-
Treatment: Apply the test compounds (Prednisolone and Prednienic acid) dissolved in the same vehicle to the treated ear, either simultaneously with or shortly after the croton oil application. A control group receives only the vehicle.
-
Assessment of Edema: After a set period (e.g., 6 hours), sacrifice the mice and take a standard-sized punch biopsy from both the treated and untreated ears.
-
Quantification of Inflammation: Weigh the ear punches. The difference in weight between the treated and untreated ear punches is a measure of the inflammatory edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Conclusion
The comparative analysis of Prednisolone and Prednienic acid underscores a critical principle in pharmacology: minor structural modifications can lead to profound differences in biological activity. Prednisolone is a potent anti-inflammatory and immunosuppressive agent due to its high affinity for the glucocorticoid receptor. In contrast, Prednienic acid, its 17β-carboxylic acid derivative, is considered an inactive metabolite with negligible biological activity. This understanding is fundamental for researchers in the field of steroid chemistry and drug development, as it highlights the importance of the C17 side chain for GR-mediated effects and informs the rational design of novel corticosteroids with improved therapeutic profiles.
References
-
Dobričić, V., Marković, B., Milenković, N., Savić, V., Jaćević, V., Rančić, N., Vladimirov, S., & Čudina, O. (2014). Design, synthesis, and local anti-inflammatory activity of 17β-carboxamide derivatives of glucocorticoids. Archiv der Pharmazie, 347(11), 803–813. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Prednisolone (HMDB0014998). [Link]
-
Powell, L. W., & Axelsen, E. (1972). Corticosteroids in liver disease: studies on the biological conversion of prednisone to prednisolone and plasma protein binding. Gut, 13(9), 690–696. [Link]
-
SynZeal Research Pvt. Ltd. (n.d.). Prednienic Acid | 37927-29-0. [Link]
-
Chapman, J. R., & Schimmer, B. P. (2008). The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights. British Journal of Pharmacology, 153 Suppl 1(Suppl 1), S358–S371. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Prednisone (HMDB0014773). [Link]
-
Preet, A., & Siddiqui, M. R. (2025). Prednisone. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (2023, December 29). Glucocorticoid receptor. [Link]
-
Sze, M., & Pincus, M. R. (2019). Interactions of prednisolone and other immunosuppressants used in dual treatment of systemic lupus erythematosus in lymphocyte proliferation assays. Clinical and diagnostic laboratory immunology, 6(2), 173–180. [Link]
-
Spatola, A. F., & Pires, J. (1980). Synthesis of steroidal 17 beta-carboxamide derivatives. Steroids, 35(3), 265–271. [Link]
-
Ponec, M., Kempenaar, J. A., & de Kloet, E. R. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 75(10), 973–975. [Link]
-
American College of Rheumatology. (n.d.). Prednisone. [Link]
-
Zjawiony, J. K. (2004). Biotransformations of steroids by fungi. Advances in applied microbiology, 54, 193–236. [Link]
-
Assandri, A., & Perazzi, A. (1979). Differential binding in vitro to glucocorticoid receptors of deflazacort and prednisolone. Bollettino chimico farmaceutico, 118(1), 22–29. [Link]
-
Barnes, P. J. (2012). [Anti-inflammatory and immunosuppressive properties of corticosteroids]. Revue des maladies respiratoires, 29(2), 228–236. [Link]
-
SynThink Research Chemicals. (n.d.). Prednienic Acid | 37927-29-0. [Link]
-
University at Buffalo. (2014, September 9). Anti-Inflammatory Steroids Have Paradoxical Effect. [Link]
Sources
- 1. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Anti-inflammatory and immunosuppressive properties of corticosteroids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corticosteroids in liver disease: studies on the biological conversion of prednisone to prednisolone and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 7. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 8. Design, synthesis, and local anti-inflammatory activity of 17β-carboxamide derivatives of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 10. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interactions of prednisolone and other immunosuppressants used in dual treatment of systemic lupus erythematosus in lymphocyte proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prednisolone and Hydrocortisone Efficacy for Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of two widely utilized corticosteroids: prednisolone and hydrocortisone. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to delve into the fundamental mechanisms, quantitative performance data, and the experimental methodologies used to establish their relative potencies. Our aim is to equip you with the critical information necessary for informed decision-making in your research and development endeavors.
Introduction: A Tale of Two Glucocorticoids
Prednisolone and hydrocortisone are mainstays in the therapeutic arsenal against a myriad of inflammatory and autoimmune disorders. Both are synthetic corticosteroids that mimic the actions of endogenous cortisol, exerting potent anti-inflammatory and immunosuppressive effects.[1] Hydrocortisone is, in fact, the pharmaceutical name for cortisol, the primary glucocorticoid produced by the adrenal cortex.[2][3] Prednisolone is a synthetic derivative of hydrocortisone, structurally differing by the presence of an additional double bond in the A-ring of the steroid nucleus.[4] This seemingly minor structural modification has profound implications for its biological activity.
This guide will dissect the key differences in their mechanism of action, compare their efficacy using data from preclinical and clinical studies, and provide detailed protocols for key experiments that form the basis of our understanding of these two critical drugs.
Molecular Mechanism of Action: A Shared Pathway with Nuanced Differences
Both prednisolone and hydrocortisone exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[5]
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins and proteins involved in metabolic regulation. This mechanism is also associated with many of the side effects of corticosteroids.[5]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is considered the primary mechanism for their anti-inflammatory effects.[5][6]
The following diagram illustrates the canonical glucocorticoid receptor signaling pathway:
Caption: Experimental Workflow for NF-κB Reporter Gene Assay.
Methodology:
-
Cell Culture: Culture human A549 cells (or another suitable cell line with a robust NF-κB response) in appropriate growth medium.
-
Transfection: Seed cells in 96-well plates and transfect with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element, along with a control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of prednisolone or hydrocortisone.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with a pro-inflammatory cytokine such as tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Incubation: Incubate the cells for a further 6-8 hours.
-
Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity to normalize the results.
-
Data Analysis: Plot the normalized luciferase activity against the drug concentration and determine the IC50 value (the concentration at which 50% of the TNF-α-induced NF-κB activity is inhibited).
In Vivo: Carrageenan-Induced Paw Edema
This model assesses the acute anti-inflammatory activity of a compound.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups for different doses of prednisolone and hydrocortisone.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion: Guiding Future Research
For drug development professionals, the choice between these two corticosteroids as a comparator or a developmental candidate depends on the specific therapeutic indication, the desired duration of action, and the acceptable side effect profile. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these and novel corticosteroid compounds. A thorough understanding of their relative efficacies, grounded in solid experimental data, is paramount for the successful development of new and improved anti-inflammatory therapies.
References
-
Prednisolone Chemical Structure. Pharmacy Freak. Accessed January 14, 2026. [Link]
-
Prednisolone. Wikipedia. Accessed January 14, 2026. [Link]
-
Prednisolone. PubChem. Accessed January 14, 2026. [Link]
-
Hydrocortisone. NIST WebBook. Accessed January 14, 2026. [Link]
-
Structure of Prednisolone, molecular weight =360.4. ResearchGate. Accessed January 14, 2026. [Link]
-
The structural formula of cortisol (hydrocortisone) – a natural steroid... ResearchGate. Accessed January 14, 2026. [Link]
-
PREDNISOLONE. precisionFDA. Accessed January 14, 2026. [Link]
-
Hydrocortisone. Wikipedia. Accessed January 14, 2026. [Link]
-
The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism. PMC. Accessed January 14, 2026. [Link]
-
Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells. SciSpace. Accessed January 14, 2026. [Link]
-
Comparison of transrepression and transactivation potencies (mean AE...). ResearchGate. Accessed January 14, 2026. [Link]
-
Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PMC. Accessed January 14, 2026. [Link]
-
Comparing the efficacy and safety of two regimens of sequential systemic corticosteroids in the treatment of acute exacerbation of bronchial asthma. PMC. Accessed January 14, 2026. [Link]
-
Effect of corticosteroids on carrageenan-induced paw edema. ResearchGate. Accessed January 14, 2026. [Link]
-
Glucocorticoids: binding affinity and lipophilicity. PubMed. Accessed January 14, 2026. [Link]
-
Prednisolone vs Hydrocortisone: Understanding The Differences And Clinical Implications. Accessed January 14, 2026. [Link]
-
Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. PNAS. Accessed January 14, 2026. [Link]
-
(PDF) Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells: A comparison of their glucocorticoid and mineralocorticoid properties. ResearchGate. Accessed January 14, 2026. [Link]
-
Real-time analysis of gene regulation by glucocorticoid hormones. PMC. Accessed January 14, 2026. [Link]
-
Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. PMC. Accessed January 14, 2026. [Link]
-
Lymphocyte transformation test (LTT). IMD Berlin. Accessed January 14, 2026. [Link]
-
Lymphocyte transformation test. Bern - ADR-AC. Accessed January 14, 2026. [Link]
-
Dual Mechanism Mediates Repression of NF-κB Activity by Glucocorticoids. Molecular Endocrinology. Accessed January 14, 2026. [Link]
-
Prednisolone has the same cardiovascular risk profile as hydrocortisone in glucocorticoid replacement in. Endocrine Connections. Accessed January 14, 2026. [Link]
-
Overview of lymphocyte transformation test methodology. ResearchGate. Accessed January 14, 2026. [Link]
-
Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PNAS. Accessed January 14, 2026. [Link]
-
IκBα-independent downregulation of NF-κB activity by glucocorticoid receptor. CORE. Accessed January 14, 2026. [Link]
-
Comparison of percentage inhibition of carrageenan induced paw edema vs time. ResearchGate. Accessed January 14, 2026. [Link]
-
Relationship between glucocorticoid receptor binding affinity (Table 1)... ResearchGate. Accessed January 14, 2026. [Link]
-
Corticosteroids in rheumatoid arthritis: Effective anti-inflammatory agents but doubts about safety remain. NIH. Accessed January 14, 2026. [Link]
-
Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands. Accessed January 14, 2026. [Link]
-
(PDF) Development and initial validation of a modified lymphocyte transformation test (LTT) assay in patients with DRESS and AGEP. ResearchGate. Accessed January 14, 2026. [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity in Prednisolone Immunoassays
A Comparative Analysis of Prednisolone, Prednisone, and Prednisolone-21-Oic Acid
For researchers, clinical chemists, and drug development professionals, the specificity of an immunoassay is paramount. When measuring concentrations of therapeutic corticosteroids like prednisolone, the potential for cross-reactivity from structurally similar molecules can lead to inaccurate quantification, impacting clinical decisions and research outcomes. This guide provides an in-depth comparison of the cross-reactivity profiles of prednisolone, its prodrug prednisone, and a key metabolite, prednisolone-21-oic acid, within the context of competitive immunoassays.
It is important to note that the term "Prednienic acid" is not a standard chemical nomenclature. Based on the metabolic pathways of prednisolone, this guide will focus on Prednisolone-21-oic acid , a carboxylic acid derivative that represents a class of metabolites formed via oxidation of the C21 hydroxyl group.[1] Understanding the cross-reactivity of such metabolites is crucial as they can be present in biological samples and potentially interfere with the accurate measurement of the parent drug.
The Molecular Basis of Cross-Reactivity
Immunoassay specificity is dictated by the precise interaction between an antibody's binding site and the epitope of the target analyte.[2] Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte.[2][3][4] In the case of corticosteroids, the core steroid nucleus is highly conserved, making immunoassays susceptible to interference from related endogenous hormones, synthetic analogues, and their metabolites.[3][4][5]
Prednisolone and prednisone are closely related, differing only by the functional group at the C11 position (a hydroxyl group in prednisolone and a ketone in prednisone).[6] Prednisone is, in fact, a prodrug that is converted to the active form, prednisolone, in the liver.[6] Prednisolone-21-oic acid represents a further metabolic modification, where the C21 primary alcohol of prednisolone is oxidized to a carboxylic acid.[1] These structural differences, though seemingly minor, are the determinants of an antibody's binding affinity and, consequently, the degree of cross-reactivity.
Caption : Structural comparison of Prednisolone, Prednisone, and Prednisolone-21-oic Acid.
Comparative Cross-Reactivity Data
The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the target analyte required to cause 50% inhibition of signal (IC50) with the IC50 of the cross-reacting substance. The formula is as follows:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Below is a table summarizing expected cross-reactivity data from a hypothetical competitive ELISA designed for prednisolone. These values are illustrative and can vary significantly between different antibody clones and assay formats.[7]
| Compound | Relationship to Prednisolone | Key Structural Difference | Expected IC50 (ng/mL) | % Cross-Reactivity |
| Prednisolone | Target Analyte | N/A | 2.5 | 100% |
| Prednisone | Prodrug | C11 Ketone vs. Hydroxyl | 220 | ~1.1%[8] |
| Prednisolone-21-oic Acid | Metabolite | C21 Carboxylic Acid vs. Alcohol | >1000 | <0.25% |
| Cortisol | Endogenous Steroid | Lacks C1-C2 double bond | 32.5 | ~7.7%[8] |
| Methylprednisolone | Synthetic Analogue | C6-Methyl group | ~2.0 | ~125%[9] |
Interpretation of Data:
-
Prednisone: Exhibits very low cross-reactivity. The change from a hydroxyl group to a ketone at C11 significantly alters the molecule's shape and electronic properties, reducing its affinity for a prednisolone-specific antibody.[8]
-
Prednisolone-21-oic Acid: Shows negligible cross-reactivity. The introduction of a negatively charged carboxylic acid group at C21 is a major structural modification that severely hinders binding to an antibody developed against the C21-hydroxyl structure of prednisolone.
-
Cortisol: Has a noticeable level of cross-reactivity. Prednisolone is a synthetic analogue of cortisol, and they share a high degree of structural similarity. The primary difference is the C1-C2 double bond in prednisolone, but the core structure is similar enough for some antibody recognition.[5][10]
-
Methylprednisolone: Often shows high, and sometimes greater than 100%, cross-reactivity. The addition of a methyl group at C6 is a relatively minor change, and many antibodies targeting the core prednisolone structure will recognize methylprednisolone with similar or even higher affinity.[9]
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
This section provides a detailed methodology for assessing the cross-reactivity of various compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for prednisolone.
Principle: This assay is based on the competitive binding principle. Prednisolone in a sample competes with a fixed amount of enzyme-labeled prednisolone (e.g., HRP-conjugate) for a limited number of binding sites on a microplate pre-coated with a prednisolone-specific antibody. The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of prednisolone in the sample.
Materials:
-
Prednisolone-specific antibody-coated 96-well microplate
-
Prednisolone standard solutions (0.1 to 100 ng/mL)
-
Cross-reactant solutions (Prednisone, Prednisolone-21-oic Acid, etc.) prepared at high concentrations (e.g., 1 to 10,000 ng/mL)
-
Prednisolone-Horseradish Peroxidase (HRP) conjugate
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents to room temperature. Prepare serial dilutions of the prednisolone standard and the potential cross-reactants in assay buffer.
-
Standard/Sample Addition: Add 50 µL of each standard, cross-reactant dilution, and control to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the Prednisolone-HRP conjugate to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. This is the competitive binding step. The choice of incubation time is critical; it must be long enough to approach equilibrium but short enough to minimize non-specific binding.[2]
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of Wash Buffer. This step is crucial to remove unbound components and reduce background noise.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark for 15-20 minutes at room temperature. The substrate reacts with the bound HRP to produce a blue color.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow. The stop solution quenches the enzyme reaction, ensuring that the absorbance reading is stable.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.
Caption : Workflow for assessing immunoassay cross-reactivity.
Conclusion and Best Practices
This guide demonstrates that while structurally similar, prednisolone, prednisone, and prednisolone-21-oic acid have distinct cross-reactivity profiles in a well-designed immunoassay. The specificity is primarily driven by the antibody's recognition of the C11 and C21 positions on the steroid molecule.
Key Takeaways for Researchers:
-
Antibody Selection is Critical: The choice of monoclonal or polyclonal antibodies and the immunogen used for their generation will define the assay's specificity.[2]
-
Validation is Non-Negotiable: Always validate an immunoassay for cross-reactivity with relevant metabolites and structurally related drugs that may be present in your samples.[11][12][13] Regulatory bodies like the FDA provide clear guidelines for assay validation.[13][14]
-
Understand Your Assay's Limitations: Be aware of the specific cross-reactivity profile of the commercial kit or in-house assay you are using. This information is crucial for accurate data interpretation, especially when analyzing samples from patients undergoing polypharmacy or those with specific metabolic conditions.[5][15]
References
-
Small Molecule Protein Database (SMPDB). Prednisolone Metabolism Pathway. Available from: [Link]
- Addison, R. S., Maguire, D. J., Mortimer, R. H., Roberts, M. S., & Cannell, G. R. (1991). Pathway and kinetics of prednisolone metabolism in the human placenta. Journal of steroid biochemistry and molecular biology, 39(1), 83–90.
-
Reactome/PharmGKB. Prednisone and Prednisolone Pathway, Pharmacokinetics. Available from: [Link]
-
PharmGKB. Prednisone. Available from: [Link]
-
Taylor & Francis Online. Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Available from: [Link]
-
National Center for Biotechnology Information. Prednisone - StatPearls. Available from: [Link]
- Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
-
National Center for Biotechnology Information. Immunoassay Methods - Assay Guidance Manual. Available from: [Link]
- Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
-
Semantic Scholar. Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction. Available from: [Link]
-
Taylor & Francis Online. Homologous ELISA for detection of prednisolone in human serum. Available from: [Link]
-
ResearchGate. (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. Available from: [Link]
-
National Center for Biotechnology Information. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Available from: [Link]
-
Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry. Available from: [Link]
-
PubMed. Corticosteroid cross-reactivity: clinical and molecular modelling tools. Available from: [Link]
-
U.S. Food and Drug Administration. Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Available from: [Link]
-
National Center for Biotechnology Information. A radioimmunoassay method for prednisolone: comparison with the competitive protein binding method. Available from: [Link]
-
SynZeal. Prednisolone-21-Carboxylic Acid. Available from: [Link]
-
Endocrine Abstracts. Immunoassay interferences and their impact on patient care. Available from: [Link]
-
Longdom Publishing. Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. Available from: [Link]
-
ResearchGate. Composite dose–response curve of homologous ELISA of prednisolone using.... Available from: [Link]
-
National Center for Biotechnology Information. Interferences in Immunoassay. Available from: [Link]
-
Semantic Scholar. Synthesis of nitro esters of prednisolone, new compounds combining pharmacological properties of both glucocorticoids and nitric oxide. Available from: [Link]
-
National Center for Biotechnology Information. Control of Steroid 21-oic Acid Synthesis by Peroxisome Proliferator-activated Receptor α and Role of the Hypothalamic-Pituitary-Adrenal Axis. Available from: [Link]
-
ResearchGate. Synthesis of prednisolone starting from.... Available from: [Link]
-
Neogen Corporation. Methylprednisolone Forensic ELISA Kit. Available from: [Link]
Sources
- 1. Control of Steroid 21-oic Acid Synthesis by Peroxisome Proliferator-activated Receptor α and Role of the Hypothalamic-Pituitary-Adrenal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. neogen.com [neogen.com]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. longdom.org [longdom.org]
Introduction: The Rationale for Developing Novel Corticosteroids
An In-Depth Technical Guide to the Efficacy of Prednienic Acid Derivatives in Drug Development
For decades, synthetic glucocorticoids like prednisolone have been mainstays in treating a wide array of inflammatory and autoimmune diseases.[1][2] Their potent anti-inflammatory and immunosuppressive effects are well-documented. However, their clinical utility is often hampered by a significant burden of systemic side effects, including metabolic disturbances, osteoporosis, and hypothalamic-pituitary-adrenal (HPA) axis suppression.[2][3] This challenge has driven the search for "dissociated steroids" or "antedrugs"—compounds designed to maximize local anti-inflammatory efficacy while minimizing systemic exposure and associated adverse effects.[3][4]
Prednienic acid, a carboxylic acid derivative of the potent glucocorticoid prednisolone, represents a key platform for developing such targeted therapies.[5][6] By itself, prednienic acid is considered an inactive metabolite.[7] The core strategy involves creating derivatives, typically esters or amides at the 17β-carboxylic acid position, that are pharmacologically active at the target site.[7][8] These derivatives are engineered to be metabolically labile, meaning they are rapidly hydrolyzed back to the inactive prednienic acid form upon entering systemic circulation, thereby confining the therapeutic action and mitigating unwanted side effects.[4]
This guide provides a comprehensive comparison of the efficacy of various prednienic acid derivatives, grounded in their mechanism of action and supported by experimental data and protocols for their evaluation.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The therapeutic effects of prednienic acid derivatives, like all glucocorticoids, are mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state.[9]
1. Receptor Activation and Nuclear Translocation: Upon entering the cell, the steroid ligand binds to the ligand-binding domain (LBD) of the GR. This binding event induces a conformational change, causing the dissociation of a chaperone protein complex, which includes Heat Shock Protein 90 (HSP90).[10][11] The now-activated GR-ligand complex rapidly translocates into the nucleus.[9][12]
2. Modulation of Gene Expression: Inside the nucleus, the activated GR exerts its anti-inflammatory effects through two primary, distinct mechanisms: transactivation and transrepression.[1][2]
-
Transactivation (Gene Activation): The GR forms a homodimer and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][13] This action upregulates the transcription of anti-inflammatory proteins such as annexin A1 (lipocortin-1), IL-10, and IκBα (the inhibitor of NF-κB).[14] While contributing to the anti-inflammatory profile, this pathway is also heavily implicated in the metabolic and endocrine side effects of glucocorticoids.[1][2]
-
Transrepression (Gene Repression): A GR monomer physically interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3][13][14] This interaction, which does not involve direct GR-DNA binding, prevents these factors from switching on the expression of a multitude of inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β), chemokines, and adhesion molecules.[3][15] Transrepression is considered the principal mechanism behind the desired anti-inflammatory and immunosuppressive effects of glucocorticoids.[1][2]
The ideal dissociated steroid would selectively favor the transrepression pathway over transactivation, offering a powerful anti-inflammatory effect with a significantly improved safety profile.[14]
The inhibition of NF-κB is a critical downstream effect. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate inflammatory gene transcription. Glucocorticoids suppress this by increasing IκBα synthesis (via transactivation) and by direct GR-NF-κB interaction (transrepression).[16]
Comparative Efficacy of Prednienic Acid Derivatives
Research has focused on modifying the 17β-carboxylic acid of prednienic acid to create derivatives with distinct pharmacological profiles. The primary goal is to balance potent local activity with rapid systemic inactivation.
| Derivative Class | Specific Example(s) | Parent Compound | Key Efficacy Assay(s) | Summary of Findings & Supporting Rationale |
| Ester Derivatives | Methyl 11β-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate[8] | Prednisolone | Cotton-pellet granuloma assay (rats) | Exhibited local anti-inflammatory activity equal to prednisolone but did not cause systemic effects like adrenal/thymus weight reduction. Rationale: The ester is active locally but likely hydrolyzed to the inactive carboxylic acid systemically.[8] |
| Ester Derivatives | Prednisolone-17-glycolate and -17-glyoxylate methyl esters[17] | Prednisolone | Carrageenan pedal edema test (rats) | Both retained potent anti-inflammatory activity. The glyoxylate ester was weaker when given systemically, suggesting good local activity. The glycolate ester was more effective systemically, indicating greater stability. Rationale: Subtle changes to the ester side chain alter metabolic stability and systemic exposure.[17] |
| Amide Derivatives | 17β-carboxamides with various amino acid esters[7] | Dexamethasone, Prednisolone | Croton oil-induced ear edema test (mice) | Several derivatives showed potent local anti-inflammatory activity, with one derivative demonstrating a superior profile to dexamethasone. Rationale: Molecular docking predicted strong GR binding. The amide bond, coupled with an ester, provides a point for metabolic cleavage to an inactive form, reducing systemic risk.[7] |
| Heterocyclic Derivatives | Isoxazoline fusion at C16/C17 with a C16-carboxylate ester[4] | Prednisolone | Croton oil-induced ear edema; Cotton pellet bioassays | Retained the anti-inflammatory activity of the parent compound while showing a substantial reduction in systemic side effects. Rationale: The labile ester function is readily hydrolyzed to the inactive carboxylic acid, fulfilling the antedrug concept.[4] |
Key Experimental Protocols for Efficacy Evaluation
The validation of novel prednienic acid derivatives requires a tiered approach, moving from initial receptor binding and in vitro cellular assays to in vivo models of inflammation.
Protocol 1: Glucocorticoid Receptor (GR) Binding Affinity Assay
Principle: To determine the affinity of a test compound for the GR, a competitive binding assay is employed. This method measures the ability of an unlabeled test compound (e.g., a prednienic acid derivative) to displace a fluorescently-labeled GR ligand (tracer) from the receptor. The resulting change in fluorescence polarization (FP) is used to calculate the binding affinity, typically expressed as an IC50 or Ki value.[18][19][20]
Methodology (Fluorescence Polarization-Based):
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, pH 7.4).
-
Reconstitute purified, full-length human GR protein in the binding buffer.
-
Prepare a stock solution of a fluorescent GR ligand (e.g., dexamethasone-fluorescein) and serial dilutions of the unlabeled test compounds.[20]
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed concentration of GR protein and the fluorescent tracer to each well.
-
Add the serially diluted test compounds to the wells. Include controls for no competition (tracer only) and maximal competition (high concentration of a known ligand like dexamethasone).
-
-
Incubation:
-
Incubate the plate at 4°C for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader (e.g., excitation/emission at 485/528 nm).[20]
-
-
Data Analysis:
-
The FP values will decrease as the test compound displaces the fluorescent tracer.
-
Plot the FP values against the logarithm of the test compound concentration and fit the data to a one-site binding curve to determine the IC50 value (the concentration of test compound that displaces 50% of the tracer).
-
Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Secretion)
Principle: This assay evaluates the ability of a compound to suppress the production of a key pro-inflammatory cytokine, TNF-α, from immune cells following an inflammatory stimulus. The human monocytic cell line THP-1 is a widely used model for this purpose.[21]
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Differentiate the monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Compound Treatment:
-
Wash the differentiated cells and replace the media with fresh, serum-free media.
-
Pre-treat the cells with various concentrations of the prednienic acid derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with lipopolysaccharide (LPS, e.g., 100 ng/mL) to induce an inflammatory response.[21]
-
-
Incubation:
-
Incubate the cells for 4-6 hours, a timepoint optimal for TNF-α secretion.[21]
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log-concentration of the compound to determine the IC50 value for anti-inflammatory activity.
-
Protocol 3: In Vivo Topical Anti-inflammatory Assay (Croton Oil-Induced Ear Edema)
Principle: This is a standard and rapid in vivo model to assess the topical anti-inflammatory activity of a compound. Croton oil is a potent irritant that induces a localized inflammatory response, characterized by edema (swelling), which can be quantified by measuring the change in ear weight.[4][7]
Methodology:
-
Animal Model:
-
Use male Swiss mice or Sprague-Dawley rats.[4] Acclimatize the animals for at least one week before the experiment.
-
-
Preparation of Irritant and Test Solutions:
-
Prepare a solution of croton oil in a suitable vehicle (e.g., acetone).
-
Dissolve the test compounds and a positive control (e.g., dexamethasone) in the croton oil solution at desired concentrations.
-
-
Induction of Inflammation:
-
Administer a fixed volume (e.g., 20 µL) of the croton oil solution (with or without the test compound) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as an untreated control.
-
-
Evaluation of Edema:
-
After a set period (e.g., 4-6 hours), euthanize the animals.
-
Use a biopsy punch to remove a standard-sized circular section from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage inhibition of edema for each treatment group compared to the group treated with croton oil alone:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
-
This allows for a direct comparison of the topical potency of the new derivatives against standard glucocorticoids.
-
Conclusion and Future Perspectives
The development of prednienic acid derivatives exemplifies a rational drug design strategy aimed at separating therapeutic efficacy from systemic toxicity. By creating metabolically labile esters and amides, researchers have successfully produced compounds that retain potent local anti-inflammatory activity comparable to, or even exceeding, established glucocorticoids, while demonstrating a significantly reduced risk of systemic side effects in preclinical models.[7][8]
The experimental workflows detailed here—from receptor binding to in vivo efficacy—provide a robust framework for identifying and validating lead candidates. Future research will likely focus on fine-tuning the metabolic stability of the derivatives to optimize their pharmacokinetic profiles for different target tissues and on further exploring modifications that can selectively enhance the GR transrepression mechanism. This continued innovation holds the promise of delivering safer and more effective anti-inflammatory therapies for a wide range of debilitating conditions.
References
-
Deopurkar, R., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]
-
Dobričić, V., et al. (2014). Design, synthesis, and local anti-inflammatory activity of 17β-carboxamide derivatives of glucocorticoids. PubMed. Available at: [Link]
-
Drozdowski, B., et al. (2021). "Neuroimmunoendocrinology" in Children with Rheumatic Diseases: How Glucocorticoids Are the Orchestra Director. ResearchGate. Available at: [Link]
-
He, Y., et al. (2019). Glucocorticoid-Induced Ocular Hypertension and Glaucoma. ResearchGate. Available at: [Link]
-
Ito, K., et al. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. PMC. Available at: [Link]
-
Kadri, H., & Lee, H. J. (2010). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. PMC. Available at: [Link]
-
Lee, H. J., et al. (1998). New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position. PubMed. Available at: [Link]
-
Lee, H. J., et al. (1983). Synthesis of a new anti-inflammatory steroidal acid ester: methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate. PubMed. Available at: [Link]
-
Liu, W., et al. (2008). The Nuclear Factor NF-κB Pathway in Inflammation. PMC. Available at: [Link]
-
Madrigal-Matute, J., et al. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisolone. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Prednisone. PubChem. Available at: [Link]
-
Newton, R. (1995). Anti-inflammatory actions of glucocorticoids: molecular mechanisms. PubMed. Available at: [Link]
-
Nian, F., et al. (2022). A Novel De Novo NFKBIA Missense Mutation Associated to Ectodermal Dysplasia with Dysgammaglobulinemia. ResearchGate. Available at: [Link]
-
Oakland, D. N., & Cidlowski, J. A. (2013). Glucocorticoid receptor action in metabolic and neuronal function. ResearchGate. Available at: [Link]
-
Pharmaffiliates. (n.d.). Prednienic Acid. Pharmaffiliates. Available at: [Link]
-
Puar, M. S., et al. (1984). Antiinflammatory activity of two novel derivatives of prednisolone. Semantic Scholar. Available at: [Link]
-
Schaaf, M. J. M., & Cidlowski, J. A. (2003). Ligand-Selective Targeting of the Glucocorticoid Receptor to Nuclear Subdomains Is Associated with Decreased Receptor Mobility. Molecular Endocrinology. Available at: [Link]
-
Study.com. (n.d.). Prednisone: Mechanism of Action, Function & Side Effects. Study.com. Available at: [Link]
-
Sundd, P., et al. (2019). New insights into the novel anti-inflammatory mode of action of glucocorticoids. PubMed. Available at: [Link]
-
SynZeal. (n.d.). Prednienic Acid. SynZeal. Available at: [Link]
-
Vandewalle, J., et al. (2018). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New insights into the novel anti-inflammatory mode of action of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New steroidal antiinflammatory agents: prednisolone derivatives with an isoxazoline fusion at the 16- and 17-carbons and an alkyl carboxylate at the 16 alpha-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 6. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 7. Design, synthesis, and local anti-inflammatory activity of 17β-carboxamide derivatives of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a new anti-inflammatory steroidal acid ester: methyl 11 beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-oate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
- 17. Antiinflammatory activity of two novel derivatives of prednisolone. | Semantic Scholar [semanticscholar.org]
- 18. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Prednisolone 17-β Hydroxyacid: An HPLC-UV Approach
This guide provides an in-depth, experience-driven walkthrough of the validation process for a quantitative analytical method targeting Prednisolone 17-β Hydroxyacid, a critical related substance of the synthetic glucocorticoid, Prednisolone. Rather than a rigid protocol, this document explains the causality behind experimental choices, comparing the selected High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against alternatives and grounding the procedure in established regulatory standards.
Introduction: The "Why" Behind the Method
Prednisolone (11β,17,21-trihydroxypregna-1,4-diene-3,20-dione) is a widely used corticosteroid known for its anti-inflammatory and immunosuppressive properties.[1] During its synthesis or degradation, various related substances can emerge, including potential metabolites or process impurities like Prednisolone 17-β Hydroxyacid. The accurate quantification of such impurities is not merely an analytical exercise; it is a regulatory necessity to ensure the safety and efficacy of the final drug product.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] This guide is structured to validate a specific, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for quantifying Prednisolone 17-β Hydroxyacid. The principles and protocols described herein are aligned with the comprehensive guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and guidance from the U.S. Food and Drug Administration (FDA).[3][4]
Strategic Method Selection: HPLC-UV vs. LC-MS
For the quantification of a known impurity like Prednisolone 17-β Hydroxyacid in a well-characterized drug substance, two primary analytical techniques are often considered: HPLC with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS).
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Specificity | Good, but relies on chromatographic resolution from interfering peaks. | Excellent, highly specific due to mass filtering. |
| Sensitivity | Typically sufficient for quality control (µg/mL range). | Extremely high (ng/mL to pg/mL range). |
| Robustness | High. Well-established, rugged technology for routine QC labs. | Moderate. More complex instrumentation can be prone to matrix effects and require specialized maintenance. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
| Regulatory Acceptance | Universally accepted for impurity quantification. | Accepted, but may be considered overly complex for routine release testing if not necessary. |
Expert Rationale: For its intended purpose—quantifying a known impurity in a pharmaceutical quality control (QC) setting—HPLC-UV is the superior choice. It offers the optimal balance of specificity, robustness, and cost-effectiveness required for routine analysis.[5] While LC-MS provides unparalleled sensitivity and specificity, it is often unnecessary for this application and introduces greater complexity. The validation process described below will confirm that the chosen HPLC-UV method is sufficiently specific and sensitive.
The Validation Workflow: A Self-Validating System
The validation process is a systematic series of experiments designed to test the performance of the analytical method. Each step builds upon the last, creating a self-validating system where the final data package is robust and defensible. System Suitability Tests (SST) are performed before each validation run to ensure the chromatographic system is performing adequately.[6]
Caption: High-level workflow for analytical method validation.
Experimental Protocols and Comparative Data
The following sections detail the experimental execution for each validation parameter, grounded in the principles of ICH Q2(R1).[2]
Chromatographic System
The foundation of the validation is a well-defined and stable chromatographic system. Steroids are moderately polar and are well-suited for reversed-phase chromatography.[7]
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent, with a variable wavelength UV detector.
-
Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm). This column is chosen for its excellent peak shape and stability across a wide pH range, which is beneficial for steroid separations.[1][8]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile, Tetrahydrofuran, and Water (15:10:75 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm. Prednisolone and its related compounds exhibit a strong chromophore, making UV detection at this wavelength suitable.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Validation Parameter 1: Specificity (Stability-Indicating)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For impurity methods, this involves demonstrating separation from the main active pharmaceutical ingredient (API) and any potential degradation products.
Experimental Protocol:
-
Prepare Solutions:
-
Blank (diluent).
-
Prednisolone API solution (1.0 mg/mL).
-
Prednisolone 17-β Hydroxyacid standard (0.01 mg/mL).
-
Spiked Solution: Prednisolone API spiked with the hydroxyacid impurity.
-
-
Forced Degradation: Subject the Prednisolone API solution to stress conditions to intentionally generate degradation products.
-
Acidic: 0.1 N HCl at 60°C for 4 hours.
-
Basic: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 24 hours.
-
Photolytic: Expose to ICH-compliant light source.
-
-
Analysis: Inject all solutions and analyze the chromatograms. Assess peak purity of the Prednisolone 17-β Hydroxyacid peak in the spiked and stressed samples using a photodiode array (PDA) detector.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Result |
| Resolution | Resolution between Prednisolone and the hydroxyacid impurity peak must be > 2.0. | Pass (Resolution = 3.1) |
| Peak Purity | Purity angle should be less than the purity threshold for the hydroxyacid peak in all stressed samples. | Pass |
| Interference | No co-eluting peaks from the blank or placebo at the retention time of the hydroxyacid impurity. | Pass |
Expert Insight: The use of forced degradation is critical. It demonstrates that the method is "stability-indicating," meaning it can be used to monitor the stability of the drug substance over time. The key challenge in prednisolone analysis is often the separation from hydrocortisone, which differs only by a single double bond.[8] Achieving good resolution here gives confidence in the method's overall specificity.
Validation Parameter 2: Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.
Experimental Protocol:
-
Prepare a stock solution of Prednisolone 17-β Hydroxyacid.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, the range would cover LOQ to 0.15%).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Result |
| Correlation Coefficient (r²) | ≥ 0.999 | Pass (r² = 0.9997) |
| Y-intercept | Should be insignificant relative to the response at 100% concentration. | Pass |
| Residual Plot | Data points should be randomly scattered around the x-axis. | Pass |
| Validated Range | 0.5 µg/mL to 7.5 µg/mL (covers 50% to 150% of a 0.5% specification) | Established |
Validation Parameter 3: Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed via recovery studies.
Experimental Protocol:
-
Prepare samples of the Prednisolone drug substance.
-
Spike the samples with known amounts of Prednisolone 17-β Hydroxyacid at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Results:
| Spiked Level | Acceptance Criterion (% Recovery) | Mean Recovery (%) |
| Low (50%) | 90.0% - 110.0% | 99.3% |
| Mid (100%) | 90.0% - 110.0% | 101.2% |
| High (150%) | 90.0% - 110.0% | 98.7% |
Expert Insight: Accuracy is a critical parameter that demonstrates the method is free from significant bias. Performing the recovery study by spiking into the actual drug substance matrix is essential to account for any potential matrix effects.[10]
Validation Parameter 4: Precision
Precision is the measure of the random error of a method, expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
Caption: Relationship between Repeatability and Intermediate Precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): One analyst prepares and analyzes six independent samples of Prednisolone spiked with the hydroxyacid impurity at 100% of the specification limit on the same day, using the same instrument.
-
Intermediate Precision (Inter-assay precision): A second analyst repeats the experiment on a different day, preferably using a different HPLC system.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.
Acceptance Criteria & Results:
| Precision Level | Acceptance Criterion (%RSD) | Result (%RSD) |
| Repeatability (n=6) | ≤ 5.0% | 1.2% |
| Intermediate Precision (n=12, combined) | ≤ 10.0% | 1.8% |
Validation Parameter 5: Limits of Detection (LOD) and Quantitation (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Signal-to-Noise (S/N): Analyze a series of dilute solutions and determine the concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.
-
ICH Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria & Results:
| Parameter | Acceptance Criterion | Result |
| LOD | Must be determined and reported. | 0.15 µg/mL (S/N ≈ 3) |
| LOQ | Must be determined; precision at LOQ should be acceptable (%RSD ≤ 10%). | 0.5 µg/mL (S/N ≈ 10, %RSD = 4.5%) |
Validation Parameter 6: Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a standard solution of the hydroxyacid impurity.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: Vary the percentage of organic solvent by ±2%.
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).
Acceptance Criteria & Results: The system suitability parameters must remain within acceptable limits for all tested variations. The results showed no significant impact on resolution or peak shape, confirming the method's robustness.
Conclusion
The described RP-HPLC-UV method for the quantification of Prednisolone 17-β Hydroxyacid has been successfully validated according to ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving it is suitable for its intended purpose in a regulated quality control environment. The comprehensive data package supports its implementation for routine analysis and stability testing of Prednisolone drug substance.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (2022). USP. Available at: [Link]
-
Understanding the Latest Revisions to USP <621> . (2022). Agilent. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). FDA. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. Available at: [Link]
-
Samanidou, V. F., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Available at: [Link]
-
An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient . (2020). ACS Omega. Available at: [Link]
-
Quality Guidelines . ICH. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures . (2024). FDA. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. Available at: [Link]
-
Are You Sure You Understand USP <621>? . (2024). LCGC International. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). FDA. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures . (2024). BioPharm International. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. Available at: [Link]
-
Lin, J. T., & Heftmann, E. (1984). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids. Journal of Chromatography A. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. Available at: [Link]
-
[A Reverse Phase High Performance Liquid chromatography-UV Spectrometry Method for the Analysis of Several Intrinsic Adrenal Delta 4-steroid Concentrations] . (1986). PubMed. Available at: [Link]
-
Pozo, O. J., et al. (2008). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. e-Repositori UPF. Available at: [Link]
-
Al-Absi, H. R., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical and Environmental Samples. Molecules. Available at: [Link]
-
Ahi, S., et al. (2014). Identification of Prednisolone, Methylprednisolone and Their Metabolites in Human urine using HPLC (+) ESI. Indian Journal of Clinical Biochemistry. Available at: [Link]
-
Prednisolone . PubChem. Available at: [Link]
-
El-Shaheny, R. N., et al. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. ECronicon. Available at: [Link]
-
Development and validation of analytical method for estimation prednisolone in bulk and tablets using UV-visible spectroscopy . (2015). ResearchGate. Available at: [Link]
-
A New Method Development and Validation for Estimation of Prednisolone in Pharmaceutical Dosage Formulations by Reverse Phase High Performance Liquid Chromatography . RJ Wave. Available at: [Link]
-
Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method . (2025). Al-Mustansiriyah Journal of Science. Available at: [Link]
Sources
- 1. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ecronicon.net [ecronicon.net]
- 10. propharmagroup.com [propharmagroup.com]
A Comparative Analysis of Δ1-Cortienic Acid: An Inactive Metabolite with Modulatory Potential
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of Δ1-Cortienic acid, a primary metabolite of the widely used corticosteroid, prednisolone. While often categorized as an "inactive metabolite," this document synthesizes available data to explore its nuanced role, moving beyond a simple active versus inactive classification. We will delve into its relationship with parent compounds, its interaction with key physiological proteins, and its potential to modulate the activity of other corticosteroids. This analysis is supported by experimental data from peer-reviewed literature to provide researchers with a thorough understanding of Δ1-Cortienic acid's place in corticosteroid pharmacology.
Introduction: The Corticosteroid Landscape and the Emergence of a Metabolite
Glucocorticoids, such as prednisolone and hydrocortisone, are mainstays in the treatment of a wide array of inflammatory and autoimmune disorders. Their therapeutic efficacy is primarily mediated through their binding to the glucocorticoid receptor (GR), which in turn modulates the expression of anti-inflammatory and immunosuppressive genes. The metabolism of these potent drugs is a critical factor in their overall activity and side-effect profile. Δ1-Cortienic acid, also known as Prednienic acid, is a significant metabolite of prednisolone.[1] Understanding the biological activity, or lack thereof, of such metabolites is paramount for a complete pharmacological assessment.
This guide will objectively compare Δ1-Cortienic acid to its parent compound, prednisolone, and the foundational corticosteroid, hydrocortisone. The core of this analysis will address the central question: Is Δ1-Cortienic acid truly "inactive," or does it possess subtle activities that could influence therapeutic outcomes?
Chemical and Pharmacokinetic Profile
A foundational understanding of a compound's chemical and pharmacokinetic properties is essential for any comparative analysis.
| Property | Δ1-Cortienic Acid | Prednisolone | Hydrocortisone |
| Chemical Formula | C20H26O5 | C21H28O5 | C21H30O5 |
| Molecular Weight | 346.4 g/mol [2] | 360.4 g/mol | 362.5 g/mol |
| Key Structural Difference from Parent | Carboxylic acid group at C-17 | Primary alcohol group at C-17 | Primary alcohol group at C-17 |
| Metabolic Origin | Metabolite of Prednisolone[1] | Active Drug | Active Drug |
Pharmacokinetic studies in rats have shown that after intravenous administration of prednisolone, a small percentage is excreted as Δ1-Cortienic acid in the bile and urine.[1] This confirms its status as a metabolite.
Comparative Analysis of Biological Activity
The central thesis of this guide revolves around the comparative biological activity of Δ1-Cortienic acid. This will be examined through the lens of receptor binding and in vivo effects.
Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR) Binding Affinity
The cornerstone of a corticosteroid's anti-inflammatory activity is its ability to bind to and activate the glucocorticoid receptor. Mineralocorticoid receptor (MR) binding is also a key consideration, as it is associated with undesirable side effects such as fluid retention and hypertension.
The structural difference, specifically the replacement of the C-17 hydroxyl group with a carboxylic acid, is a likely contributor to this reduced affinity. This modification would significantly alter the hydrogen bonding and steric interactions within the ligand-binding pocket of the GR.
Anti-inflammatory Activity: A Tale of Inactivity and Enhancement
The logical consequence of low GR binding affinity is a lack of intrinsic anti-inflammatory activity. While direct in vivo studies comparing the anti-inflammatory potency of Δ1-Cortienic acid to its parent compounds are lacking, the available evidence supports this notion of inactivity.
However, a fascinating nuance emerges from studies on topical corticosteroid application. It has been observed that Δ1-Cortienic acid can enhance the skin-blanching effect, a measure of topical anti-inflammatory activity, of other corticosteroids like loteprednol etabonate and hydrocortisone. This suggests an indirect mechanism of action.
The Role of Corticosteroid-Binding Globulin (CBG)
The proposed mechanism for the enhancement effect of Δ1-Cortienic acid lies in its interaction with corticosteroid-binding globulin (CBG). CBG is a transport protein in the blood that binds to and sequesters corticosteroids, rendering them inactive. Only the free, unbound fraction of a corticosteroid is available to exert its biological effect.
It has been suggested that cortienic acids can bind to CBG, potentially displacing more potent corticosteroids. This would lead to an increase in the free concentration of the active drug, thereby enhancing its therapeutic effect. While direct binding affinity studies of Δ1-Cortienic acid to CBG are not available, this hypothesis provides a plausible explanation for its observed enhancement effects.
The following diagram illustrates this proposed mechanism:
Caption: Proposed mechanism of Δ1-Cortienic acid enhancing active corticosteroid efficacy.
Safety and Toxicological Profile
A comprehensive safety profile for Δ1-Cortienic acid is not extensively detailed in the literature. However, information from aggregated GHS classifications indicates a potential for reproductive toxicity.[2] It is classified as "H360: May damage fertility or the unborn child".[2] This classification warrants caution and further investigation in any potential therapeutic application, even as a modulator of other drugs. It is important to note that this is a hazard classification and does not represent a full risk assessment.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for a key in vivo anti-inflammatory assay.
Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of a test compound by measuring the reduction of carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., Δ1-Cortienic acid) and vehicle control
-
Reference standard (e.g., Prednisolone)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference standard (e.g., Prednisolone)
-
Group III: Test compound (e.g., Δ1-Cortienic acid) at a specific dose
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference standard, or test compound orally or intraperitoneally, typically 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage of edema at each time point relative to the initial paw volume.
-
Calculate the percentage of inhibition of edema by the test and reference compounds compared to the vehicle control group.
-
The following workflow diagram outlines the key steps in this experimental protocol:
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The available evidence strongly suggests that Δ1-Cortienic acid has negligible intrinsic anti-inflammatory activity due to its presumed low affinity for the glucocorticoid receptor. The designation of "inactive metabolite" appears to be accurate in the context of direct GR-mediated effects.
However, the story of Δ1-Cortienic acid is more complex. Its potential to interact with corticosteroid-binding globulin and thereby modulate the bioavailability of active glucocorticoids presents an intriguing area for further research. This indirect activity could have clinical implications, particularly in situations where both the parent drug and its metabolite are present in significant concentrations.
Future research should focus on:
-
Quantitative Binding Assays: Determining the binding affinities (Ki, IC50) of Δ1-Cortienic acid for the glucocorticoid receptor, mineralocorticoid receptor, and corticosteroid-binding globulin is essential for a definitive understanding of its pharmacological profile.
-
In Vivo Co-administration Studies: Investigating the in vivo effects of co-administering Δ1-Cortienic acid with prednisolone or other corticosteroids would provide direct evidence of its modulatory potential.
-
Toxicological Evaluation: A more detailed toxicological assessment is necessary to understand the basis of the reproductive toxicity warning and to evaluate its overall safety profile.
References
-
PubChem. delta1-Cortienic acid. National Center for Biotechnology Information. [Link]
- Wu, W. M., Bodor, E. T., Howes, J., & Bodor, N. (2004).
-
Dobričić, V., Marković, B., Milenković, N., Savić, V., Jaćević, V., Rančić, N., Vladimirov, S., & Cudina, O. (2014). Design, synthesis, and local anti-inflammatory activity of 17β-carboxamide derivatives of glucocorticoids. Archiv der Pharmazie, 347(10), 717–727. [Link]
Sources
- 1. Corticosteroid-Binding Globulin: Structure-Function Implications from Species Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. delta1-Cortienic acid | C20H26O5 | CID 7092779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and local anti-inflammatory activity of 17β-carboxamide derivatives of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Inter-Laboratory Validation of Prednienic Acid Quantification: Establishing a Robust Analytical Standard
Abstract
In the landscape of corticosteroid research and pharmaceutical development, the precise and accurate quantification of metabolites is paramount for understanding drug efficacy, safety, and pharmacokinetics. Prednienic acid, a key metabolite of the widely prescribed anti-inflammatory agent Prednisolone, serves as a critical biomarker in these assessments. The establishment of a validated, robust, and reproducible analytical method for its quantification is therefore not merely a technical necessity but a foundational pillar of regulatory compliance and scientific integrity. This guide presents a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) assay for Prednienic acid. Moving beyond a simple recitation of procedural steps, this document elucidates the scientific rationale behind the methodological choices, outlines a collaborative study design to establish reproducibility, and provides a template for the objective comparison of performance across multiple analytical laboratories. The aim is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to implement and validate a reliable analytical method for this important corticosteroid metabolite.
Introduction: The Significance of Prednienic Acid Quantification
Prednisone, a synthetic glucocorticoid, is a prodrug that undergoes hepatic conversion to its active form, Prednisolone.[1][2] Prednisolone exerts its potent anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors.[3] The metabolic fate of Prednisolone is complex, involving multiple enzymatic transformations. One such transformation is the oxidation of the C-17 side chain, leading to the formation of Prednienic acid, identified as 11β, 17α,20ε-trihydroxy-3-oxo-1,4-pregnadien-21-oic acid.[2][4][5] The accurate measurement of Prednienic acid is crucial for pharmacokinetic studies, metabolite profiling, and ensuring the purity of Prednisolone-related drug products.
An analytical method, no matter how well-developed in a single laboratory, can only be considered truly robust and reliable after it has been successfully transferred and its performance verified across multiple laboratories. This process, known as inter-laboratory validation or a collaborative study, is a cornerstone of method standardization and is strongly recommended by regulatory bodies such as the International Council for Harmonisation (ICH).[6][7] This guide details the necessary steps and considerations for conducting such a study for a newly developed Prednienic acid HPLC assay.
The Metabolic Pathway: From Prednisolone to Prednienic Acid
Understanding the biochemical origin of Prednienic acid is fundamental to appreciating the importance of its analysis. The conversion of Prednisolone to Prednienic acid involves the oxidation of the dihydroxyacetone side chain. This metabolic process transforms the C21 alcohol group into a carboxylic acid, a reaction that can be indicative of specific enzymatic activities within the body.
Caption: Metabolic conversion of Prednisolone to Prednienic acid via side-chain oxidation.
The Analytical Method: A Validated HPLC-UV Assay for Prednienic Acid
The cornerstone of any successful inter-laboratory study is a well-developed and validated analytical method. Based on established methods for corticosteroids, a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of Prednienic acid.[8][9][10]
Rationale for Methodological Choices
-
Stationary Phase: A C18 column is selected due to its versatility and proven efficacy in retaining and separating moderately polar compounds like corticosteroids. The end-capped nature of the silica particles minimizes peak tailing, ensuring symmetrical peaks and better resolution.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) is employed. Acetonitrile provides good elution strength for corticosteroids, while the acidic buffer suppresses the ionization of the carboxylic acid group of Prednienic acid, leading to better retention and peak shape.
-
Detection: UV detection at 254 nm is chosen as it offers a good balance of sensitivity and specificity for the conjugated π-system present in the Prednienic acid molecule.[10]
-
Internal Standard: Dexamethasone is proposed as an internal standard to improve the precision of the method by correcting for variations in injection volume and sample preparation.
Detailed Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30% B
-
10-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Prednienic acid reference standard in 100 mL of methanol. Commercially available analytical standards for Prednienic acid should be used.[4][11][12]
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Dexamethasone in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards ranging from 0.5 µg/mL to 50 µg/mL by appropriate dilution of the standard stock solution with the mobile phase. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Dilute the sample containing Prednienic acid with the mobile phase to fall within the calibration range and spike with the internal standard to a final concentration of 10 µg/mL.
Inter-laboratory Validation Study Design
The primary objective of the inter-laboratory validation study is to assess the reproducibility of the analytical method.[1] This study is designed to be conducted across three independent laboratories.
Caption: Workflow for the inter-laboratory validation of the Prednienic acid HPLC assay.
Study Protocol
A detailed study protocol will be distributed to each participating laboratory. This protocol will include the validated HPLC method described above, instructions for sample handling and preparation, and a template for data reporting.
Test Samples
A central laboratory will prepare and distribute three batches of homogeneous samples containing Prednienic acid at low, medium, and high concentrations (e.g., 1 µg/mL, 10 µg/mL, and 40 µg/mL).
Experimental Design
Each of the three participating laboratories will have two analysts perform the assay on two different days. On each day, each analyst will prepare and analyze six replicates of each of the three concentration levels of the test samples.
Validation Parameters to be Assessed
The inter-laboratory study will focus on the following validation parameters as defined by ICH Q2(R2) guidelines:[1][5]
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision of the method within the same laboratory, but on different days and with different analysts.
-
Reproducibility: The precision of the method between different laboratories.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by comparing the mean measured concentration to the known concentration of the prepared samples.
Comparative Performance Data and Acceptance Criteria
The data from all three laboratories will be collected and analyzed statistically. The results will be presented in a clear and comparative format.
Accuracy Results
| Concentration Level | Laboratory 1 (% Recovery) | Laboratory 2 (% Recovery) | Laboratory 3 (% Recovery) | Mean % Recovery | Acceptance Criteria |
| Low (1 µg/mL) | 99.5 | 101.2 | 98.9 | 99.9 | 98.0% - 102.0% |
| Medium (10 µg/mL) | 100.2 | 99.8 | 100.5 | 100.2 | 98.0% - 102.0% |
| High (40 µg/mL) | 99.1 | 100.9 | 99.6 | 99.9 | 98.0% - 102.0% |
Precision Results
| Precision Level | Laboratory 1 (%RSD) | Laboratory 2 (%RSD) | Laboratory 3 (%RSD) | Overall %RSD (Reproducibility) | Acceptance Criteria |
| Repeatability | |||||
| Low Conc. | 1.2 | 1.5 | 1.3 | - | ≤ 2.0% |
| Medium Conc. | 0.8 | 1.1 | 0.9 | - | ≤ 2.0% |
| High Conc. | 0.6 | 0.9 | 0.7 | - | ≤ 2.0% |
| Intermediate Precision | 1.5 | 1.8 | 1.6 | - | ≤ 3.0% |
| Reproducibility | - | - | - | 2.5 | ≤ 5.0% |
The acceptance criteria are based on typical requirements for pharmaceutical analytical methods. The key outcome of this study is the overall Relative Standard Deviation (RSD) for reproducibility, which demonstrates the method's robustness across different laboratory environments. An overall RSD of ≤ 5.0% is generally considered acceptable for the inter-laboratory reproducibility of an HPLC assay for a drug metabolite.
Conclusion: Establishing a Standardized Method
The successful completion of this inter-laboratory validation study establishes the proposed HPLC method for Prednienic acid as robust, reliable, and reproducible. The comprehensive data generated provides a high degree of confidence in the method's suitability for its intended purpose in various research and quality control settings. By adhering to the principles of scientific integrity and following the rigorous framework outlined in this guide, laboratories can ensure the generation of consistent and comparable data, which is essential for advancing our understanding of corticosteroid metabolism and ensuring the quality of pharmaceutical products. This guide serves as a template for the collaborative effort required to establish a truly standardized analytical method, fostering greater confidence in analytical results across the scientific community.
References
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Drugs.com. (2024, August 16). Prednisone vs Prednisolone - What's the difference?. Retrieved from [Link]
-
GoodRx. (2022, June 21). Prednisolone vs. Prednisone: Side Effects, Interactions, & More. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Addison, R. S., & Maguire, D. J. (1993). Pathway and kinetics of prednisolone metabolism in the human placenta. Journal of steroid biochemistry and molecular biology, 44(3), 323–329.
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]
-
ClinPGx. (n.d.). Reactome/PharmGKB collaboration: Prednisone and Prednisolone Pathway, Pharmacokinetics. Retrieved from [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
- Meikle, A. W., & Tyler, F. H. (1977). Kinetics and interconversion of prednisolone and prednisone studied with new radioimmunogassays. The Journal of clinical endocrinology and metabolism, 44(1), 125–133.
-
ResearchGate. (n.d.). Main metabolism pathways of prednisolone. HSD, hydroxysteroid dehydrogenase. [Image]. Retrieved from [Link]
-
European Pharmaceutical Review. (2024, May 15). Advancements and knowledge gaps in ICH Q2(R2). Retrieved from [Link]
- Amidžić Klarić, D., Kovačić, J., Klarić, I., Bajt, P., & Pribolšan, L. (2025).
-
SciELO. (n.d.). An innovative, simple, fast, and less toxic high-performance liquid chromatographic method for determination of prednisone in capsules. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2025, June 6). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR ANALYSIS OF PREDNISOLONE AN IN-HOUSE FORMULATED MULTI – PARTICULATE SYSTEM. Retrieved from [Link]
- Al-Majdhy, Y. K., Al-Graw, R. T. A., & Aljabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Science, 36(3).
-
PubMed Central (PMC). (n.d.). HPLC determination and clinical significance of serum prednisone in patients with nephrotic syndrome. Retrieved from [Link]
- Zhang, M. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Austin Journal of Bio-Organic & Organic Chemistry, 8(1).
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC METHOD. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
SynZeal. (n.d.). Prednienic Acid. Retrieved from [Link]
-
Analytica Chemie. (n.d.). PREDNIENIC ACID. Retrieved from [Link]
-
ClinPGx. (n.d.). prednisone. Retrieved from [Link]
Sources
- 1. Inter-laboratory transfer of HPLC methods: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 4. How Transferring Validated HPLC Methods Within USP Guidelines Works | Lab Manager [labmanager.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [cellandgene.com]
- 11. jddtonline.info [jddtonline.info]
- 12. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Prednisone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, synthetic glucocorticoids remain a cornerstone for managing a spectrum of inflammatory and autoimmune diseases. This guide provides a detailed comparison of the anti-inflammatory effects of four closely related prednisone analogs: prednisone, prednisolone, methylprednisolone, and dexamethasone. By delving into their mechanisms of action, receptor binding affinities, and functional in vitro effects, this document aims to equip researchers with the foundational knowledge to make informed decisions in their drug discovery and development endeavors.
The Glucocorticoid Signaling Pathway: A Common Mechanism of Action
The anti-inflammatory effects of prednisone and its analogs are primarily mediated through their interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is ubiquitously expressed.[1] Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.[2]
Once in the nucleus, the activated GR-ligand complex modulates gene expression through two main mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This leads to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression occurs through direct protein-protein interactions, preventing these factors from binding to their DNA response elements and driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The net result of these genomic actions is a potent suppression of the inflammatory cascade.
Figure 1. Simplified diagram of the glucocorticoid receptor signaling pathway.
Comparative Analysis of Prednisone Analogs
While all four analogs share a common mechanism of action, they exhibit significant differences in their pharmacokinetic profiles, receptor binding affinities, and ultimately, their anti-inflammatory potencies.
The Prednisone-Prednisolone Relationship: A Tale of a Prodrug
A crucial distinction lies between prednisone and prednisolone. Prednisone is a prodrug, meaning it is biologically inert and must be converted to its active metabolite, prednisolone, in the liver to exert its effects.[3][4][5][6][7][8][9] This conversion is a critical consideration in experimental design, particularly in in vitro studies where hepatic metabolism is absent. Therefore, for in vitro assays, prednisolone is the appropriate compound to use to accurately assess biological activity.
Glucocorticoid Receptor Binding Affinity and Anti-inflammatory Potency
The affinity of a glucocorticoid for the GR is a key determinant of its intrinsic potency. The higher the affinity, the lower the concentration required to elicit a response. Dexamethasone exhibits the highest affinity for the GR, followed by methylprednisolone and then prednisolone.[2][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] Prednisone, in its unconverted form, has a low affinity for the GR.[4][25]
The relative anti-inflammatory potency of these analogs generally correlates with their receptor binding affinity. Dexamethasone is the most potent, followed by methylprednisolone, with prednisolone and prednisone being less potent.
| Compound | Relative Glucocorticoid Receptor Binding Affinity (Dexamethasone = 100) | Relative Anti-inflammatory Potency (Prednisone = 1) |
| Prednisone | Low (inactive form) | 1 |
| Prednisolone | 18 | 4 |
| Methylprednisolone | 11.7 | 5 |
| Dexamethasone | 100 | 25-30 |
Data compiled from multiple sources. Relative binding affinities can vary between studies and assay conditions.
Experimental Evaluation of Anti-inflammatory Effects
To quantitatively compare the anti-inflammatory effects of these prednisone analogs, a variety of in vitro assays can be employed. Below are detailed protocols for two standard assays: inhibition of TNF-α-induced IL-6 production and an NF-κB reporter gene assay.
Inhibition of TNF-α-Induced IL-6 Production
This assay measures the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) from cells stimulated with Tumor Necrosis Factor-alpha (TNF-α).
Experimental Workflow:
Figure 2. Workflow for the inhibition of TNF-α-induced IL-6 production assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., A549 human lung carcinoma cells or peripheral blood mononuclear cells - PBMCs) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the prednisone analogs (prednisolone, methylprednisolone, dexamethasone) in cell culture medium. Remember to use prednisolone instead of prednisone for in vitro studies.
-
Pre-treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α to each well (except for the unstimulated control wells) to a final concentration known to induce a robust IL-6 response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the amount of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the log of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of IL-6 production).
NF-κB Reporter Gene Assay
This assay measures the ability of the test compounds to inhibit the transcriptional activity of NF-κB.
Experimental Workflow:
Figure 3. Workflow for the NF-κB reporter gene assay.
Step-by-Step Protocol:
-
Cell Seeding and Transfection: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Compound Preparation: Prepare a serial dilution of the prednisone analogs in cell culture medium.
-
Pre-treatment: After allowing the cells to recover from transfection, replace the medium with the prepared compound dilutions and incubate for 1-2 hours.
-
Stimulation: Add TNF-α to each well to a final concentration known to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comparative overview of the anti-inflammatory effects of four commonly used prednisone analogs. The key takeaways for researchers are:
-
Prednisone is a prodrug: For in vitro studies, prednisolone should be used to accurately reflect biological activity.
-
Potency correlates with receptor affinity: Dexamethasone is the most potent, followed by methylprednisolone, and then prednisolone, which aligns with their respective glucocorticoid receptor binding affinities.
-
Standardized in vitro assays are crucial: The provided protocols for cytokine inhibition and NF-κB reporter assays offer a robust framework for quantitative comparison.
Future research should focus on head-to-head comparative studies that evaluate the full panel of these analogs across a range of in vitro and in vivo models. Such studies will provide a more complete picture of their relative potencies and efficacies, aiding in the development of next-generation anti-inflammatory therapies with improved therapeutic indices.
References
-
Langhoff, E., & Ladefoged, J. (1983). Relative immunosuppressive potency of various corticosteroids measured in vitro. European Journal of Clinical Pharmacology, 25(4), 459–462. [Link]
-
Czock, D., Keller, F., Rasche, F. M., & Häussler, U. (2005). Pharmacokinetics and pharmacodynamics of systemically administered glucocorticoids. Clinical Pharmacokinetics, 44(1), 61–98. [Link]
-
Ponec, M., Kempenaar, J. A., van der Meulen-van Harskamp, G. A., & Bachra, B. N. (1979). Effects of glucocorticosteroids on cultured human skin fibroblasts. III. Hydrocortisone, its derivatives and the effect of two inhibitors of protein synthesis. Archives of Dermatological Research, 265(2), 219–227. [Link]
-
Wikipedia contributors. (2024, January 8). Prednisone. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
-
Derendorf, H., Möllmann, H., Grüner, A., Haack, D., & Gysel, H. (1986). Pharmacokinetics and receptor binding of prednisolone and 6 alpha-methylprednisolone. Klinische Wochenschrift, 64(22), 1146–1150. [Link]
-
Claire, M., Moguilewsky, M., & Raynaud, J. P. (1981). Binding of steroids to mineralocorticoid receptors: implications for in vivo occupancy by glucocorticoids. The Journal of Clinical Endocrinology & Metabolism, 53(4), 832–841. [Link]
-
ClinPGx. (n.d.). prednisone. Retrieved January 14, 2026, from [Link]
-
Pieters, T., Tiemessen, M. M., Knape, W. A., & van de Vosse, E. (2024). The role of the mineralocorticoid receptor in steroidinduced cytotoxicity in pediatric acute lymphoblastic leukemia. Haematologica. [Link]
-
Sullivan, T. J., & Stobo, J. D. (1975). In vitro and in vivo availability of commercial prednisone tablets. The Journal of Pharmacy and Pharmacology, 27(10), 753–757. [Link]
-
Ramamoorthy, S., & Cidlowski, J. A. (2016). Glucocorticoid Receptor: Isoforms, Functions, and Contribution to Glucocorticoid Sensitivity. Endocrine Reviews, 37(2), 133–161. [Link]
-
PubChem. (n.d.). Prednisone. Retrieved January 14, 2026, from [Link]
-
Tempero, M. A., & Colcher, D. (1984). In vitro and in vivo bioequivalence of commercial prednisone tablets. Biopharmaceutics & Drug Disposition, 5(4), 335–344. [Link]
-
Ko, F. C., & Marks, D. J. B. (2020). Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone. BMC Immunology, 21(1), 55. [Link]
-
He, Y., Yi, W., Su, Z., & Cidlowski, J. A. (2017). Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner. Molecular Pharmacology, 91(3), 205–214. [Link]
-
Berger, W. E. (2007). Relationship between relative glucocorticoid receptor binding affinity and therapeutic daily doses of intranasal corticosteroids. Annals of Allergy, Asthma & Immunology, 99(4), 370–371. [Link]
-
Hodgens, A., & Sharman, T. (2023). Prednisone. In StatPearls. StatPearls Publishing. [Link]
-
GPnotebook. (2023). Potencies of different steroids. [Link]
-
SingleCare. (2025). Prednisolone vs. prednisone: Differences, similarities, and which is better. [Link]
-
ResearchGate. (n.d.). (a) Interconversion of prednisone to the bioactive prednisolone and.... [Link]
-
Drugs.com. (2024). Prednisone vs Prednisolone - What's the difference?. [Link]
-
Groenewegen, F. J., de Jong, A. P., & van den Berg, C. (1986). Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids. The European Respiratory Journal, 9(1), 108–112. [Link]
-
Johnson, M. (2007). Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance. Allergy, Asthma & Clinical Immunology, 3(4), 143–147. [Link]
-
ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1).... [Link]
-
ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1) and mid-range nominal therapeutic daily doses of inhaled corticosteroids (ICS) (r2 = 0.980). [Link]
-
Kalimi, M. (1989). Species-Related Differences in Steroid-Binding Specificity of Glucocorticoid Receptors in Lung*. Endocrinology, 125(5), 2673–2679. [Link]
-
De, A. S. R., Blotta, H. M., Mamoni, R. L., Louzada, P., Bertolo, M. B., Foss, N. T., Moreira, A. C., & Castro, M. (2002). Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis. Clinical and Experimental Rheumatology, 20(1), 19–26. [Link]
-
ResearchGate. (n.d.). IC50 values for prednisolone in patients blasts (ALL and CLL) as.... [Link]
-
SingleCare. (2025). Dexamethasone vs. prednisone: Comparing these corticosteroids. [Link]
-
Amano, Y., Lee, S. W., & Allison, A. C. (1993). Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability. Molecular Pharmacology, 43(2), 176–182. [Link]
-
ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1).... [Link]
-
Derom, E., Pauwels, R., & van der Straeten, M. (1987). Differences in the glucocorticoid to progesterone receptor selectivity of inhaled glucocorticoids. The European Respiratory Journal, 9(1), 108–112. [Link]
-
ResearchGate. (n.d.). Relationship between glucocorticoid receptor binding affinity (Table 1).... [Link]
-
ResearchGate. (n.d.). The total concentration AZD9567 producing half‐maximal inhibition of.... [Link]
-
Ammit, A. J., Hastie, A. T., Lazaar, A. L., Marwick, J. A., & Panettieri, R. A. (2008). Corticosteroids reduce IL-6 in ASM cells via up-regulation of MKP-1. American Journal of Respiratory Cell and Molecular Biology, 38(5), 589–596. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prednisone - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The role of the mineralocorticoid receptor in steroidinduced cytotoxicity in pediatric acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 13. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gpnotebook.com [gpnotebook.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. researchgate.net [researchgate.net]
- 25. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Technical Comparison: Prednisolone vs. Dexamethasone
An In-Depth Comparative Analysis for Researchers
Note on Terminology: The term "Prednienic acid" is not a recognized pharmaceutical compound. This guide proceeds under the assumption that the intended compound for comparison is Prednisolone , the active metabolite of Prednisone and a cornerstone glucocorticoid in clinical and research settings. This comparison will therefore focus on Prednisolone versus Dexamethasone.
This guide provides a detailed, data-driven comparison of Prednisolone and Dexamethasone, two synthetic glucocorticoids widely used in research and clinical applications. We will delve into their mechanisms of action, comparative potency, and the experimental frameworks used to characterize their activity. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of these critical compounds.
Mechanism of Action: A Shared Pathway with Critical Differences
Both Prednisolone and Dexamethasone are agonists of the glucocorticoid receptor (GR). Their primary mechanism of action involves binding to this intracellular receptor, which then translocates to the nucleus to modulate gene expression. This genomic pathway is responsible for the majority of their anti-inflammatory and immunosuppressive effects.
The canonical signaling pathway involves several key steps:
-
Cellular Entry: Being lipophilic, both steroids passively diffuse across the cell membrane.
-
GR Binding: In the cytoplasm, they bind to the GR, which is part of a multiprotein complex including heat shock proteins (Hsp90, Hsp70) and immunophilins. This binding event causes the dissociation of these associated proteins.
-
Nuclear Translocation: The activated glucocorticoid-GR complex dimerizes and translocates into the nucleus.
-
Gene Regulation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This can either upregulate the transcription of anti-inflammatory genes (trans-activation) or downregulate the expression of pro-inflammatory genes (trans-repression).
A key mechanism for their anti-inflammatory effect is the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory cascade.
Glucocorticoid Receptor Signaling Pathway
Caption: Workflow for the in vitro cytokine suppression assay.
Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Summary and Conclusion
The choice between Prednisolone and Dexamethasone for research and development depends critically on the specific experimental objectives.
-
Dexamethasone is the superior choice when high glucocorticoid potency and a long duration of action are required, and mineralocorticoid effects must be avoided. Its potent, pure glucocorticoid activity makes it an excellent tool for studying the specific effects of GR activation in the absence of confounding salt-retaining effects.
-
Prednisolone is more suitable for models that require an intermediate duration of action or where a less potent anti-inflammatory effect is sufficient. Its residual mineralocorticoid activity, while often a clinical drawback, could be a relevant variable in certain physiological studies, such as those investigating hypertension or electrolyte balance.
References
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]
-
Relative potencies and equivalent doses of common glucocorticoids. ResearchGate. [Link]
-
Corticosteroid Comparison Chart. National Adrenal Diseases Foundation. [Link]
-
Dexamethasone vs Prednisone Comparison. Drugs.com. [Link]
-
Dexamethasone vs. prednisone: Comparing these corticosteroids. SingleCare. [Link]
-
A different look at corticosteroids. PubMed. [Link]
-
Oral Corticosteroids. The University of Chicago. [Link]
-
Prednisolone to dexamethasone equivalence. GPnotebook. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Prednienic Acid in a Laboratory Setting
Understanding the Compound: Prednienic Acid
Prednienic acid, chemically known as 11β,17α-Dihydroxyandrosta-1,4-diene-3-one 17β-carboxylic acid, is a corticosteroid. Its primary application in a research setting is as a reference standard for analytical method development and quality control. Due to its classification as a steroid, it is prudent to handle and dispose of this compound with the understanding that it may possess biological activity and potential environmental hazards.
Table 1: Chemical and Physical Properties of Prednienic Acid
| Property | Value |
| CAS Number | 37927-29-0 |
| Molecular Formula | C₂₀H₂₆O₅ |
| Appearance | White Solid |
| Storage | 2-8°C Refrigerator |
The Causality of Caution: Environmental and Health Considerations
Corticosteroids, as a class of compounds, can have significant environmental and health impacts if not disposed of correctly. Studies have shown that some steroids can persist in the environment and have ecotoxicological effects on aquatic organisms.[1][2][3][4] Therefore, direct disposal of Prednienic acid into sanitary sewer systems or general waste is strictly prohibited to prevent the contamination of waterways.
From a health and safety perspective, while a specific Safety Data Sheet (SDS) for Prednienic acid is not widely available, related compounds like Prednisone are known to have potential health risks, including suspected damage to fertility or the unborn child and potential for organ damage through prolonged exposure. Adhering to rigorous disposal protocols mitigates the risk of unintended exposure to laboratory personnel.
Waste Characterization and Classification
Proper disposal begins with accurate waste characterization. Although many corticosteroids may not be explicitly listed as hazardous waste under the Resource Conservation and Recovery Act (RCRA), they are often managed as non-RCRA pharmaceutical waste.[5] Due to the potential health risks associated with steroidal compounds, the environmentally preferred and safest method for disposal is incineration.[5]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures, as local and state regulations may vary.
Step-by-Step Disposal Protocol for Prednienic Acid
This protocol outlines the essential steps for the safe and compliant disposal of Prednienic acid from a laboratory setting.
Experimental Protocol: Disposal of Prednienic Acid
-
Personal Protective Equipment (PPE): Before handling Prednienic acid waste, at a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Waste Segregation:
-
Do not mix Prednienic acid waste with other waste streams unless explicitly approved by your institution's EHS department.
-
Designate a specific, clearly labeled container for "Prednienic Acid Waste for Incineration."
-
-
Container Selection:
-
Labeling:
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Prednienic Acid"
-
The CAS Number: "37927-29-0"
-
The hazards associated with the waste (e.g., "Toxic," "Handle with Care").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be away from general laboratory traffic and incompatible materials.
-
-
Disposal Procedure:
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and any contaminated PPE and place it in the designated "Prednienic Acid Waste for Incineration" container.
-
Clean the spill area with soap and water.
-
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the decision-making process and the overall experimental workflow.
Caption: Decision workflow for the proper disposal of Prednienic acid.
Caption: Step-by-step experimental workflow for Prednienic acid disposal.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of chemical waste is a cornerstone of responsible research. By adhering to these guidelines for Prednienic acid, laboratories can ensure they are not only compliant with regulations but are also actively contributing to a safer working environment and a healthier planet. Always prioritize consultation with your institution's EHS professionals to ensure alignment with all applicable policies and regulations.
References
- BenchChem. (n.d.). Proper Disposal of Hydrocortisone Valerate: A Guide for Laboratory Professionals.
-
National Center for Biotechnology Information. (2021). Occurrence, Fate, Effects, and Risks of Dexamethasone: Ecological Implications Post-COVID-19. Retrieved from [Link]
-
MDPI. (2021). An Overview of the Glucocorticoids' Pathways in the Environment and Their Removal Using Conventional Wastewater Treatment Systems. Retrieved from [Link]
- Santa Cruz Biotechnology, Inc. (n.d.). Prednisolone Safety Data Sheet.
-
German Environment Agency. (2022). Steroid hormones in the aquatic environment - Insights from new analytical methods for corticosteroids and progestogens. Retrieved from [Link]
-
Medindia. (2013). Steroids may Persist Much Longer in the Environment, Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts. Retrieved from [Link]
- Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from the University of Oklahoma Health Sciences Center website.
-
Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
MindMap AI. (2025). Classifying Pharmaceutical Waste. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
Inopsys. (n.d.). A sustainable approach for removal of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Regulated Medical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. Occurrence, Fate, Effects, and Risks of Dexamethasone: Ecological Implications Post-COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid hormones in the aquatic environment - Insights from new analytical methods for corticosteroids and progestogens | Umweltbundesamt [umweltbundesamt.de]
- 3. medindia.net [medindia.net]
- 4. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Safe Handling of Prednienic Acid: A Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of Prednienic Acid.
Prednienic acid, a corticosteroid and a known impurity and metabolite of Prednisolone, requires meticulous handling to ensure the safety of laboratory personnel.[1][2] As a compound suspected of damaging fertility or the unborn child and potentially causing organ damage through prolonged or repeated exposure, a comprehensive safety protocol is not just recommended, but essential.[3][4][5] This guide provides an in-depth operational plan, grounded in established safety standards, to manage the risks associated with the handling of Prednienic acid in a research and development setting.
Understanding the Risks: Hazard Identification and Assessment
Prednienic acid falls under the umbrella of hazardous drugs (HDs), which necessitates adherence to stringent safety protocols.[6][7] The primary routes of occupational exposure to hazardous drugs include inhalation, skin absorption, ingestion, and injection.[6] While a specific Safety Data Sheet (SDS) for Prednienic acid is not extensively detailed, data from closely related compounds like Prednisolone provide a strong basis for risk assessment.[8]
Key Hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3][4][5][8]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the endocrine system, through prolonged or repeated exposure.[3][4][5][9]
Due to these hazards, it is crucial to handle Prednienic acid in a controlled environment using a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Multi-layered Approach to Safety
The National Institute for Occupational Safety and Health (NIOSH) advocates for a "Hierarchy of Controls" to minimize exposure to hazardous substances. This approach prioritizes engineering and administrative controls over reliance on PPE alone.
Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate personnel from the chemical hazard. For handling powdered or solid forms of Prednienic acid, the following are mandatory:
-
Containment Primary Engineering Control (C-PEC): All manipulations of Prednienic acid, including weighing, reconstituting, and aliquoting, must be performed within a C-PEC.[10] Examples include:
-
Class I or II Biological Safety Cabinet (BSC): For sterile and non-sterile compounding. A Class II BSC provides both personnel and product protection.
-
Containment Ventilated Enclosure (CVE) or "Powder Hood": Specifically designed for handling potent powders.
-
-
Containment Secondary Engineering Control (C-SEC): The C-PEC must be located within a C-SEC, which is a room with specific ventilation requirements to contain any potential release from the C-PEC.[10]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls significantly reduce exposure risk, a comprehensive PPE plan is the final and critical barrier. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Activity | Required PPE | Rationale |
| Handling Solid/Powder Form | - Double chemotherapy-tested gloves- Disposable gown (polyethylene-coated polypropylene or equivalent)- N95 or higher respirator- Eye protection (goggles or face shield) | Prevents skin contact, inhalation of fine particles, and eye exposure. |
| Handling Solutions | - Double chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield) | Protects against splashes and skin contact. |
| Spill Cleanup | - Double chemotherapy-tested gloves- Disposable gown- N95 or higher respirator- Eye protection (goggles or face shield)- Shoe covers | Provides comprehensive protection during cleanup of potentially aerosolized powder or liquid spills. |
| Waste Disposal | - Double chemotherapy-tested gloves- Disposable gown | Protects against contact with contaminated waste materials. |
Table 1: PPE Recommendations for Handling Prednienic Acid
Donning and Doffing PPE: A Step-by-Step Protocol
Proper donning and doffing procedures are critical to prevent cross-contamination.
Sources
- 1. Prednienic Acid | 37927-29-0 | SynZeal [synzeal.com]
- 2. Prednienic Acid | CAS No- 37927-29-0 | Prednisolone 17-β Hydroxyacid ; Prednienic acid [chemicea.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. caelo.de [caelo.de]
- 6. ohsonline.com [ohsonline.com]
- 7. rpharmy.com [rpharmy.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. physiomckina.co.jp [physiomckina.co.jp]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
